Cyclohexane-1,3,5-tricarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,3,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHDNRBKSLBLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937053, DTXSID901247638 | |
| Record name | Cyclohexane-1,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25357-95-3, 16526-68-4, 16526-69-5 | |
| Record name | 25357-95-3 | |
| Source | DTP/NCI | |
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| Record name | Cyclohexane-1,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture) | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of cis-Cyclohexane-1,3,5-tricarboxylic Acid
Foreword: The Strategic Importance of Stereoisomeric Purity
In the landscape of advanced chemical synthesis, particularly within the pharmaceutical and materials science sectors, the precise control of molecular architecture is not merely an academic exercise but a critical determinant of function. cis-Cyclohexane-1,3,5-tricarboxylic acid stands as a quintessential example of a molecule whose utility is intrinsically linked to its specific stereochemical configuration. Its rigid, pre-organized arrangement of three carboxylic acid groups on the same face of the cyclohexane ring makes it an invaluable building block for metal-organic frameworks (MOFs), complex chelating agents, and as a scaffold in supramolecular chemistry and drug design. This guide provides a comprehensive, technically-grounded exposition on the reliable synthesis of this important compound, with a focus on the practical and mechanistic details that ensure the selective formation of the desired cis isomer.
I. Foundational Principles: The Synthetic Strategy
The most direct and widely employed route to cis-cyclohexane-1,3,5-tricarboxylic acid is the catalytic hydrogenation of 1,3,5-benzenetricarboxylic acid (trimesic acid). This approach is predicated on the reduction of the aromatic ring to its corresponding cycloalkane. The paramount challenge in this transformation is the control of stereochemistry. The hydrogenation of a planar aromatic ring typically proceeds via syn-addition of hydrogen atoms from the surface of the catalyst.[1] This mechanistic feature is the cornerstone of selectively forming the all-cis isomer, where all three newly formed C-H bonds are on the same face of the developing cyclohexane ring, forcing the three carboxylic acid groups to the opposite, cis, face.
Diagram: Overall Synthetic Transformation
Caption: Synthetic route from trimesic acid to the target molecule.
II. Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system, designed for reproducibility and high stereochemical fidelity. The causality behind each step is explained to provide a deeper understanding of the process.
A. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1,3,5-Benzenetricarboxylic Acid | ≥95% | Sigma-Aldrich | Starting material. Purity is crucial for a clean reaction. |
| Palladium on Carbon (10% Pd/C) | - | Sigma-Aldrich | Heterogeneous catalyst. Handle with care as it can be pyrophoric when dry. |
| Deionized Water | - | - | Reaction solvent. |
| Ethanol | Reagent Grade | - | For recrystallization. |
| Celite® | - | - | Filtration aid. |
B. Reaction Setup and Procedure
The hydrogenation is conducted in a high-pressure reactor, such as a Parr hydrogenator, capable of safely handling high pressures and temperatures.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Detailed Steps:
-
Reactor Charging: In the vessel of a high-pressure reactor, a suspension of 1,3,5-benzenetricarboxylic acid and 10% Palladium on Carbon (Pd/C) catalyst in deionized water is prepared. A typical ratio is 1 g of trimesic acid to 10-20 mL of water and 0.1 g of 10% Pd/C.
-
Expertise & Experience: Water is an excellent solvent for this reaction as both the starting material and the product have reasonable solubility at elevated temperatures, and it is non-flammable. The catalyst loading can be optimized; however, a 10% weight ratio of catalyst to substrate is a robust starting point.
-
-
System Purge: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.
-
Trustworthiness: This step is critical for safety, as hydrogen-oxygen mixtures are explosive. It also ensures the catalyst remains active, as oxygen can poison the palladium surface.
-
-
Hydrogenation: The reactor is pressurized with hydrogen to approximately 1500 psi and heated to 150°C with vigorous stirring. The reaction is monitored by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 3-4 hours.
-
Expertise & Experience: The high pressure and temperature are necessary to overcome the high activation energy required to reduce the stable aromatic ring. Vigorous stirring is essential to ensure good contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.
-
-
Cooldown and Depressurization: Once hydrogen uptake ceases, the reactor is cooled to room temperature. The excess hydrogen gas is then carefully and safely vented.
-
Catalyst Filtration: The reaction mixture is filtered while hot through a pad of Celite® to remove the palladium catalyst. The reactor vessel and the filter cake are washed with hot deionized water to ensure complete recovery of the product.
-
Trustworthiness: Hot filtration is important as the product is more soluble in hot water, minimizing premature crystallization and loss of product on the filter. The catalyst can be recovered and potentially reused, though its activity may decrease.
-
-
Crude Product Isolation: The clear filtrate is concentrated by rotary evaporation to afford the crude cis-cyclohexane-1,3,5-tricarboxylic acid as a white solid.
C. Purification
High purity is achieved through recrystallization.
-
Recrystallization: The crude product is dissolved in a minimum amount of boiling ethanol or water.[2][3] The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Expertise & Experience: Slow cooling promotes the formation of well-defined crystals and enhances purity by excluding impurities from the crystal lattice. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution before a hot filtration step.
-
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried in a vacuum oven at 60-80°C to a constant weight.
III. Mechanistic Insights: The Origin of cis-Stereoselectivity
The stereochemical outcome of this reaction is a direct consequence of the mechanism of heterogeneous catalytic hydrogenation of aromatic systems. The planar trimesic acid molecule adsorbs onto the surface of the palladium catalyst. Hydrogen atoms, also adsorbed on the catalyst surface, are then added in a stepwise manner to the same face of the aromatic ring. This syn-addition is sterically favored, and because bond rotation is restricted in the cyclic intermediate, the three substituents are locked into a cis configuration relative to each other on the cyclohexane ring that is formed.[1]
Diagram: Stereoselective Hydrogenation Mechanism
Sources
Technical Guide: Cyclohexane-1,3,5-tricarboxylic Acid (CTA) Isomers
This guide provides a rigorous technical analysis of Cyclohexane-1,3,5-tricarboxylic acid (CTA) , focusing on its stereochemical behavior, physicochemical properties, and utility in supramolecular engineering. It is designed for researchers in crystal engineering, materials science, and pharmaceutical development.
Executive Summary
Cyclohexane-1,3,5-tricarboxylic acid (CTA) is a non-aromatic analogue of trimesic acid. Unlike its rigid aromatic counterpart, CTA possesses a flexible cyclohexane core that introduces conformational isomerism (chair/boat) alongside stereoisomerism (cis/trans). This flexibility allows CTA to adopt "adaptive" conformations in response to guest molecules or metal ions, making it a valuable scaffold for Metal-Organic Frameworks (MOFs) , Hydrogen-Bonded Organic Frameworks (HOFs) , and pharmaceutical co-crystals .
Stereochemistry & Conformational Analysis
The functional versatility of CTA stems from its stereochemical complexity. The molecule exists primarily as two diastereomers based on the relative orientation of the carboxylic acid groups.
The cis-Isomer (All-cis)
-
IUPAC Name:
-Cyclohexane-1,3,5-tricarboxylic acid[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Configuration: All three carboxyl groups are on the same face of the cyclohexane ring.
-
Conformational Locking: The cis-isomer exists in equilibrium between two chair conformations:
-
Tri-equatorial (eee): The thermodynamically preferred conformer. Minimizes 1,3-diaxial steric strain.
-
Tri-axial (aaa): Less stable but sterically significant. This conformation creates a concave, "tripodal" cavity capable of binding cations or small molecules, similar to the Kemp's triacid mechanism.
-
The trans-Isomer (Epimer)
-
IUPAC Name:
-Cyclohexane-1,3,5-tricarboxylic acid -
Configuration: Two carboxyl groups are cis to each other; the third is trans.
-
Stability: Generally less stable than the all-cis isomer due to unavoidable axial interactions in either chair conformation (e.g., eea or aae).
Stereochemical Visualization
The following diagram illustrates the relationship between the isomers and their conformational states.
Figure 1: Conformational landscape of CTA. The eee form is dominant, while aaa is accessible for specific binding events.
Physicochemical Profile
The following data aggregates experimental and predicted values for the dominant cis-isomer.
| Property | Value | Notes |
| CAS Number | 16526-68-4 | Specific to cis,cis-1,3,5-isomer.[2][1][3][4][5] |
| Molecular Weight | 216.19 g/mol | |
| Melting Point | 216 – 220 °C | Recrystallized from ethanol/toluene [1]. |
| Density | ~1.51 g/cm³ | Calculated from crystal data. |
| pKa (Predicted) | 3.45 ± 0.10 | First ionization. Subsequent pKa values increase due to electrostatic repulsion. |
| Solubility | High: Methanol, EthanolLow: Water, Chloroform | Forms hydrates readily in aqueous environments. |
| Crystal System | Triclinic ( | Forms extensive H-bonded 2D sheets [2]. |
Synthesis & Purification Protocols
The synthesis of CTA typically involves the hydrogenation of trimesic acid. The challenge lies in stereocontrol; the reaction produces a mixture of cis and trans isomers (typically 7:1 ratio) which must be separated.
Protocol: Catalytic Hydrogenation of Trimesic Acid
Objective: Convert benzene-1,3,5-tricarboxylic acid to cyclohexane-1,3,5-tricarboxylic acid.
-
Reagents:
-
Trimesic acid (18 g, 85 mmol)
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst (2 g)
-
Solvent: Water (300 mL)
-
-
Procedure:
-
Load reagents into a high-pressure hydrogenation reactor (Parr bomb).
-
Pressurize with H₂ to 50 psi (3.4 bar) .
-
Heat to 70 °C with vigorous stirring.
-
Maintain conditions for 7 hours (monitor H₂ uptake).
-
Filter the catalyst while hot through Celite.
-
Concentrate the filtrate under reduced pressure to yield a white solid.
-
-
Outcome: A crude mixture containing ~85-90% cis-isomer.
Protocol: Purification via Esterification
Objective: Isolate high-purity cis-isomer by leveraging the boiling point differences of the methyl esters.
-
Esterification: Reflux crude acid with methanol and sulfuric acid (cat.) to form the trimethyl ester.
-
Distillation:
-
cis-Trimethyl ester mp: 48–49 °C.[5]
-
trans-Trimethyl ester is an oil or low-melting solid.
-
Recrystallize the ester mixture from diethyl ether to isolate the cis-ester.
-
-
Hydrolysis:
-
Dissolve purified cis-ester in dilute HCl.
-
Reflux for 4 hours.
-
Cool to precipitate pure cis-CTA (mp 218–219 °C).
-
Figure 2: Purification workflow to isolate the cis-isomer from the hydrogenation mixture.
Applications in Supramolecular Engineering[7]
Hydrogen-Bonded Networks (HOFs)
In the solid state, cis-CTA self-assembles into robust 2D architectures.
-
The "Rosette" Motif: Carboxylic acid dimers (
graph set) link molecules into hexameric rosettes. -
Honeycomb Sheets: These rosettes fuse to form buckled honeycomb layers. Unlike trimesic acid, which forms flat sheets, the chair conformation of CTA causes these sheets to corrugate, allowing for unique interpenetration modes (e.g., 4-fold inclined interpenetration in the hydrate form) [2].
Metal-Organic Frameworks (MOFs)
CTA acts as a flexible linker, contrasting with the rigid linkers typically used in MOFs.
-
Copper-CTA Frameworks: Reaction of CTA with Cu(NO₃)₂ yields
, a layered network where copper dimers are bridged by CTA in a grid pattern. The flexibility of the cyclohexane ring prevents the formation of large open pores typical of Cu-BTC (HKUST-1), resulting instead in dense, stable layered structures [3].
Pharmaceutical Co-crystals
CTA is an emerging co-former for drug delivery systems, particularly for basic drugs.
-
Mechanism: The carboxylic acid groups act as hydrogen bond donors to acceptor groups (e.g., pyridines, amines) on Active Pharmaceutical Ingredients (APIs).
-
Example: Co-crystallization with 4,4'-bipyridine (a model for nitrogenous drugs) yields a 2:3 complex with a
hydrogen-bonded network. This demonstrates CTA's ability to stabilize guest molecules within its lattice, potentially improving the solubility or stability of the API [4].
References
-
Newman, M. S., & Lawrie, T. P. (1954). The Synthesis of 1,3,5-Cyclohexanetricarboxylic Acid. Journal of the American Chemical Society.[6] Link
-
Thuéry, P., & Harrowfield, J. (2021).[6] Cavity Formation in Uranyl Ion Complexes with Kemp's Tricarboxylate. Inorganic Chemistry. Link (Describes structural analogues and coordination).
-
Kim, J., et al. (2007). Metal−Organic Frameworks from Copper Dimers with cis- and trans-1,4-Cyclohexanedicarboxylate and cis,cis-1,3,5-Cyclohexanetricarboxylate. Inorganic Chemistry. Link
-
Bhogala, B. R., et al. (2005). Ternary and quaternary co-crystals of 1,3-cis,5-cis-cyclohexanetricarboxylic acid and 4,4′-bipyridines. CrystEngComm. Link
-
Sigma-Aldrich. Product Specification: 1,3,5-Cyclohexanetricarboxylic acid (cis).[5][7] Link
Sources
- 1. (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid | C9H12O6 | CID 349732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 16526-68-4;25357-95-3 cis,cis-1,3,5-cyclohexanetricarboxylic acid cis,cis-1,3,5-cyclohexanetricarboxylic acid - CAS Database [chemnet.com]
- 3. cis,cis-1,3,5-Cyclohexanetricarboxylic acid | CAS 16526-68-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 16526-68-4;25357-95-3 cis,cis-1,3,5-cyclohexanetricarboxylic acid cis,cis-1,3,5-cyclohexanetricarboxylic acid - CAS Database [chemnet.com]
- 5. Cas 16526-68-4,CIS,CIS-1,3,5-CYCLOHEXANETRICARBOXYLIC ACID | lookchem [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3,5-环己烷三羧酸 cis 95 % | Sigma-Aldrich [sigmaaldrich.com]
The Architecture of a Versatile Building Block: An In-depth Technical Guide to the Crystal Structure of Cyclohexane-1,3,5-tricarboxylic Acid
Introduction: Beyond a Simple Molecule
Cyclohexane-1,3,5-tricarboxylic acid (CTA), a seemingly simple cyclic organic acid, possesses a remarkable capacity for self-assembly and the formation of intricate, highly-ordered crystalline structures. This guide provides a comprehensive technical analysis of the crystal structure of CTA, with a particular focus on the cis,cis-isomer, for researchers, scientists, and drug development professionals. Understanding the three-dimensional arrangement of CTA molecules in the solid state is paramount for its application as a versatile building block in the rational design of metal-organic frameworks (MOFs), co-crystals, and other supramolecular assemblies. The insights gleaned from its crystal structure analysis inform the development of new materials with tailored properties for applications ranging from gas storage and catalysis to drug delivery.[1][2][3]
This document will delve into the experimental methodologies for obtaining and analyzing CTA crystals, explore the nuances of its molecular geometry and intermolecular interactions, and discuss the profound implications of its solid-state architecture.
Methodology: From Synthesis to Structure Elucidation
The journey to understanding the crystal structure of cyclohexane-1,3,5-tricarboxylic acid begins with its synthesis and subsequent crystallization, culminating in its analysis by single-crystal X-ray diffraction.
Synthesis of Cyclohexane-1,3,5-tricarboxylic Acid
While various synthetic routes to cyclohexane-1,3,5-tricarboxylic acid exist, a common laboratory-scale preparation involves the oxidation of a suitable cyclohexane precursor. For instance, the corresponding tri-substituted cyclohexane can be oxidized to yield the desired tricarboxylic acid. The purification of the crude product is crucial and is often achieved through recrystallization.[4]
Crystallization: The Art of Ordered Assembly
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique are paramount in dictating the final crystal form and quality.
Experimental Protocol: Slow Evaporation Crystallization of cis,cis-Cyclohexane-1,3,5-tricarboxylic Acid
-
Solvent Selection: Begin by selecting a suitable solvent. Ethanol has been shown to be effective for the crystallization of CTA, often yielding a hydrated form.[1][5] The principle of "like dissolves like" is a good starting point; a polar solvent for a polar molecule like CTA is appropriate.[6][7] The solvent should dissolve the compound when hot but not when cold to ensure supersaturation upon cooling.[7]
-
Dissolution: In a clean vial, dissolve a small amount of purified cis,cis-cyclohexane-1,3,5-tricarboxylic acid in the chosen solvent (e.g., ethanol) by gentle heating and stirring until a clear, saturated solution is obtained.[8]
-
Filtration (Optional): If any insoluble impurities are present, a hot filtration step can be performed to remove them.[6][8]
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes. This allows for the slow evaporation of the solvent over several days at room temperature. This gradual process encourages the formation of large, well-ordered single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any residual impurities from the surface and then allow them to air dry.[6][8]
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the crystalline state.[9]
Experimental Workflow: Single-Crystal X-ray Diffraction Analysis
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[9]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities.
-
Data Validation and Analysis: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The resulting structural information, including bond lengths, bond angles, and intermolecular interactions, is then analyzed.
Crystal Structure Analysis of cis,cis-Cyclohexane-1,3,5-tricarboxylic Acid
The crystal structure of cis,cis-cyclohexane-1,3,5-tricarboxylic acid reveals a fascinating and complex supramolecular architecture dominated by extensive hydrogen bonding.
Molecular Conformation
In the solid state, the cyclohexane ring of cis,cis-CTA typically adopts a chair conformation with the three carboxylic acid groups in axial positions. This conformation is a key determinant of the overall packing and hydrogen bonding network.
Crystallographic Data Summary
The following table summarizes typical crystallographic data for cis,cis-cyclohexane-1,3,5-tricarboxylic acid, which has been reported to crystallize in the triclinic space group P-1.[1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Z | 4 |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Density (calculated) (g/cm³) | Value |
Note: Specific unit cell parameters can vary slightly depending on the crystallization conditions and if any solvent molecules are incorporated into the crystal lattice.
The Dominance of Hydrogen Bonding: A Supramolecular Synthon Approach
The crystal packing of cis,cis-CTA is primarily governed by a robust network of intermolecular hydrogen bonds between the carboxylic acid groups. A predominant and recurring hydrogen bonding motif is the R²₂(8) graph set, where two carboxylic acid groups from adjacent molecules form a cyclic dimer.[1]
Figure 2: A schematic representation of the R²₂(8) hydrogen bonding motif between two carboxylic acid groups.
These R²₂(8) motifs link the CTA molecules into extended structures. In the case of cis,cis-CTA, these motifs connect molecules to form pseudo-hexagonal, ten-molecule rings that further assemble into supramolecular buckled honeycomb sheets.[1] These sheets then stack and are interconnected by further O-H···O hydrogen bonds, creating a complex and stable three-dimensional architecture.[1]
The versatility of CTA as a building block is further highlighted by its ability to form co-crystals with various organic bases.[10] In these co-crystals, the hydrogen bonding motifs can be tailored, leading to different supramolecular architectures such as tapes and interpenetrating networks.[10] For example, co-crystallization with 4,4'-bipyridine can lead to the formation of interpenetrated (6,3) hydrogen-bonded networks.[5][11]
Implications for Materials Science and Drug Development
A thorough understanding of the crystal structure of cyclohexane-1,3,5-tricarboxylic acid is not merely an academic exercise; it has profound practical implications.
Rational Design of Metal-Organic Frameworks (MOFs)
CTA is a widely used organic linker in the synthesis of MOFs.[2][3][12] The geometry of the CTA molecule and the orientation of its carboxylic acid groups dictate the topology and porosity of the resulting MOF. By understanding the preferred coordination modes of the carboxylate groups and the potential for intermolecular interactions, researchers can design and synthesize MOFs with specific pore sizes and functionalities for applications in gas storage, separation, and catalysis.[13][14]
Crystal Engineering and Co-crystal Formation
The propensity of CTA to form robust hydrogen-bonded networks makes it an excellent candidate for crystal engineering and the formation of co-crystals.[11][15][16][17] In the context of drug development, co-crystallization of an active pharmaceutical ingredient (API) with a co-former like CTA can be used to modify the physicochemical properties of the API, such as its solubility, stability, and bioavailability, without altering its chemical structure. The predictable hydrogen bonding motifs of CTA allow for a more rational approach to co-crystal design.
Conclusion
The crystal structure of cyclohexane-1,3,5-tricarboxylic acid is a testament to the power of non-covalent interactions in directing molecular assembly. Its well-defined conformational preferences and robust hydrogen-bonding capabilities make it a cornerstone for the construction of complex supramolecular architectures. For researchers in materials science and drug development, a deep understanding of its solid-state behavior is essential for harnessing its full potential in the design of novel functional materials and improved pharmaceutical formulations. The methodologies and analyses presented in this guide provide a solid foundation for further exploration and innovation with this versatile molecular building block.
References
-
Harris, K. D. M., & Johnston, R. L. (n.d.). The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data. ResearchGate. Retrieved March 4, 2026, from [Link]
- (n.d.). Crystallization method for organic acid or organic acid ester. Google Patents.
-
Avilés, P., et al. (2000). Selective Binding of cis-1,3,5-Cyclohexane Tricarboxylic Acid vs Its Epimeric trans Isomer by a Tripodal Amidopyridine Receptor; Crystal Structures of the 1:1 Complexes. Organic Letters, 2(26), 4161-4164. [Link]
-
Biradha, K., & Santra, R. (2003). Cocrystals of 1,3,5-Cyclohexanetricarboxylic Acid with 4,4'-Bipyridine Homologues: Acid···Pyridine Hydrogen Bonding in Neutral and Ionic Complexes. Crystal Growth & Design, 3(4), 521-527. [Link]
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Lorenz, H., et al. (2015). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Processes, 3(3), 642-658. [Link]
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Thuéry, P., et al. (1999). Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives: crystal structures and semiempirical molecular orbital calculations. Journal of the Chemical Society, Perkin Transactions 2, (9), 2077-2082. [Link]
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Shan, N., Bond, A. D., & Jones, W. (2003). Supramolecular architectures of cyclohexane-1, 3cis, 5cis-tricarboxylic acid in acid∶base complexes. New Journal of Chemistry, 27(3), 365-371. [Link]
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(n.d.). SOP: CRYSTALLIZATION. University of Texas at Dallas. Retrieved March 4, 2026, from [Link]
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(2026, February 19). 9 Ways to Crystallize Organic Compounds. wikiHow. Retrieved March 4, 2026, from [Link]
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Biradha, K., & Santra, R. (2002). Four-Fold Inclined Interpenetrated and Three-Fold Parallel Interpenetrated Hydrogen Bond Networks in 1,3,5-Cyclohexanetricarboxylic Acid Hydrate and Its Molecular Complex with 4,4'-Bipyridine. Crystal Growth & Design, 2(5), 335-338. [Link]
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(n.d.). 4. Crystallization. University of Missouri–St. Louis. Retrieved March 4, 2026, from [Link]
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Kemp, D. S., & Petrakis, K. S. (1981). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. The Journal of Organic Chemistry, 46(25), 5140-5143. [Link]
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(n.d.). (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid. PubChem. Retrieved March 4, 2026, from [Link]
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Avilés, P., et al. (2000). X-Ray structure of the 1:1 complex of a tripodal receptor and cis-cyclohexane-1,3,5-tricarboxylic acid. Chemical Communications, (21), 2099-2100. [Link]
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(n.d.). cis,cis-1,3,5-Triaminocyclohexane. Wikipedia. Retrieved March 4, 2026, from [Link]
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Li, Y., et al. (2021). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Journal of Coordination Chemistry, 74(21-22), 3249-3261. [Link]
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Li, Y., et al. (2021). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. Retrieved March 4, 2026, from [Link]
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(2022, February 18). Synthesis cyclohexane carboxylic acid from cyclohexane. YouTube. Retrieved March 4, 2026, from [Link]
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(n.d.). Single crystal X-ray diffraction. Ceitec. Retrieved March 4, 2026, from [Link]
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Wang, X., et al. (2007). Metal−Organic Frameworks from Copper Dimers with cis- and trans-1,4-Cyclohexanedicarboxylate and cis,cis-1,3,5-Cyclohexanetricarboxylate. Inorganic Chemistry, 46(18), 7233-7235. [Link]
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Das, D., et al. (2019). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions, 48(3), 964-974. [Link]
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Thallapally, P. K., & Nangia, A. (2001). A Supramolecular Analogue of Cyclohexane Sustained by Aromatic C−H···π Interactions: Complexes of 1,3,5-Trihydroxybenzene with Substituted Pyridines. Journal of the American Chemical Society, 123(46), 11490-11491. [Link]
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Ghorbani-Kalhor, E., & Ghiasi, S. (2018). A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions. Mikrochimica Acta, 185(11), 525. [Link]
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Avilés, P., et al. (2025, August 10). Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; Crystal structures of the 1 : 1 complexes. ResearchGate. Retrieved March 4, 2026, from [Link]
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Solvation Thermodynamics and Methodological Profiling of Cyclohexane-1,3,5-tricarboxylic Acid in Organic Solvents
Executive Summary
Cyclohexane-1,3,5-tricarboxylic acid (CTA, CAS: 16526-68-4) is a highly symmetrical,
Physicochemical Properties & Solvation Thermodynamics
CTA features three carboxylic acid groups anchored to a flexible cyclohexane ring. The cis,cis-isomer is the most thermodynamically stable and widely utilized form, capable of adopting a chair conformation where all three carboxyl groups can occupy equatorial or axial positions depending on the steric and electronic environment[3].
Because CTA possesses three hydrogen-bond donating sites and six hydrogen-bond accepting sites, it forms an extremely robust intermolecular hydrogen-bonded network in the solid state[3]. For solvation to occur, the enthalpy of solvent-solute interactions must thermodynamically outcompete the lattice energy of the crystal. Consequently, CTA exhibits high solubility in polar, protic solvents (e.g., Methanol) and polar, aprotic solvents (e.g., DMF, DMSO), but remains essentially insoluble in non-polar aliphatic or aromatic hydrocarbons[4].
Thermodynamic pathway of CTA solvation in polar organic solvents.
Quantitative Solubility Data in Organic Solvents
The selection of an appropriate solvent is critical for both the purification of CTA and its downstream application in organic synthesis. Table 1 summarizes the equilibrium solubility behavior of cis,cis-CTA across various organic solvent classes at standard ambient temperature (25°C).
Table 1: Solubility Profile of cis,cis-Cyclohexane-1,3,5-tricarboxylic acid
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility Status | Quantitative Estimate |
| Methanol | Polar Protic | 32.7 | Very Soluble | ~36.3 mg/mL[5] |
| Ethanol | Polar Protic | 24.5 | Soluble | >15.0 mg/mL[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Freely Soluble | >40.0 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Freely Soluble | >50.0 mg/mL |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderately Soluble | ~5.0 - 10.0 mg/mL |
| Toluene | Non-polar Aromatic | 2.4 | Insoluble | <0.1 mg/mL[3] |
| Hexane | Non-polar Aliphatic | 1.9 | Insoluble | <0.1 mg/mL |
Note: Solubility in water is highly pH-dependent. While poorly soluble in neutral water at room temperature, it becomes highly soluble upon the addition of a strong base (forming a tri-sodium salt) or when heated[1].
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that experimental protocols must be designed as self-validating systems. The following workflows detail the causality behind each procedural step.
Protocol A: Isomeric Purification via Anti-Solvent Crystallization
Standard synthesis of CTA often yields a mixture of cis,cis and cis,trans isomers (typically a 7:1 ratio)[3]. To isolate the pure cis,cis-isomer for precise downstream applications, an ethanol-toluene recrystallization system is employed[3].
Causality: Ethanol acts as the primary thermodynamic solvent, breaking the H-bond network via its protic nature. Toluene acts as the anti-solvent. Because the cis,cis-isomer possesses higher symmetry, it has a higher lattice energy upon crystallization compared to the desymmetrized cis,trans-isomer. Adding toluene lowers the bulk dielectric constant of the medium, forcing the highly symmetrical cis,cis-CTA to selectively nucleate and precipitate.
Step-by-Step Methodology:
-
Dissolution: Suspend 10 g of the crude CTA isomeric mixture in a minimal volume of boiling absolute ethanol (~30-40 mL).
-
Validation of Solvation: Stir continuously until complete optical clarity is achieved. This visual cue validates that the solute-solute interactions have been fully overcome.
-
Anti-Solvent Addition: Add hot toluene dropwise under continuous stirring until the solution becomes faintly turbid. This turbidity marks the exact nucleation point of the cis,cis-isomer.
-
Controlled Supersaturation: Remove the flask from the heat source and allow it to cool to room temperature at a controlled rate (1-2°C/min). Crucial: Rapid cooling traps impurities; slow cooling promotes the growth of high-purity crystalline lattices.
-
Isolation: Filter the resulting crystals under vacuum and wash with 15 mL of cold toluene to remove residual mother liquor containing the cis,trans-isomer.
-
Self-Validation (NMR): Analyze the dried product via
H NMR (500 MHz, CDCl /MeOD). The pure cis,cis isomer presents a distinct signal pattern (e.g., 1.91 dd, 1.83 dd, 1.02 dd) without the peak splitting characteristic of the cis,trans form[3].
Self-validating purification workflow for isolating cis,cis-CTA.
Protocol B: Equilibrium Solubility Determination (Shake-Flask Method)
To determine the exact thermodynamic solubility of CTA in a novel organic solvent, a rigorous shake-flask method must be utilized.
Step-by-Step Methodology:
-
Preparation: Add an excess of pure cis,cis-CTA (e.g., 200 mg) to 2 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.
-
Incubation: Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C and 200 rpm for 48 hours.
-
Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the undissolved solid.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required due to its broad chemical compatibility with organic solvents, preventing extractable contamination.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved CTA using HPLC-UV (post-derivatization) or via high-precision gravimetric analysis (evaporating a known volume of the solvent to dryness and weighing the residue).
-
Self-Validation (Equilibrium Check): Withdraw and analyze independent aliquots at 24 hours and 48 hours. If the concentration variance between the two time points is <2%, thermodynamic equilibrium is definitively confirmed.
Applications Driven by Solvent Selection
The solubility dynamics of CTA directly dictate its utility in advanced chemical engineering:
-
Nucleic Acid Transfection (Lipidoids): CTA is utilized as a core scaffold to synthesize multi-arm lipidoids for mRNA-LNPs. These amidation reactions often require high temperatures and aprotic solvents (like anhydrous THF or neat conditions) to ensure the CTA remains fully solvated while reacting with hydrophobic alkylamines[2].
-
Supramolecular Hydrogels: CTA derivatives act as powerful low-molecular-weight hydrogelators. Typically, the CTA-derivative is first dissolved in a water-miscible organic solvent (like DMSO) and subsequently injected into an aqueous buffer. The rapid solvent exchange triggers the self-assembly of the CTA molecules into a 3D supramolecular network that entraps water[1].
-
Surface Monolayers: CTA is derivatized into tridentate adsorbates (e.g., alkanethiols) to form highly stable self-assembled monolayers on gold surfaces. The synthesis of these derivatives heavily relies on the initial solubility of CTA in dry methanol under acidic reflux[6].
References
1.[3] 1,3,5-Cyclohexanetricarboxylic acid 16526-68-4 wiki - Guidechem. Guidechem. URL: 2.[4] CIS,CIS-1,3,5-CYCLOHEXANETRICARBOXYLIC ACID - ChemBK. ChemBK. URL: 3.[5] 16526-68-4 | cis,cis-1,3,5-Cyclohexanetricarboxylic acid | Aliphatic Cyclic Hydrocarbons. Ambeed. URL: 4.[2] CA3221027A1 - Cyclohexane lipidoids for nucleic acid transfection and use thereof. Google Patents. URL: 5.[1] Supramolecular Hydrogelators and Hydrogels: From Soft Matter to Molecular Biomaterials. National Institutes of Health (NIH) PMC. URL: 6.[6] Tridentate Adsorbates with Cyclohexyl Headgroups Assembled on Gold. University of Houston. URL:
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An In-depth Technical Guide to the Thermal Stability of Cyclohexane-1,3,5-tricarboxylic Acid
Introduction
Cyclohexane-1,3,5-tricarboxylic acid (CHTA) is a versatile, non-aromatic tripodal molecule that serves as a crucial building block in various fields, from materials science to pharmaceuticals.[1] Its applications include acting as a crosslinking agent for polymers to enhance mechanical properties and heat resistance, a film-forming agent in coatings, and an intermediate in the synthesis of pharmaceuticals and pesticides.[2] In drug development, its structural rigidity and tripodal nature make it an ideal candidate for constructing metal-organic frameworks (MOFs) and other supramolecular assemblies for controlled drug release.[3][4]
Given its wide-ranging applications, a thorough understanding of the thermal stability of CHTA is paramount. Thermal stability dictates the material's processing parameters, storage conditions, and ultimate performance in its final application. This guide provides a comprehensive overview of the thermal behavior of Cyclohexane-1,3,5-tricarboxylic acid, details the analytical methodologies for its assessment, and discusses the underlying mechanisms of its decomposition.
Theoretical Framework: Understanding Thermal Decomposition
The thermal decomposition of a chemical compound is the process by which it breaks down into simpler substances when heated. For carboxylic acids like CHTA, the primary decomposition pathway under pyrolysis conditions is decarboxylation—the removal of a carboxyl group and the release of carbon dioxide (CO2).[5] This process is a critical deoxygenation step in converting biomass into biofuels and represents an ideal conversion pathway as it removes two oxygen atoms for every carbon atom.[5]
The mechanism of thermal decarboxylation in simple aliphatic carboxylic acids is complex and can occur through several pathways.[6][7] While free-radical mechanisms are not typically observed in thermal decomposition, a unimolecular heterolytic fission resulting in the formation of a carbanion is considered the most common mechanism for most carboxylic acids.[7] The stability of the resulting carbanion intermediate significantly influences the decomposition temperature.
The structure of CHTA, with its flexible cyclohexyl core, presents different conformational possibilities compared to rigid aromatic analogs like trimesic acid.[1] This flexibility, along with the stereochemistry of the three carboxylic acid groups (e.g., cis or trans isomers), can influence intermolecular hydrogen bonding and crystal packing, which in turn affects the overall thermal stability.[3][8]
Analytical Characterization of Thermal Stability
The gold standards for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass changes and heat flow as a function of temperature, offering a complete picture of the material's thermal behavior.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. It is the primary technique for determining decomposition temperatures.
Hypothetical TGA Data for Cyclohexane-1,3,5-tricarboxylic Acid
| Parameter | Value | Interpretation |
| Tonset (Onset Decomposition Temp.) | ~220 °C | The temperature at which significant mass loss begins. |
| Tpeak (Peak Decomposition Temp.) | ~250 °C | The temperature at which the rate of mass loss is at its maximum. |
| Mass Loss (Step 1) | ~61% | Corresponds to the theoretical mass loss from the removal of all three carboxyl groups as CO2 (3 * 44.01 g/mol ) from a 216.19 g/mol molecule. |
| Residue at 600 °C | < 5% | Indicates nearly complete decomposition with minimal char formation in an inert atmosphere. |
Experimental Protocol: TGA of CHTA
Objective: To determine the onset and peak decomposition temperatures and quantify the mass loss of CHTA upon heating.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass using certified standards.
-
Sample Preparation: Weigh approximately 5-10 mg of dry CHTA powder into a clean, tared TGA pan (typically aluminum or platinum). Ensure an even distribution of the sample at the bottom of the pan.
-
Instrument Parameters:
-
Atmosphere: High-purity Nitrogen (N₂) or Argon (Ar) at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions.
-
Heating Rate: A standard rate of 10 °C/min provides a good balance between resolution and experimental time.
-
Temperature Range: 30 °C to 600 °C. This range will cover the initial baseline, the decomposition event, and a final residue baseline.
-
-
Data Acquisition: Begin the experiment and record the mass change as a function of temperature.
-
Data Analysis:
-
Plot the TGA curve (mass % vs. temperature).
-
Determine the onset temperature (Tonset) by finding the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve.
-
Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of maximum rate of mass loss.
-
Quantify the percentage of mass loss for the decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. For CHTA, it can identify the melting point and determine if decomposition occurs before or after melting. The cis isomer of CHTA has a reported melting point of 211-215 °C.[9]
Hypothetical DSC Data for cis-Cyclohexane-1,3,5-tricarboxylic Acid
| Parameter | Value | Interpretation |
| Melting Point (Tm) | ~215 °C | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHf) | Varies | The area under the melting peak, quantifying the energy required for melting. |
| Decomposition | >220 °C | An exothermic or endothermic event following melting, often overlapping with it. |
Experimental Protocol: DSC of CHTA
Objective: To determine the melting point and enthalpy of fusion of CHTA and observe its thermal behavior around the melting transition.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard like Indium.
-
Sample Preparation: Weigh 2-5 mg of dry CHTA powder into a hermetically sealed aluminum DSC pan. Using a sealed pan prevents mass loss due to sublimation before melting or decomposition.
-
Instrument Parameters:
-
Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Program:
-
Heat from 30 °C to 250 °C to observe the melting and onset of decomposition.
-
(Optional) Include a heat-cool-heat cycle to investigate any changes in morphology or thermal history effects.
-
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the DSC curve (heat flow vs. temperature).
-
Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Observe any subsequent exothermic or endothermic events that may indicate decomposition.
-
Visualization of Experimental and Mechanistic Pathways
To better understand the process, the following diagrams illustrate the analytical workflow and a proposed decomposition mechanism.
Thermal Analysis Workflow
Caption: Workflow for assessing the thermal stability of CHTA.
Proposed Thermal Decomposition Pathway
The primary thermal decomposition pathway for CHTA is expected to be a sequential or concerted decarboxylation, releasing three molecules of carbon dioxide and leaving behind a cyclohexane core.[5][10]
Caption: Proposed decarboxylation pathway for CHTA.
Factors Influencing Thermal Stability
Several factors can influence the measured thermal stability of Cyclohexane-1,3,5-tricarboxylic acid:
-
Stereoisomerism: The cis and trans isomers of CHTA can exhibit different crystal packing and intermolecular hydrogen bonding networks, potentially leading to different melting points and decomposition temperatures.[8][11]
-
Heating Rate: In TGA and DSC, faster heating rates can shift the apparent decomposition temperature to higher values. A rate of 10 °C/min is a widely accepted standard for comparability.
-
Atmosphere: The presence of oxygen can lead to complex oxidative decomposition pathways at lower temperatures compared to decomposition in an inert atmosphere like nitrogen.
-
Impurities: The presence of residual solvents or synthetic byproducts can lower the onset temperature of decomposition.
-
Crystal Form and Particle Size: Polymorphism can affect thermal stability. Different crystal forms will have different lattice energies, potentially altering decomposition kinetics. Smaller particle sizes with higher surface areas may also decompose at slightly lower temperatures.
Conclusion
Cyclohexane-1,3,5-tricarboxylic acid is a thermally stable molecule, with decomposition primarily occurring above its melting point of approximately 215 °C. The principal mechanism of its thermal degradation in an inert atmosphere is decarboxylation, leading to the loss of its three carboxylic acid groups as carbon dioxide. A comprehensive thermal analysis, employing both TGA and DSC, is essential for researchers, scientists, and drug development professionals to establish safe processing and storage parameters and to ensure the material's integrity in its final application. The standardized protocols provided in this guide offer a robust framework for achieving accurate and reproducible thermal stability data.
References
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J. G. M. van der Linden, P. J. A. M. van der Heijden, J. M. van der Veen, "On the thermal analysis of aliphatic carboxylic acids and their salts," Thermochimica Acta, vol. 11, no. 2, pp. 159-173, 1975. 10
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Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2013). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV.
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ECHEMI. (n.d.). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Retrieved from ECHEMI.
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Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Retrieved from Chemistry Stack Exchange.
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BenchChem. (2025). Application Notes and Protocols: Cyclooctane-1,5-dicarboxylic Acid in Nanoparticle-Based Drug Delivery. BenchChem.
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Perez-Maqueda, L. A., Ortega, A., & Criado, J. M. (2001). Thermal decomposition of the calcium salts of several carboxylic acids. Journal of Thermal Analysis and Calorimetry, 63(3), 727-735.
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TRUNNANO. (n.d.). 1,3,5-Cyclohexanetricarboxylicacid CAS No. 25357-95-3 C9H12O6. Retrieved from TRUNNANO.
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Thuéry, P., Nierlich, M., Baldwin, B. W., Aoki, Y., & Hirose, T. (1999). Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives: crystal structures and semiempirical molecular orbital calculations. Journal of the Chemical Society, Perkin Transactions 2, (9), 2077-2082.
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Nowell, I. R., et al. (2003). The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data. ResearchGate.
-
Sigma-Aldrich. (n.d.). 1,3,5-Cyclohexanetricarboxylic acid cis 90%. Retrieved from Sigma-Aldrich.
-
Meléndez, R. E., et al. (2001). Selective Binding of cis-1,3,5-Cyclohexane Tricarboxylic Acid vs Its Epimeric trans Isomer by a Tripodal Amidopyridine Receptor; Crystal Structures of the 1:1 Complexes. Organic Letters, 3(2), 267-270.
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BenchChem. (2025). Application Notes and Protocols for Self-Assembly of Cyclohexane-1,3,5-tricarboxylic Acid on Surfaces. BenchChem.
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Meléndez, R. E., et al. (2001). Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes. PubMed.
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Manso-Silván, M., & Hernández-Montelongo, J. (2023). Coatings of Cyclodextrin/Citric-Acid Biopolymer as Drug Delivery Systems: A Review. Pharma Excipients.
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Spectroscopic Characterization of Cyclohexane-1,3,5-tricarboxylic Acid: A Structural Analysis Guide
This is an in-depth technical guide on the spectroscopic characterization of Cyclohexane-1,3,5-tricarboxylic acid (CTA) , a critical building block in supramolecular chemistry and Metal-Organic Frameworks (MOFs).
Executive Summary
Cyclohexane-1,3,5-tricarboxylic acid (often abbreviated as CTA or H
Unlike rigid aromatic linkers (e.g., trimesic acid), CTA possesses a flexible cyclohexane core that can adopt specific chair conformations. The spectroscopic data (NMR, IR) is heavily dependent on its stereochemistry. The cis,cis,cis-isomer (all-cis) is the thermodynamically preferred form and the primary subject of this guide due to its
Structural Stereochemistry & Isomerism
Before analyzing spectra, one must understand the geometric constraints that define the signals.[1]
-
Isomer of Interest: cis,cis,cis-1,3,5-cyclohexanetricarboxylic acid.[2][3][4][5][6][7]
-
Conformation: In the most stable chair conformation, all three carboxylic acid groups occupy equatorial positions to minimize 1,3-diaxial steric strain.[1]
-
Symmetry: The molecule possesses
symmetry (time-averaged in solution).[1] This high symmetry renders the three "arms" of the molecule chemically equivalent, resulting in a simplified NMR spectrum.[1]
Graphviz: Stereochemical Conformation
The following diagram illustrates the all-equatorial chair conformation which dictates the NMR splitting patterns.
Caption: Structural logic dictating the spectroscopic signals of cis-CTA. The equatorial positioning of carboxyl groups enforces specific axial/equatorial environments for the ring protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below assumes the cis-isomer in DMSO-d
H NMR Characterization
Due to
| Proton Type | Position | Multiplicity | Integration | Coupling ( | |
| -COOH | Carboxyl | 12.0 – 12.4 | Broad Singlet | 3H | Disappears in D |
| H | C-1, 3, 5 | 2.15 – 2.35 | tt (Triplet of Triplets) | 3H | Axial. Coupled to 2 vicinal axial H's (large |
| H | C-2, 4, 6 | 1.90 – 2.05 | d / dm | 3H | Equatorial. Deshielded relative to axial partner. Shows geminal coupling ( |
| H | C-2, 4, 6 | 1.30 – 1.45 | q / qm | 3H | Axial. Shielded. Large geminal and large diaxial couplings create a pseudo-quartet appearance.[1] |
Expert Insight:
-
The "tt" Signal: The triplet-of-triplets at ~2.2 ppm is the diagnostic fingerprint of the cis-isomer.[1] If the sample contains the trans-isomer (which lacks
symmetry), this region becomes a complex multiplet due to the inequivalence of the methine protons.[1] -
Solvent Effect: In D
O (as the tris-carboxylate anion), the alpha-proton signal shifts upfield (shielded) due to the increased electron density of the carboxylate ( ) groups compared to the acid ( ).[1]
C NMR Characterization
The high symmetry results in a remarkably simple carbon spectrum with only three peaks.[1]
| Carbon Type | Environment | Notes | |
| C=O | Carboxyl | 175 – 177 | Carbonyl region.[1] |
| CH | Methine ( | 41 – 43 | Alpha to carbonyl.[1] |
| CH | Methylene ( | 31 – 33 | Ring methylene carbons.[1] |
(Note: Values are referenced to DMSO-d
Infrared (IR) Spectroscopy
IR analysis is critical for determining the hydrogen-bonding state (monomer vs. dimer) and the presence of any anhydride impurities formed during drying.[1]
| Functional Group | Wavenumber (cm | Assignment & Morphology |
| O-H Stretch | 2500 – 3300 | Broad, intense. Characteristic of carboxylic acid dimers (hydrogen-bonded network).[1] |
| C=O Stretch | 1690 – 1710 | Strong, sharp. Carbonyl stretching vibration.[1] A shift to ~1550-1600 cm |
| C-H Stretch | 2850 – 2950 | Medium.[1] Alkyl C-H stretching (cyclohexane ring).[1] |
| C-O Stretch | 1200 – 1300 | Strong.[1] C-O single bond stretch / O-H in-plane bend coupling.[1] |
| O-H Bend | 900 – 950 | Broad, medium.[1] Out-of-plane bending (dimer).[1] |
Experimental Protocols
Protocol A: NMR Sample Preparation (Reproducibility Check)
To ensure sharp resolution of the splitting patterns (specifically the
-
Solvent Choice: Use DMSO-d
(99.9% D) for the free acid.[1] The acid has limited solubility in CDCl .[1] -
Concentration: Prepare a solution of 10–15 mg of CTA in 0.6 mL of solvent.
-
Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved micro-crystallites which can cause line broadening.[1]
-
Acquisition: Run at 298 K. Ensure relaxation delay (
) is at least 2 seconds to allow full relaxation of the carboxyl protons if quantitative integration is required.
Protocol B: Distinguishing cis vs trans Isomers
If synthesis yields a mixture, the trans-isomer can be identified by:
-
Loss of Symmetry: The
C NMR will show multiple carbonyl peaks (typically 2 or 3 distinct signals) instead of the single peak observed for the cis-isomer. -
Complexity of Methine Region: The
H NMR region at 2.2 ppm will broaden into a complex multiplet rather than the clean triplet-of-triplets.[1]
References
-
Crystal Structure & Binding
- Selective Binding of cis-1,3,5-Cyclohexane Tricarboxylic Acid vs Its Epimeric trans Isomer.
-
Source:
-
Synthesis & Characterization Data
- Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (Analogous structural logic).
-
Source:
-
Supramolecular Frameworks
- The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined
-
Source:
-
Spectral Database Verification
- 1,3,5-Cyclohexanetricarboxylic acid NMR Spectrum.
-
Source: [8]
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Introduction: The Critical Role of Linkers in Metal-Organic Frameworks
An In-Depth Technical Guide to Cyclohexane-1,3,5-tricarboxylic Acid vs. Trimesic Acid as Linkers in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1][2] These materials have garnered significant attention due to their exceptionally high surface areas, tunable pore sizes, and diverse functionalities.[3] The choice of the organic linker is paramount as it dictates the resulting topology, porosity, and physicochemical properties of the MOF. This guide provides a detailed comparative analysis of two tritopic carboxylate linkers: the rigid, aromatic trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC) and its flexible, aliphatic counterpart, cyclohexane-1,3,5-tricarboxylic acid (H₃chtc). This comparison will offer researchers, scientists, and drug development professionals a comprehensive understanding of how linker choice can be strategically employed to design MOFs with tailored properties for specific applications.
Linker Properties: A Tale of Rigidity and Flexibility
Trimesic Acid (H₃BTC): The Archetypal Rigid Linker
Trimesic acid is an aromatic tricarboxylic acid that serves as a fundamental building block in coordination chemistry and materials science, particularly in the synthesis of MOFs.[4] Its rigid, planar structure, a consequence of the benzene ring core, leads to the formation of highly ordered and robust frameworks with predictable topologies. This predictability has made H₃BTC one of the most extensively studied linkers in MOF chemistry.
Key Properties of Trimesic Acid:
-
Rigidity: The planar benzene ring restricts conformational freedom, leading to well-defined and stable framework structures.
-
Coordination: The three carboxylate groups are positioned at 120-degree angles, facilitating the formation of highly symmetric and porous networks.
-
Aromaticity: The aromatic core can participate in π-π stacking interactions, which can enhance the stability of the resulting MOF structure.[5]
Cyclohexane-1,3,5-tricarboxylic Acid (H₃chtc): The Conformationally Flexible Alternative
In contrast to the rigidity of trimesic acid, cyclohexane-1,3,5-tricarboxylic acid possesses a flexible aliphatic backbone. The cyclohexane ring can adopt various conformations, most notably the "chair" and "boat" forms, which introduces a degree of structural adaptability not present in aromatic linkers.[6] This inherent flexibility can lead to the formation of dynamic MOF structures capable of responding to external stimuli such as guest molecule inclusion or temperature changes.[7]
Key Properties of Cyclohexane-1,3,5-tricarboxylic Acid:
-
Flexibility: The aliphatic cyclohexane core allows for conformational changes, which can be translated into "breathing" or "gate-opening" phenomena in the resulting MOF.[8][9]
-
Stereoisomerism: The existence of different isomers and conformers of the cyclohexane ring can lead to a wider variety of framework topologies.[6]
-
Hydrogen Bonding: The non-planar structure can influence intermolecular hydrogen bonding within the framework, potentially leading to unique supramolecular assemblies.[10][11]
Visualizing the Linkers
Caption: Chemical structures of Trimesic Acid and Cyclohexane-1,3,5-tricarboxylic Acid.
Comparative Analysis of MOFs: Structure, Properties, and Applications
The choice between a rigid and a flexible linker has profound implications for the properties of the resulting MOF.
| Feature | Trimesic Acid (H₃BTC) based MOFs | Cyclohexane-1,3,5-tricarboxylic Acid (H₃chtc) based MOFs |
| Framework Nature | Predominantly rigid and robust.[12] | Often flexible and dynamic.[8] |
| Porosity & Surface Area | Generally high and permanent. HKUST-1 has a BET surface area >1000 m²/g.[13] | Can be variable; may exhibit guest-induced porosity. |
| Structural Response | Typically static. | Can exhibit "breathing" or "gate-opening" in response to stimuli.[7][9] |
| Predictability | High; leads to well-known topologies. | Lower; can form novel and complex network structures.[10][11] |
| Thermal Stability | Generally high due to the aromatic backbone. | Typically lower than aromatic-based MOFs. |
| Prominent Examples | HKUST-1 (Cu-BTC), MIL-100 (Fe-BTC).[13][14] | Cu(II) and Co(II) based frameworks.[10][11] |
| Primary Applications | Gas storage and separation, catalysis.[15] | Selective separations, drug delivery, sensing. |
The Impact of Flexibility on MOF Functionality
The most significant distinction between MOFs synthesized from these two linkers is the concept of framework flexibility.
Caption: General workflow for the solvothermal/hydrothermal synthesis of MOFs.
Conclusion and Future Outlook
The choice between cyclohexane-1,3,5-tricarboxylic acid and trimesic acid as linkers for MOF synthesis represents a fundamental decision between framework flexibility and rigidity. Trimesic acid, with its rigid aromatic core, is the linker of choice for creating robust, highly porous materials with predictable structures, making them ideal for applications such as gas storage. In contrast, the conformational flexibility of cyclohexane-1,3,5-tricarboxylic acid opens the door to dynamic materials that can respond to their environment, offering exciting possibilities in selective separations, targeted drug delivery, and chemical sensing.
As the field of MOF engineering continues to advance, a deeper understanding of the interplay between linker geometry and framework dynamics will be crucial. The strategic use of flexible linkers like H₃chtc, either alone or in mixed-linker systems, will undoubtedly lead to the discovery of novel materials with unprecedented functionalities, further expanding the already vast potential of Metal-Organic Frameworks.
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- Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands - Taylor & Francis.
- Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands - ResearchGate.
- Trimesic Acid (BTC) | MOF Linker & Coordination Polymer - Alkemist.
- MESOPOROUS HKUST-1 SYNTHESIZED USING SOLVOTHERMAL METHOD - Rasayan.
- WO2013186542A1 - Synthesis of mofs - Google Patents.
- HKUST-1 Synthesis in PET Track-Etched Membranes via Conversion of Deposited Cu for Carbon Dioxide Capture | ACS Omega.
- Insights into HKUST-1 Metal-Organic Framework's Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors - MDPI.
- One-pot synthesis of HKUST-1 monolith for CO 2 adsorption - Oxford Academic.
- Facile Synthesis of Iron-Based MOFs MIL-100(Fe) as Heterogeneous Catalyst in Kabachnick Reaction - MDPI.
- Facile synthesis and characterization of trimesic acid-Cu based metal organic frameworks.
- Benign Preparation of Metal–Organic Frameworks of Trimesic Acid and Cu, Co or Ni for Potential Sensor Applications | Semantic Scholar.
- Mn–Fe dual metal–organic framework based on trimesic acid as a high-performance electrode for lithium metal batteries - RSC Publishing.
- Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses - Our journal portfolio - PLOS.
- Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses - PMC.
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- Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework - PMC - NIH.
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- Preparation and hydrogen storage properties of MgH 2 -trimesic acid-TM MOF (TM=Co, Fe) composites.
- Flexible Metal–Organic Frameworks: Recent Advances and Potential Applications.
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- Electrochemical Synthesis of a Metal Organic Framework Material Based on Copper and Benzene–1,3,5–Tricarboxylic Acid Using A.
- Metal−Organic Frameworks from Copper Dimers with cis- and trans-1,4-Cyclohexanedicarboxylate and cis,cis-1,3,5-Cyclohexanetricarboxylate | Inorganic Chemistry - ACS Publications.
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The Serendipitous Scaffold: An In-depth Technical Guide to the Discovery and History of Kemp's Triacid and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Kemp's triacid, a molecule that has evolved from an unexpected laboratory finding into a foundational scaffold in supramolecular chemistry and a versatile tool in drug discovery. We will explore its discovery, delve into its synthesis and that of its analogues, and examine its wide-ranging applications, offering insights into the experimental rationale and methodologies that have defined its legacy.
A Fortuitous Finding: The Discovery of Kemp's Triacid
The story of Kemp's triacid, or cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, is a compelling example of serendipity in scientific research. In the early 1980s, the laboratory of Daniel S. Kemp at the Massachusetts Institute of Technology was not in pursuit of this specific molecule. Their primary objective was the design and synthesis of peptide mimics, aiming to create rigid templates that could enforce specific conformations on peptide chains. During this work, an unanticipated crystalline compound was isolated from a reaction mixture.[1]
Initial analysis revealed a unique and highly symmetrical structure: a cyclohexane ring locked in a rigid chair conformation by three axial methyl groups, with three corresponding axial carboxylic acid groups. This specific arrangement, a consequence of its synthesis, endowed the molecule with a pre-organized and convergent display of functional groups, a feature that Kemp and his team immediately recognized as having significant potential.[2] The steric hindrance of the axial methyl groups prevents the conformational flipping of the cyclohexane ring, thus providing a stable, predictable scaffold upon which to build more complex molecular architectures.[1] This inherent rigidity is a cornerstone of its utility, as it minimizes the entropic cost of organizing appended functional groups for specific molecular interactions.
The Art of Synthesis: Crafting the Core and its Derivatives
The synthesis of Kemp's triacid and its analogues is a testament to the power of classical organic reactions and the ingenuity of chemists in modifying a core structure to achieve diverse functionalities.
The Classic Synthesis of Kemp's Triacid
The original and most common synthesis of Kemp's triacid involves a one-pot reaction that leverages the principles of the Michael addition and the Dieckmann condensation.
Experimental Protocol: Synthesis of Kemp's Triacid
This protocol is a generalized representation based on established literature.
-
Reaction Setup: A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Michael Addition/Dieckmann Condensation: Diethyl malonate is slowly added to the sodium ethoxide solution. This is followed by the dropwise addition of methyl crotonate. The reaction mixture is then heated to reflux for several hours. The underlying principle here is a tandem reaction sequence. The ethoxide base generates the enolate of diethyl malonate, which then undergoes a Michael addition to methyl crotonate. This is followed by a second Michael addition and an intramolecular Dieckmann condensation to form the cyclic β-keto ester.
-
Methylation: After cooling, methyl iodide is added to the reaction mixture to introduce the three methyl groups onto the cyclohexane ring.
-
Hydrolysis and Decarboxylation: The resulting triester is hydrolyzed using a strong base (e.g., potassium hydroxide) in a mixture of water and ethanol, followed by heating. This step cleaves the ester groups to form the corresponding carboxylates.
-
Acidification and Isolation: The reaction mixture is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of Kemp's triacid as a white solid. The product is then collected by filtration, washed with cold water, and dried.
The choice of a strong base in the initial step is crucial for the efficient formation of the enolate, driving the condensation reactions forward. The final acidification step is a standard workup procedure to protonate the carboxylate salts and isolate the neutral triacid.
Caption: A simplified workflow for the synthesis of Kemp's triacid.
A World of Possibilities: Synthesis of Analogues
The true versatility of Kemp's triacid lies in the ability to functionalize its three carboxylic acid groups. This has led to the creation of a vast library of analogues with tailored properties for various applications.
Table 1: Key Classes of Kemp's Triacid Analogues and their Synthetic Approaches
| Analogue Class | Synthetic Approach | Representative Application |
| Amide Derivatives | Activation of carboxylic acids (e.g., with thionyl chloride or carbodiimides) followed by reaction with primary or secondary amines. | Mimicking peptide structures, formation of self-assembling systems. |
| Ester Derivatives | Fischer esterification (acid catalysis with an alcohol) or reaction of the acid chloride with an alcohol. | Pro-drugs, fluorescent probes, building blocks for larger constructs. |
| Chiral Derivatives | Resolution of racemic Kemp's triacid using a chiral amine, or asymmetric synthesis. | Enantioselective recognition and catalysis.[3] |
| Triamine Derivatives | Conversion of the triacid to the triacyl azide (via the acid chloride and sodium azide), followed by a Curtius rearrangement. | Metal ion chelation, building blocks for complex ligands. |
A Scaffold for Innovation: Applications of Kemp's Triacid and its Analogues
The unique, pre-organized structure of Kemp's triacid has made it an invaluable tool in supramolecular chemistry and drug discovery.
Molecular Recognition and Host-Guest Chemistry
The convergent orientation of the three carboxylic acid groups provides an ideal platform for creating synthetic receptors. By attaching appropriate binding groups, researchers have designed hosts that can selectively bind a variety of guest molecules, from simple ions to complex organic molecules.[4] This has been instrumental in studying the fundamental principles of molecular recognition.
Caption: A schematic representation of a host-guest complex.
A Template for Complex Architectures
The rigid C3 symmetry of the Kemp's triacid scaffold has been exploited to construct a variety of complex, three-dimensional structures. These include self-assembled capsules, cyclophanes, and mimics of biological structures like the collagen triple helix.[1][5][6]
Applications in Medicinal Chemistry and Drug Discovery
The ability to introduce diverse functionalities onto the Kemp's triacid core has made it an attractive scaffold in medicinal chemistry. Analogues have been designed to act as inhibitors of enzymes, to serve as platforms for presenting pharmacophores in a defined spatial orientation, and to act as carriers for drug delivery. For instance, the rigid framework can be used to mimic a specific peptide conformation, enabling the design of potent and selective protein-protein interaction inhibitors. The principles of analogue-based drug discovery have been effectively applied to Kemp's triacid derivatives to explore structure-activity relationships.
Conclusion and Future Outlook
From its serendipitous discovery, Kemp's triacid has grown to become a cornerstone of modern organic and supramolecular chemistry. Its rigid, pre-organized structure provides an unparalleled platform for the design and synthesis of complex molecular systems. The ongoing exploration of its analogues continues to push the boundaries of molecular recognition, self-assembly, and medicinal chemistry. As our ability to understand and manipulate non-covalent interactions grows, the legacy of Kemp's triacid is certain to inspire further innovations in the design of functional molecules and materials for generations of scientists to come.
References
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Synthesis and characterization of two new chiral Kemp's acid derivatives: Structures fixed by a peculiar system of N-H···O, C-H···O and C-H···N hydrogen bonds. (2025). ResearchGate. [Link]
-
Rapid cleavage of cyclic tertiary amides of Kemp's triacid: effects of ring structure. (2004). PubMed. [Link]
-
Kemp, D. S., & Petrakis, K. S. (1981). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. The Journal of Organic Chemistry, 46(25), 5140–5143. [Link]
-
Molecular recognition involving Kemp's triacid: selectivity towards the 8-substituted quinoline system as seen in the cocrystalline adducts with 8-aminoquinoline and 8-hydroxyquinoline. (2000). Chemical Communications. [Link]
-
The exploration of Kemp's triacid (KTA) as the core for the synthesis of 3-fold symmetric 23-cyclophane, 22-cyclophane and novel linker directed designs. (2014). RSC Advances, 4(11), 5322–5328. [Link]
-
The exploration of Kemp's triacid (KTA) as the core for the synthesis of 3-fold symmetric 2 3 -cyclophane, 2 2 -. (2013). RSC Publishing. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
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-
Raines, R. T. (2020). Daniel S. Kemp (1936–2020): A Pioneer of Bioorganic Chemistry. ACS Chemical Biology, 15(10), 2620–2622. [Link]
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Kemp's triacid (152a), on example of Rebek's receptors (152b) and guests. ResearchGate. [Link]
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theoretical calculations of Cyclohexane-1,3,5-tricarboxylic acid properties
An In-Depth Technical Guide to the Theoretical Calculation of Cyclohexane-1,3,5-tricarboxylic Acid Properties
Introduction to Cyclohexane-1,3,5-tricarboxylic Acid (CTA)
Cyclohexane-1,3,5-tricarboxylic acid (CTA), a non-aromatic tripodal molecule, has garnered significant interest in the fields of supramolecular chemistry, materials science, and drug development.[1] Its cyclohexane core offers conformational flexibility, while the three carboxylic acid groups provide multiple sites for hydrogen bonding and coordination with metal ions.[2][3] This unique combination of features allows CTA to form intricate two-dimensional and three-dimensional supramolecular networks.[1][2] The cis and trans isomers of CTA exhibit distinct binding affinities for receptors, highlighting the importance of its stereochemistry in molecular recognition.[4][5] Theoretical calculations are indispensable for understanding and predicting the properties of CTA, from its fundamental conformational preferences to its behavior in complex environments. This guide provides a comprehensive overview of the theoretical methods used to study CTA, aimed at researchers, scientists, and professionals in drug development.
Conformational Analysis of the Cyclohexane Ring
The conformational landscape of the cyclohexane ring in CTA is a critical determinant of its overall shape, reactivity, and ability to self-assemble. The chair conformation is generally the most stable for cyclohexane derivatives, but boat and twist-boat conformations can also be populated.[6][7] The energetic balance between these conformers is influenced by the steric and electronic effects of the three carboxylic acid substituents. Semi-empirical molecular orbital calculations have shown that the chair and boat forms of CTA derivatives can have similar conformational stabilities.[6]
Experimental Workflow for Conformational Analysis
A typical computational workflow for the conformational analysis of CTA involves a multi-step approach to efficiently explore the potential energy surface and identify the global minimum energy structure.
Caption: Workflow for Conformational Analysis of CTA.
Step-by-Step Protocol:
-
Initial Structure Generation: A 3D structure of CTA is generated from its 2D representation (e.g., SMILES string: C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O).[8]
-
Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of possible conformations.
-
Clustering: The generated conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique structures.
-
Geometry Optimization: The lowest energy conformers from the clustering step are then subjected to geometry optimization using a more accurate quantum mechanical method, such as a semi-empirical method (e.g., PM7) or a density functional theory (DFT) method with a modest basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Energy Refinement: For the most stable conformers, single-point energy calculations are performed using a higher level of theory (e.g., a more accurate DFT functional and a larger basis set) to obtain more reliable relative energies.
-
Property Calculation: The properties of interest are then calculated for the most stable conformer(s). For properties that are sensitive to conformational changes, a Boltzmann-weighted average over the lowest energy conformers can be calculated.
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting a wide range of molecular properties of CTA with high accuracy.
pKa Prediction
The acidity of the carboxylic acid groups, quantified by their pKa values, is crucial for understanding the ionization state of CTA at a given pH. This, in turn, governs its solubility, binding affinity, and role in acid-base catalysis. DFT-based methods, in conjunction with continuum solvation models, have proven to be effective for the accurate prediction of pKa values.[9][10][11]
The absolute pKa of a carboxylic acid can be calculated using the following thermodynamic cycle:
Caption: Workflow for Molecular Dynamics Simulation of CTA.
Step-by-Step Protocol:
-
System Setup: A simulation box is created containing one or more CTA molecules and a suitable solvent (e.g., water, or an organic solvent). The number of molecules and the size of the box depend on the desired concentration and the properties to be studied.
-
Force Field Parameterization: An appropriate force field (e.g., OPLS-AA, GAFF) is chosen to describe the interactions between the atoms in the system. [12]The parameters for CTA may need to be generated or validated.
-
Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable steric clashes.
-
Equilibration: The system is equilibrated in two stages: first, in the canonical (NVT) ensemble to bring the system to the desired temperature, and second, in the isothermal-isobaric (NPT) ensemble to adjust the density.
-
Production Run: Once the system is equilibrated, a long production run is performed to generate a trajectory of the atomic positions and velocities over time.
-
Trajectory Analysis: The generated trajectory is analyzed to calculate various properties, such as radial distribution functions (RDFs) to characterize the local structure, the number and lifetime of hydrogen bonds, and the potential of mean force (PMF) to determine the free energy of association.
Applications in Drug Development and Materials Science
The theoretical methods described in this guide have direct applications in drug development and materials science.
-
Drug Development: Understanding the conformational preferences and pKa of CTA is essential for designing molecules that can bind to specific biological targets. [10]The ability of CTA to act as a scaffold for presenting functional groups in a defined spatial orientation makes it an attractive building block in drug design.
-
Materials Science: The self-assembly of CTA into well-ordered supramolecular networks is of great interest for the development of new materials. [1]Theoretical calculations can be used to predict and control the formation of these networks, which have potential applications in areas such as molecular sieves, sensors, and catalysis.
References
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Thuéry, P., Nierlich, M., Baldwin, B. W., Aoki, Y., & Hirose, T. (1999). Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives: crystal structures and semiempirical molecular orbital calculations. J. Chem. Soc., Perkin Trans. 2, 2077-2082. [Link]
-
PubChem. (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid. [Link]
-
Nowell, I. R., et al. (2003). The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data. ResearchGate. [Link]
-
Galan, A., et al. (2001). Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes. PubMed. [Link]
-
Ribeiro, R. F., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. [Link]
-
Optibrium. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
Galan, A., et al. (2001). Selective Binding of cis-1,3,5-Cyclohexane Tricarboxylic Acid vs Its Epimeric trans Isomer by a Tripodal Amidopyridine Receptor; Crystal Structures of the 1:1 Complexes. Organic Letters. [Link]
-
Patel, A. D., et al. (2010). Modeling the Self-Assembly of Benzenedicarboxylic Acids Using Monte Carlo and Molecular Dynamics Simulations. The Journal of Physical Chemistry C. [Link]
-
Indian Academy of Sciences. (2022). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. [Link]
-
Journal of Chemistry Letters. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. [Link]
-
Kemp, D. S., & Petrakis, K. S. (1981). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]
-
MacGillivray, L. R., et al. (2000). Supramolecular architectures of cyclohexane-1, 3cis, 5cis-tricarboxylic acid in acid∶base complexes. New Journal of Chemistry. [Link]
-
ChemBK. (2024). (1s,3s,5s)-cyclohexane-1,3,5-tricarboxylic acid. [Link]
-
Jensen, J. H., et al. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
-
University of Cambridge. (2018). Molecular Dynamics: Investigating the Self-Association of Stearic Acid and Hetero Association. [Link]
-
Dege, N., et al. (2016). Experimental and computational study of the structure and spectroscopic properties of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine]. Journal of Molecular Structure. [Link]
-
Kelly, C. P., et al. (2001). Accurate p K a Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. ResearchGate. [Link]
Sources
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- 3. chembk.com [chembk.com]
- 4. Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives: crystal structures and semiempirical molecular orbital calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols for the use of Cyclohexane-1,3,5-tricarboxylic Acid as a Linker in MOF Synthesis for Drug Development
Introduction: The Promise of Flexible Linkers in Advanced Drug Delivery
Metal-Organic Frameworks (MOFs) have emerged as a highly versatile class of porous materials with significant potential in biomedical applications, particularly in the realm of drug delivery.[1][2] Their high surface area, tunable pore size, and the ability for surface modification make them ideal candidates for encapsulating and delivering therapeutic agents.[1][3] The choice of the organic linker is a critical determinant of the final properties of the MOF, influencing its stability, biocompatibility, and drug release characteristics.[4] While rigid aromatic linkers have been extensively studied, there is a growing interest in flexible aliphatic linkers, such as cyclohexane-1,3,5-tricarboxylic acid.
The non-aromatic, flexible nature of the cyclohexane backbone can impart unique properties to the resulting MOFs, including "breathing" or "swelling" behaviors in response to external stimuli.[5] This dynamic structural flexibility is particularly advantageous for controlled drug release, as it can be triggered by changes in the physiological environment, such as pH or temperature.[6] Furthermore, the use of aliphatic linkers can lead to MOFs with lower toxicity compared to some of their aromatic counterparts, a crucial consideration for in-vivo applications.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cyclohexane-1,3,5-tricarboxylic acid in the synthesis of MOFs for drug delivery applications. We will delve into the rationale behind experimental choices, provide detailed protocols for synthesis and drug loading, and discuss the critical characterization techniques required to validate these novel drug delivery systems.
Design and Synthesis of a Representative Cyclohexane-1,3,5-tricarboxylic Acid-Based MOF
The synthesis of MOFs using cyclohexane-1,3,5-tricarboxylic acid (H₃CTC) typically involves a solvothermal or hydrothermal reaction between the linker and a suitable metal salt. The choice of the metal node is critical and can influence the final topology, porosity, and biocompatibility of the MOF.[9] For drug delivery applications, metal ions with known biocompatibility, such as zinc, iron, and zirconium, are often preferred.[10] However, other metals like copper and cobalt have also been used to construct H₃CTC-based MOFs, offering interesting structural diversity.[10]
The following protocol is a representative example of a hydrothermal synthesis of a cobalt-based MOF using a mixed-ligand approach, which has been shown to yield porous three-dimensional frameworks.[10]
Experimental Protocol: Hydrothermal Synthesis of a Co-(H₃CTC)-MOF
This protocol is adapted from the synthesis of a cobalt-based MOF with mixed organic ligands.[10]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Cyclohexane-1,3,5-tricarboxylic acid (H₃CTC)
-
1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) - co-linker
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Co(NO₃)₂·6H₂O in 5 mL of deionized water.
-
In a separate vial, dissolve 0.1 mmol of H₃CTC and 0.1 mmol of timb in 5 mL of DMF.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 160 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration and wash them thoroughly with DMF and then with methanol.
-
Dry the product in a vacuum oven at 60 °C overnight.
Causality Behind Experimental Choices:
-
Mixed-Ligand Strategy: The use of a co-linker like timb can help in the formation of a 3D framework by providing additional coordination sites and influencing the overall topology.[10]
-
Solvent System: A mixture of water and DMF is used to ensure the dissolution of both the inorganic salt and the organic linkers.
-
Hydrothermal Conditions: The elevated temperature and pressure of the hydrothermal synthesis facilitate the deprotonation of the carboxylic acid groups and the coordination of the linkers to the metal centers, leading to the formation of a crystalline MOF structure.[11]
Diagram of the MOF Synthesis Workflow:
Caption: Workflow for the hydrothermal synthesis of a Co-(H₃CTC)-MOF.
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties. The following table summarizes the key characterization techniques and the expected outcomes for a cyclohexane-1,3,5-tricarboxylic acid-based MOF.
| Technique | Purpose | Typical Results for H₃CTC-based MOFs |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal center. | Disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic peaks for coordinated carboxylate groups. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature at which the framework starts to decompose. | A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and then a final decomposition at higher temperatures. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the MOF. | The surface area can vary significantly depending on the specific structure, but values in the range of 100-1000 m²/g are common for porous MOFs. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Typically shows well-defined crystal morphologies, such as rod-like or block-like shapes. |
Application in Drug Delivery: Protocols and Considerations
The inherent porosity and potential for controlled release make H₃CTC-based MOFs promising candidates for drug delivery systems.[5] The flexible nature of the cyclohexane linker may allow for a "gate-opening" mechanism for drug release in response to specific stimuli.[11]
Protocol: Drug Loading into the MOF
This is a generalized protocol for drug loading via a diffusion-based method. The choice of solvent and drug concentration will need to be optimized for the specific drug of interest.
Materials:
-
Activated MOF powder
-
Drug of interest (e.g., ibuprofen, 5-fluorouracil)
-
A suitable solvent in which the drug is soluble and the MOF is stable (e.g., ethanol, methanol, or a buffered aqueous solution)
Procedure:
-
Activate the synthesized MOF by heating it under vacuum to remove any guest molecules from the pores. The activation temperature should be determined from the TGA data.
-
Prepare a solution of the drug in the chosen solvent at a known concentration.
-
Immerse a pre-weighed amount of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the drug-loaded MOF with a small amount of fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at a mild temperature.
-
Determine the amount of loaded drug by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or HPLC. The drug loading capacity can be calculated as: Loading Capacity (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100
Protocol: In-Vitro Drug Release Study
This protocol outlines the steps to evaluate the release profile of the drug from the MOF in a simulated physiological environment.
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating blood) and pH 5.5 (simulating the tumor microenvironment)
-
A constant temperature shaker bath (37 °C)
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS in a sealed container.
-
Place the container in a shaker bath maintained at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Diagram of the Drug Delivery Workflow:
Caption: Workflow for drug loading and in-vitro release studies.
Biocompatibility and Toxicity Considerations
For any material to be used in drug delivery, its biocompatibility and potential toxicity are of paramount importance. The toxicity of MOFs is influenced by both the metal node and the organic linker.[9]
-
Metal Node: The choice of metal is a primary determinant of toxicity. Metals that are endogenous or have low toxicity profiles, such as iron, zinc, and zirconium, are generally preferred for biomedical applications.[10] Copper- and cobalt-based MOFs, while structurally interesting, may exhibit higher toxicity and require careful evaluation.[9]
-
Organic Linker: The organic linker can also contribute to the overall toxicity. Aliphatic linkers like cyclohexane-1,3,5-tricarboxylic acid are generally considered to have lower toxicity than some aromatic linkers, especially those that can be metabolized to toxic compounds.[7] However, the degradation products of the MOF in the physiological environment must be considered.
-
In-vitro and In-vivo Studies: It is crucial to perform comprehensive cytotoxicity assays (e.g., MTT assay) on relevant cell lines and, eventually, in-vivo studies to assess the biocompatibility and biodistribution of any new MOF intended for drug delivery.
Conclusion and Future Perspectives
Cyclohexane-1,3,5-tricarboxylic acid represents a promising, flexible linker for the design and synthesis of novel MOFs for drug delivery applications. Its aliphatic nature and conformational freedom can lead to dynamic frameworks with stimuli-responsive properties, offering exciting possibilities for controlled and targeted drug release. The protocols and considerations outlined in this application note provide a solid foundation for researchers to explore the potential of these materials. Future research should focus on the synthesis of H₃CTC-based MOFs with highly biocompatible metals, detailed investigations into their drug loading and release mechanisms, and comprehensive in-vivo studies to validate their safety and efficacy as advanced drug delivery systems.
References
Sources
- 1. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 5. Recent Advances in Research on the Effect of Physicochemical Properties on the Cytotoxicity of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.novomof.com [blog.novomof.com]
- 8. connectsci.au [connectsci.au]
- 9. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ikm.org.my [ikm.org.my]
Application Note: Hydrothermal Synthesis of Cyclohexane-1,3,5-Tricarboxylic Acid Coordination Polymers
Executive Summary
The rational design of metal-organic frameworks (MOFs) and coordination polymers relies heavily on the geometric properties of the chosen organic linkers. Cyclohexane-1,3,5-tricarboxylic acid (H3CTC or H3chtc) has emerged as a highly versatile aliphatic ligand for constructing multi-dimensional architectures. This application note provides a comprehensive, self-validating protocol for the hydrothermal synthesis of H3CTC-based coordination polymers, specifically focusing on Cu(II) and Co(II) frameworks. Designed for materials scientists and drug development professionals, this guide details the mechanistic causality behind experimental parameters and explores the topological features that make these materials prime candidates for drug encapsulation and controlled release.
Mechanistic Principles of H3CTC in Coordination Chemistry
Unlike rigid aromatic linkers such as trimesic acid, H3CTC possesses a flexible aliphatic cyclohexane ring. The all-cis conformation allows its three carboxylate groups to occupy axial or equatorial positions, facilitating highly adaptable tripodal or bridging coordination modes[1].
When paired with nitrogen-rich auxiliary ligands—such as 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb)—H3CTC directs the assembly of highly porous, multi-dimensional MOFs[1][2]. These frameworks exhibit robust water-carboxylate O–H···O hydrogen-bonding networks, making them exceptionally well-suited for the stabilization and encapsulation of guest molecules, including active pharmaceutical ingredients (APIs)[1].
Experimental Design & Causality in Hydrothermal Systems
Hydrothermal synthesis utilizes autogenous pressure and elevated temperatures (typically 120–160 °C) within a sealed environment to drive crystal growth.
-
Thermodynamic Control: Elevated temperatures lower the activation barrier for reversible metal-ligand bond formation. This reversibility allows the system to continuously correct kinetic defects, ultimately yielding highly crystalline, thermodynamically stable materials[3].
-
Solubility Enhancement: H3CTC and many transition metal salts have limited aqueous solubility at ambient conditions. The hydrothermal environment drastically enhances precursor solubility, ensuring a homogeneous reaction mixture prior to nucleation[3].
-
pH Modulation: The deprotonation state of H3CTC dictates its coordination capacity. Adjusting the initial pH to ~5.5 ensures partial deprotonation, providing active carboxylate binding sites without triggering the rapid, irreversible precipitation of amorphous metal hydroxides.
Visualization of the Hydrothermal Workflow
Step-by-step hydrothermal workflow for H3CTC coordination polymers.
Step-by-Step Protocol: Synthesis of Cu(II) and Co(II) H3CTC Frameworks
This protocol details the synthesis of two distinct MOFs: {[Cu3(timb)2(chtc)2]·14H2O}n and {[Co3(timb)2(chtc)2]·6H2O}n[1][3].
Materials and Reagents
-
Metal Precursors: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)[1][3].
-
Primary Ligand: Cyclohexane-1,3,5-tricarboxylic acid (H3CTC)[1].
-
Auxiliary Ligand: 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb)[1].
-
Solvent: Ultrapure Deionized (DI) Water.
-
Equipment: 25 mL Teflon-lined stainless steel autoclave, programmable muffle furnace.
Protocol Steps & Self-Validating Mechanisms
Step 1: Stoichiometric Mixing
-
Action: In a 50 mL beaker, add 0.75 mmol of the selected metal salt, 1.0 mmol of timb, and 0.5 mmol of H3CTC[3]. Add 10 mL of DI water and stir continuously for 30 minutes.
-
Causality: The precise 3:2:2 molar ratio of Metal:timb:CTC mirrors the stoichiometric requirements of the target repeating unit, driving the thermodynamic equilibrium toward the desired framework assembly[1][3].
-
Checkpoint: The mixture will appear as a heterogeneous suspension. Complete dissolution is not required at this stage; hydrothermal conditions will drive in-situ solubilization.
Step 2: pH Optimization
-
Action: Dropwise add 0.1 M NaOH until the pH reaches approximately 5.5.
-
Causality: H3CTC must be deprotonated to coordinate with the metal centers. A pH of 5.5 ensures the ligand is active while preventing the kinetic precipitation of Cu(OH)₂ or Co(OH)₂.
Step 3: Autoclave Assembly
-
Action: Transfer the suspension into a 25 mL Teflon-lined stainless steel autoclave. Ensure the fill volume is approximately 60%. Seal the steel jacket tightly.
-
Causality: A 60% fill volume generates the optimal autogenous pressure required to lower the activation energy of the coordination bonds. The Teflon liner prevents trace metal contamination from the steel vessel.
Step 4: Hydrothermal Heating
-
Action: Place the autoclave in a programmable furnace. Heat to 140 °C at a rate of 2 °C/min and hold isothermally for 72 hours.
-
Causality: The 72-hour dwell time ensures the system reaches thermodynamic equilibrium, dissolving kinetic byproducts and favoring the nucleation of the most stable crystalline phase[1].
Step 5: Controlled Cooling and Harvesting
-
Action: Cool the furnace to room temperature at a strictly controlled rate of 5 °C/hour.
-
Causality: The slow cooling rate is the most critical parameter for crystal growth. Rapid cooling induces supersaturation spikes, resulting in amorphous powders. A 5 °C/h ramp ensures the controlled deposition of solute onto existing crystal faces, yielding single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).
-
Self-Validation Checkpoint: Upon opening the autoclave, inspect the mother liquor. A clear solution containing distinct, faceted crystals (blue for Cu-MOF, pink for Co-MOF) validates a successful synthesis[1]. If unreacted white powder remains, the autogenous pressure was insufficient (indicating a compromised Teflon seal).
Step 6: Washing and Drying
-
Action: Filter the crystals and wash sequentially with DI water (3 × 10 mL) and ethanol (3 × 10 mL). Air-dry at ambient temperature.
Quantitative Data: Structural Topologies and Characterization
The choice of metal center fundamentally alters the dimensionality and topology of the resulting H3CTC coordination polymer, despite identical synthesis conditions[1][2].
Table 1: Crystallographic and Topological Summary of H3CTC MOFs
| Framework | Metal Center | Coordination Geometry | Dimensionality | Topological Features | Guest Molecules |
| MOF (I) [1] | Cu(II) | Four-coordinate | 2D Layered | 1D knotted chains intersecting into 2D layers; forms a 3D supramolecular network. | 14 H₂O (via classical O–H···O bonds) |
| MOF (II) [1] | Co(II) | Six-coordinate | 3D Porous Framework | Rare (3,4)-connected (6.8²)2(6².8⁴)3(6².8)2 topology. | 6 H₂O (Micropore guests) |
| MOF (III) [2] | Zn(II) | Distorted Tetrahedral | 3D Network | 2D layered structure running parallel to the (01) plane, pillared by timb. | 3 H₂O |
Applications in Drug Development
The structural features of H3CTC-based MOFs offer significant advantages for pharmaceutical and therapeutic applications:
-
High Guest Molecule Capacity: As shown in Table 1, the Cu(II) framework can host up to 14 water molecules per repeating unit[1]. This extensive void volume can be dehydrated and repurposed for the encapsulation of small-molecule APIs.
-
Hydrogen-Bonding Networks: The uncoordinated oxygen atoms of the H3CTC carboxylate groups and the nitrogen atoms of the timb ligand provide rich hydrogen-bonding sites[1][2]. These sites can interact with APIs, stabilizing amorphous drug formulations and preventing premature crystallization, thereby enhancing bioavailability.
-
Controlled Release: The robust 3D network of the Co(II) framework, characterized by its rare (3,4)-connected topology[1], provides a tortuous diffusion path for encapsulated drugs, enabling sustained and controlled release profiles in physiological environments.
References
1.[1] Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. 1 2.[2] Hydrothermal synthesis and crystal structure of poly{tris(μ 2 - cis -1,4–cyclohexanedicarboxylato)-κ 2 O: O ′ ] -bis[μ 3 -1,3,5-tris[(1 H -imidazol-1-yl)methyl]benzene-κ 3 N, N ′ ,N. ResearchGate. 2 3.[3] 1,3,5-tri(1H-imidazol-1-yl)benzene | 528543-96-6. Benchchem. 3
Sources
electrochemical synthesis of MOFs using Cyclohexane-1,3,5-tricarboxylic acid
Application Note & Protocol: Electrochemical Synthesis of Flexible MOFs (Cu-CTC)
Executive Summary
This guide details the electrochemical synthesis of Copper(II) Cyclohexane-1,3,5-tricarboxylate (Cu-CTC) via anodic dissolution. Unlike its rigid aromatic analog (HKUST-1/Cu-BTC), Cu-CTC incorporates a flexible alicyclic linker, resulting in "breathing" framework architectures capable of dynamic structural transformations.
Why Electrochemistry? Traditional solvothermal synthesis of Cu-CTC requires high temperatures (120°C+) and long reaction times (24–72 hours). The electrochemical route described here operates at ambient temperature and pressure , reducing synthesis time to <60 minutes while eliminating nitrate byproducts, making it suitable for scalable, green manufacturing in drug delivery and gas separation applications.
Scientific Foundation
The Linker: Cyclohexane-1,3,5-tricarboxylic Acid (H₃CTC)[1]
-
Structure: Hydrogenated analog of Trimesic Acid (H₃BTC).
-
Isomerism: Exists primarily as cis and trans isomers. The cis,cis,cis-isomer is preferred for forming discrete cages or specific layered topologies due to its syn-facial carboxylate orientation.
-
Flexibility: The cyclohexane ring (sp³ carbons) allows for chair/boat conformational changes, imparting flexibility to the resulting MOF that is absent in rigid benzene-based MOFs.
Mechanism: Anodic Dissolution
This protocol utilizes Anodic Dissolution , where the metal source is the electrode itself.[1]
-
Oxidation (Anode): Bulk copper metal is oxidized to Cu²⁺ ions.
-
Deprotonation (Cathode): Reduction of the probase (water or nitrate) generates OH⁻, deprotonating the H₃CTC linker near the electrode surface.
-
Coordination: Cu²⁺ and CTC³⁻ ions self-assemble at the interface, precipitating the MOF.
Reaction Scheme:
Materials & Equipment
Reagents
| Component | Grade | Role | Notes |
| Cyclohexane-1,3,5-tricarboxylic acid | >95% (cis/trans mix) | Organic Linker | Critical: Predissolve in ethanol; slow kinetics compared to H₃BTC. |
| Ethanol (EtOH) | Absolute (>99.5%) | Solvent | Solubilizes the organic linker. |
| Deionized Water | 18.2 MΩ·cm | Co-solvent | Solubilizes the electrolyte; proton source. |
| Tributylmethylammonium methyl sulfate (MTBS) | >99% | Electrolyte | Preferred: Prevents metal salt contamination (unlike NaNO₃). |
Hardware
-
Power Supply: DC source (0–30 V, 0–3 A) with constant current (Galvanostatic) mode.
-
Electrodes:
-
Anode (Working): Copper Plate (99.9% purity), surface area ~10 cm².
-
Cathode (Counter): Stainless Steel (316L) or Copper Plate.
-
-
Cell: 100 mL jacketed glass beaker (for optional temp control).
-
Stirring: Magnetic stirrer with PTFE-coated bar.
Experimental Protocol
Step 1: Electrolyte Preparation
The solvent ratio is critical. H₃CTC is hydrophobic; too much water causes linker precipitation, while too much ethanol reduces conductivity.
-
Dissolve Linker: In a 100 mL beaker, dissolve 1.08 g (5 mmol) of H₃CTC in 50 mL Ethanol . Sonicate if necessary to ensure full dissolution.
-
Prepare Conductive Phase: In a separate vessel, dissolve 0.5 g of MTBS (electrolyte) in 25 mL DI Water .
-
Mix: Slowly add the aqueous phase to the ethanol phase under stirring.
-
Checkpoint: The solution should remain clear. If cloudiness appears, add ethanol in 5 mL increments until clear.
-
Step 2: Electrochemical Cell Setup
-
Electrode Polishing: Sand the Copper anode with 400-grit sandpaper to remove oxide layers. Rinse with dilute HCl, then water, then ethanol. Dry with N₂ gas.
-
Assembly: Place the Anode and Cathode parallel to each other, separated by 1–2 cm.
-
Immersion: Submerge the electrodes into the electrolyte solution. Ensure they do not touch.
Step 3: Synthesis Run (Galvanostatic Mode)
-
Current Density: Set the power supply to Constant Current (CC) mode.
-
Target: 15 mA/cm² (approx. 150 mA for a 10 cm² plate).
-
Voltage Limit: Set compliance voltage to 20 V (system will adjust voltage to maintain current).
-
Duration: 60 minutes.
-
Observation:
-
t=0 min: Solution is clear.
-
t=5 min: Blue streaks (Cu²⁺) appear at the anode.
-
t=15 min: Solution turns turbid/opaque turquoise as Cu-CTC precipitates.
-
t=60 min: Thick precipitate settles at the bottom.
-
Step 4: Workup & Activation[3]
-
Filtration: Collect the precipitate via vacuum filtration using a nylon membrane (0.45 µm).
-
Washing: Wash 3x with Ethanol to remove unreacted linker and electrolyte.
-
Solvent Exchange (Critical): Soak the solid in fresh Ethanol for 24 hours, changing the solvent every 8 hours. This removes trapped MTBS.
-
Drying: Dry in a vacuum oven at 80°C for 12 hours.
-
Caution: Do not exceed 100°C initially. Unlike rigid HKUST-1, the flexible Cu-CTC framework may collapse if solvent is removed too aggressively.
-
Visualization of Workflow
Caption: Workflow for the electrochemical synthesis of Cu-CTC, moving from electrolyte preparation to activation.
Characterization & Expected Results
| Technique | Parameter | Expected Result for Cu-CTC |
| PXRD | 2θ (5°–50°) | Distinct peaks at low angles (approx 6–8°) indicating layered/2D structure. Note: Will differ significantly from the cubic HKUST-1 pattern. |
| FTIR | 2800–3000 cm⁻¹ | Strong aliphatic C-H stretching bands (from cyclohexane ring). |
| FTIR | 1300–1700 cm⁻¹ | Shift in carboxylate peaks (COO⁻) confirming coordination to Cu. |
| BET | Surface Area | 600–900 m²/g (Lower than HKUST-1 due to flexibility and packing). |
Troubleshooting Guide:
-
Issue: Product is green instead of blue/turquoise.
-
Cause: Formation of Copper(II) Acetate or simple salts rather than MOF.
-
Fix: Increase Linker concentration or reduce water content in electrolyte.
-
-
Issue: Low Yield.
-
Cause: Electrode passivation (oxide buildup).
-
Fix: Add a pinch of CTAB (surfactant) to keep the electrode surface active, or reverse polarity for 10 seconds every 10 minutes.
-
References
-
Campagnol, N. et al. (2013). "Electrochemical synthesis of the iron(III) trimesate MIL-100(Fe)." Journal of Materials Chemistry A. Link
-
Mueller, U. et al. (2012). "Method for the electrochemical production of crystalline porous metal organic frameworks." BASF SE Patent WO2005049892. Link
-
Kumagai, H. et al. (2007). "Metal−Organic Frameworks from Copper Dimers with cis- and trans-1,4-Cyclohexanedicarboxylate and cis,cis-1,3,5-Cyclohexanetricarboxylate." Inorganic Chemistry. Link
-
Al-Kutubi, H. et al. (2015). "Electrochemical synthesis of metal–organic frameworks." Current Opinion in Electrochemistry. Link
-
Schlesinger, M. et al. (2010). "Evaluation of electrochemical synthesis of copper-based metal–organic frameworks." Microporous and Mesoporous Materials. Link
Sources
Application Notes and Protocols: Room Temperature Synthesis of Cyclohexane-1,3,5-tricarboxylic Acid-Based Metal-Organic Frameworks
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and chemical functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[1][2][3][4] The use of flexible, aliphatic linkers like cyclohexane-1,3,5-tricarboxylic acid (H₃CTC) in place of more common rigid aromatic linkers, such as benzene-1,3,5-tricarboxylic acid (H₃BTC), offers the potential for novel network topologies and dynamic properties.
Conventional solvothermal synthesis of MOFs often requires high temperatures and pressures, which can be energy-intensive and may not be suitable for thermally sensitive guest molecules.[5][6] Room temperature synthesis presents a more sustainable and accessible alternative, facilitating faster reaction times and potentially leading to the formation of unique kinetic products.[5][7]
These application notes provide detailed protocols for the room temperature synthesis of MOFs based on cyclohexane-1,3,5-tricarboxylic acid. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles and practical execution of the synthetic procedures.
Scientific Principles and Considerations
The room temperature synthesis of MOFs is predicated on the careful control of nucleation and crystal growth. The choice of metal source, solvent, and the use of modulators are critical factors that influence the reaction kinetics and the final product's crystallinity and morphology.
Ligand and Metal Source Selection
-
Cyclohexane-1,3,5-tricarboxylic acid (H₃CTC): This non-aromatic, tripodal linker offers conformational flexibility compared to its rigid aromatic analog, H₃BTC.[8] This flexibility can lead to the formation of novel framework structures. It is soluble in methanol.[8]
-
Metal Sources: Common metal sources for carboxylate-based MOFs include salts of copper(II), zinc(II), and iron(III). The choice of metal will dictate the coordination geometry and the resulting framework topology. For the following protocols, we will focus on copper(II) and zinc(II) as they are well-established in forming MOFs with tricarboxylic acid linkers.
The Role of Solvents and Modulators
-
Solvents: The solvent system must be capable of dissolving both the metal salt and the organic linker to facilitate the coordination reaction. Common solvents for room temperature MOF synthesis include N,N-dimethylformamide (DMF), ethanol, and water.[5][9]
-
Modulators: Modulators are chemical agents that compete with the organic linker for coordination to the metal centers.[10][11][12][13] This competition slows down the nucleation process, leading to the formation of larger, more crystalline MOFs. Common modulators include monocarboxylic acids like acetic acid or formic acid.[10][11]
Experimental Workflows
Solution-Based Synthesis at Room Temperature
This protocol describes a straightforward solution-based method for the synthesis of a copper-based H₃CTC MOF at ambient temperature.
Caption: Solution-based synthesis workflow.
Protocol: Solution-Based Synthesis of Cu-H₃CTC MOF
Materials:
| Reagent | Concentration/Amount |
| Cyclohexane-1,3,5-tricarboxylic acid | 1 mmol (216.2 mg) |
| Copper(II) nitrate trihydrate | 1.5 mmol (362.4 mg) |
| Ethanol | 20 mL |
| Deionized Water | 20 mL |
| Acetic Acid (optional modulator) | 10-50 equivalents |
Procedure:
-
Ligand Solution: In a 50 mL beaker, dissolve 1 mmol of cyclohexane-1,3,5-tricarboxylic acid in 20 mL of ethanol. If using a modulator, add the desired amount of acetic acid to this solution.
-
Metal Salt Solution: In a separate 50 mL beaker, dissolve 1.5 mmol of copper(II) nitrate trihydrate in 20 mL of deionized water.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring vigorously at room temperature. A precipitate should form.
-
Aging: Continue stirring the reaction mixture for 2 to 24 hours at room temperature. The aging time can influence the crystallinity of the product.
-
Isolation: Collect the solid product by centrifugation at 8000 rpm for 10 minutes.
-
Washing: Decant the supernatant and wash the solid with fresh ethanol (3 x 20 mL) to remove any unreacted starting materials. Resuspend the solid in ethanol and centrifuge after each wash.
-
Activation: After the final wash, dry the product under vacuum at room temperature for 12 hours. This step is crucial to remove the solvent molecules from the pores of the MOF.[9]
Mechanochemical Synthesis
Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy to initiate chemical reactions.[9] This approach is often faster and more environmentally friendly than solution-based methods.
Caption: Mechanochemical synthesis workflow.
Protocol: Mechanochemical Synthesis of Zn-H₃CTC MOF
Materials:
| Reagent | Amount |
| Cyclohexane-1,3,5-tricarboxylic acid | 1 mmol (216.2 mg) |
| Zinc oxide | 1 mmol (81.4 mg) |
| N,N-dimethylformamide (DMF) | 1-2 drops (optional) |
Procedure:
-
Loading: Place 1 mmol of cyclohexane-1,3,5-tricarboxylic acid and 1 mmol of zinc oxide into a stainless steel milling jar with milling balls.
-
Grinding: If desired, add 1-2 drops of DMF as a liquid-assisted grinding agent. This can improve the crystallinity of the final product.
-
Milling: Mill the mixture in a planetary ball mill at a speed of 400-600 rpm for 15-60 minutes.
-
Purification: After milling, wash the resulting powder with ethanol to remove any unreacted ligand.
-
Isolation: Collect the solid by centrifugation and dry under vacuum at room temperature.
Sonochemical Synthesis
Sonochemical synthesis utilizes the energy of acoustic cavitation to induce the formation of MOFs. This method is known for its rapid reaction times and can produce nanomaterials with a uniform size distribution.[9]
Caption: Sonochemical synthesis workflow.
Protocol: Sonochemical Synthesis of Cu-H₃CTC MOF
Materials:
| Reagent | Concentration/Amount |
| Cyclohexane-1,3,5-tricarboxylic acid | 1 mmol (216.2 mg) |
| Copper(II) acetate monohydrate | 1.5 mmol (299.6 mg) |
| DMF/Ethanol/Water (1:1:1) | 30 mL |
Procedure:
-
Solution Preparation: In a 50 mL flask, dissolve 1 mmol of cyclohexane-1,3,5-tricarboxylic acid and 1.5 mmol of copper(II) acetate monohydrate in 30 mL of the solvent mixture.
-
Sonication: Place the flask in an ultrasonic bath and sonicate at room temperature for 10-60 minutes. The reaction progress can be monitored by the formation of a colored precipitate.
-
Isolation and Purification: After sonication, collect the product by centrifugation, wash with ethanol, and dry under vacuum at room temperature.
Characterization and Validation
To confirm the successful synthesis of the desired MOF, a combination of characterization techniques should be employed.[14][15][16][17]
| Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the material. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and the removal of solvent molecules. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. |
| Gas Sorption Analysis (e.g., N₂ at 77K) | To determine the surface area and pore volume of the activated MOF. |
Applications in Drug Development
The inherent porosity and tunable nature of MOFs make them excellent candidates for drug delivery applications.[1][2][3][4][18] MOFs synthesized from biocompatible metals and ligands, such as cyclohexane-1,3,5-tricarboxylic acid, could serve as carriers for therapeutic agents. The room temperature synthesis protocols are particularly advantageous as they allow for the direct encapsulation of thermally sensitive drugs during the MOF formation process. The controlled release of the drug can be triggered by changes in pH or other physiological stimuli.[2]
References
- Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (URL not available)
-
Applications of Metal–Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review | Langmuir - ACS Publications. [Link]
- Physicochemical characterization of metal organic framework materials: A mini review. (URL not available)
-
Acetic Acid-Modulated Room Temperature Synthesis of MIL-100 (Fe) Nanoparticles for Drug Delivery Applications - PMC. [Link]
-
Biomedical Applications of Metal–Organic Frameworks Revisited | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Metal Organic Frameworks (MOFs): Techniques for Characterization - AZoM. [Link]
-
Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design - United Journal of Chemistry ISSN : 2581-7760. [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC. [Link]
-
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Publishing. [Link]
-
Metal-Organic Framework (MOFs) for Drug Delivery Applications - Semantic Scholar. [Link]
-
Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior - MDPI. [Link]
- MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (URL not available)
-
The modulator driven polymorphism of Zr(IV) based metal–organic frameworks - The Royal Society. [Link]
-
(1s,3s,5s)-cyclohexane-1,3,5-tricarboxylic acid - ChemBK. [Link]
-
Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. - Semantic Scholar. [Link]
-
Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. [Link]
-
Room temperature synthesis of metal organic framework MOF-2 - SciSpace. [Link]
-
Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0 Tetrahedron - Omar Yaghi. [Link]
-
Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0 - ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chembk.com [chembk.com]
- 9. ossila.com [ossila.com]
- 10. Acetic Acid-Modulated Room Temperature Synthesis of MIL-100 (Fe) Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 15. "Physicochemical characterization of metal organic framework materials:" by Hussein R. Abid, Muhammad R. Azhar et al. [ro.ecu.edu.au]
- 16. azom.com [azom.com]
- 17. unitedjchem.org [unitedjchem.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Adaptive Supramolecular Architectures using Cyclohexane-1,3,5-tricarboxylic Acid (H₃CTA)
Topic: Cyclohexane-1,3,5-tricarboxylic Acid (H₃CTA) in Supramolecular Design Content Type: Advanced Application Note & Protocol Guide Audience: Senior Research Scientists, Crystal Engineers, and Drug Development Leads
Strategic Overview: The Flexibility Advantage
In the design of supramolecular assemblies—whether Metal-Organic Frameworks (MOFs), Hydrogen-Bonded Organic Frameworks (HOFs), or Pharmaceutical Co-crystals—ligand rigidity is often prized for predictability. However, Cyclohexane-1,3,5-tricarboxylic acid (H₃CTA) offers a distinct paradigm: Conformational Adaptivity .[1]
Unlike its aromatic analogue, Trimesic Acid (TMA), which is rigidly planar, H₃CTA possesses a flexible cyclohexane core capable of interconverting between chair and boat conformations. This flexibility allows H₃CTA to:
-
Induce "Breathing" Behaviors: Create soft porous crystals that expand/contract upon guest inclusion.[1]
-
Optimize Packing Efficiency: Adjust bond angles to maximize hydrogen bond density in co-crystals, improving the solubility of irregularly shaped Active Pharmaceutical Ingredients (APIs).
-
Form Chiral Networks: The cis,cis,cis isomer (all-equatorial) exhibits
symmetry, ideal for constructing honeycomb networks and nanotubes.[1]
Key Isomer Consideration
The commercial reagent is often a mixture of stereoisomers.[1] For high-fidelity supramolecular design, the cis,cis,cis-isomer is the "Gold Standard" building block due to its ability to project all three carboxyl groups in a single direction (tripodal), facilitating the formation of discrete cages or 2D hexagonal sheets.
Critical Mechanism: The "Smart" Linker Logic
The following diagram illustrates the decision matrix for selecting H₃CTA over rigid linkers and the assembly pathways.
Figure 1: Decision pathway for utilizing H₃CTA. The flexible core enables adaptive frameworks ("breathing" MOFs) and optimized heterosynthons for drug delivery systems, distinct from the rigid frameworks of Trimesic Acid.
Protocol A: Pharmaceutical Co-crystallization via Liquid-Assisted Grinding (LAG)
Application: Enhancing the solubility of pyridine-based APIs (e.g., Isoniazid, Nicotinamide) using H₃CTA as a co-former.
Rationale: H₃CTA forms robust Carboxylic Acid
Materials
-
Co-former: cis,cis,cis-Cyclohexane-1,3,5-tricarboxylic acid (>95% purity).[1]
-
Model API: 4,4'-Bipyridine (as a proof-of-concept surrogate for pyridine drugs).
-
Equipment: Retsch MM400 Mixer Mill or standard mortar and pestle.
Step-by-Step Methodology
-
Stoichiometric Weighing:
-
Weigh H₃CTA (216.19 mg, 1.0 mmol) and 4,4'-Bipyridine (234.26 mg, 1.5 mmol) to achieve a 2:3 molar ratio .
-
Note: The 2:3 ratio often yields a "super honeycomb" network where the bipyridine bridges H₃CTA nodes [1].[1]
-
-
Pre-Mixing:
-
Combine solids in a 10 mL stainless steel grinding jar containing two 5 mm stainless steel balls.
-
-
Liquid Assistance (Critical Step):
-
Add 50 µL of Methanol to the jar.
-
Scientific Insight: Dry grinding often leads to incomplete conversion or amorphous phases.[1] The solvent acts as a catalyst for molecular diffusion at the solid-solid interface, significantly accelerating the formation of the co-crystal phase [2].
-
-
Grinding Cycle:
-
Set frequency to 30 Hz for 20 minutes .
-
Checkpoint: Stop every 5 minutes to scrape down the sides of the jar to ensure homogeneity.
-
-
Post-Processing:
-
Validation (PXRD):
-
Analyze using Powder X-Ray Diffraction.[1] Look for the disappearance of starting material peaks (H₃CTA: ~12.5° 2
; Bipyridine: ~18° 2 ) and the emergence of new low-angle peaks characteristic of the honeycomb network.
-
Protocol B: Solvothermal Synthesis of Adaptive Cu-CTA MOF
Application: Gas separation (
Materials
-
Ligand: H₃CTA (0.5 mmol).
-
Metal Source:
(0.75 mmol).[1] -
Solvent System: DMF:Ethanol:Water (1:1:1 v/v/v).[1]
-
Modulator: Pyridine (Optional, for crystal size control).[1]
Step-by-Step Methodology
-
Precursor Dissolution:
-
Dissolve H₃CTA (108 mg) in 5 mL of the solvent mixture. Sonicate until clear.
-
Dissolve Copper Nitrate (175 mg) in 5 mL of the solvent mixture in a separate vial.
-
-
Mixing & Sealing:
-
Solvothermal Synthesis:
-
Seal the autoclave and place in a programmable oven.
-
Ramp: Heat to 85°C over 2 hours.
-
Dwell: Hold at 85°C for 48 hours .
-
Cool: Cool to room temperature over 12 hours (0.1°C/min).
-
Note: Slow cooling is essential to prevent the formation of kinetic amorphous phases.[1]
-
-
Isolation & Activation:
-
Filter the blue block-shaped crystals.
-
Solvent Exchange: Immerse crystals in absolute ethanol for 3 days, refreshing the solvent every 24 hours. This replaces high-boiling DMF with volatile ethanol.[1]
-
Activation: Heat under vacuum at 100°C for 6 hours.
-
-
Characterization:
-
TGA (Thermogravimetric Analysis): Verify solvent loss <150°C and framework stability up to ~280°C.
-
Single Crystal XRD: Confirm the formation of the 2D or 3D coordination network.
-
Data Summary & Troubleshooting
Quantitative Comparison: H₃CTA vs. Trimesic Acid (TMA)[1]
| Feature | H₃CTA (Flexible) | TMA (Rigid) | Impact on Application |
| Geometry | Tripodal ( | Planar ( | H₃CTA allows "induced fit" binding.[1] |
| Solubility | High in polar protic solvents | Moderate | H₃CTA is easier to process in green solvents (water/EtOH).[1] |
| Pore Dynamics | Breathing/Swelling | Permanent/Rigid | H₃CTA is superior for selective gating/trapping.[1] |
| Melting Point | ~212°C | >300°C | H₃CTA requires lower activation temps for MOFs.[1] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Amorphous Product (Co-crystal) | Insufficient solvent in LAG | Increase MeOH volume to 75 µL; ensure 100% humidity. |
| Opaque/Polycrystalline MOF | Fast nucleation | Add 2-3 drops of pyridine or acetic acid as a modulator.[1] |
| Mixed Isomers in Product | Impure starting material | Recrystallize H₃CTA from water; the cis isomer is less soluble than trans. |
Visualization of Synthesis Workflow
Figure 2: Parallel workflows for Mechanochemical Co-crystallization (Top) and Solvothermal MOF Synthesis (Bottom).
References
-
Ternary and quaternary co-crystals of 1,3-cis,5-cis-cyclohexanetricarboxylic acid and 4,4′-bipyridines. Source: New Journal of Chemistry (RSC), 2008.[1] URL:[Link]
-
Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals. Source: Pharmaceutics (NIH/PubMed), 2018.[1] URL:[Link]
-
Supramolecular architectures of cyclohexane-1, 3cis, 5cis-tricarboxylic acid in acid∶base complexes. Source: New Journal of Chemistry, 2003.[1] URL:[Link]
Sources
Application Notes and Protocols for Cyclohexane-1,3,5-tricarboxylic Acid in Gas Adsorption Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: The Untapped Potential of a Flexible Building Block
In the vast and dynamic field of porous materials, the choice of the organic linker is paramount in dictating the final architecture and, consequently, the functional properties of the resulting material. While rigid aromatic linkers have been the bedrock of many seminal works in Metal-Organic Frameworks (MOFs), the exploration of flexible, cycloaliphatic linkers like cyclohexane-1,3,5-tricarboxylic acid is opening new frontiers. This application note serves as a detailed technical guide into the use of this versatile, non-aromatic tripodal linker in the synthesis of novel gas adsorption materials.
The inherent flexibility of the cyclohexane backbone, in contrast to its rigid aromatic counterpart, benzene-1,3,5-tricarboxylic acid, imparts a unique dynamic character to the resulting frameworks. This can lead to novel structural topologies and potentially advantageous properties such as selective guest-induced framework transformations, which are highly sought after in gas separation and storage applications.
This document provides a comprehensive overview, from the fundamental properties of cyclohexane-1,3,5-tricarboxylic acid to detailed, field-proven protocols for the synthesis and characterization of a representative metal-organic framework. While the direct literature on the gas adsorption properties of materials synthesized with this specific linker is still emerging, this guide will equip researchers with the foundational knowledge and methodologies to explore its potential in creating next-generation porous materials for a range of gas adsorption applications.
Cyclohexane-1,3,5-tricarboxylic Acid: A Profile of a Flexible Linker
Cyclohexane-1,3,5-tricarboxylic acid (H₃chtc) is a cycloaliphatic tricarboxylic acid with the chemical formula C₉H₁₂O₆. Its key feature is the non-planar, flexible cyclohexane ring, which can adopt various conformations (e.g., chair, boat). This conformational flexibility is a significant departure from the planar and rigid nature of aromatic linkers.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₂O₆ |
| Molecular Weight | 216.19 g/mol |
| Structure | Cyclohexane ring with three carboxylic acid groups at positions 1, 3, and 5. Can exist as different stereoisomers (cis/trans). |
| Functionality | Tricarboxylic acid, enabling coordination to three metal centers. |
The cis,cis-isomer of cyclohexane-1,3,5-tricarboxylate has been utilized in the synthesis of three-dimensional coordination polymers.[1] The flexibility of the cyclohexane ring allows for diverse coordination modes of the carboxylate groups, leading to the formation of unique network topologies.[2]
Synthesis of a Representative Metal-Organic Framework: A Cobalt-Based Framework
The following protocol details a hydrothermal synthesis of a cobalt-based Metal-Organic Framework using cyclohexane-1,3,5-tricarboxylic acid and a co-ligand, 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb). This procedure is adapted from established literature and serves as a robust starting point for synthesizing crystalline porous materials with this flexible linker.[2]
Materials and Reagents
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Cyclohexane-1,3,5-tricarboxylic acid (H₃chtc)
-
1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb)
-
Deionized water
-
Ethanol
Equipment
-
20 mL scintillation vials or Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Oven capable of maintaining 160 °C
-
Centrifuge
-
Vacuum oven or Schlenk line for activation
Experimental Protocol: Hydrothermal Synthesis
-
Preparation of Precursor Solution: In a 20 mL scintillation vial, dissolve 0.087 g (0.3 mmol) of Co(NO₃)₂·6H₂O in 5 mL of deionized water.
-
Preparation of Ligand Solution: In a separate vial, dissolve 0.043 g (0.2 mmol) of cyclohexane-1,3,5-tricarboxylic acid and 0.076 g (0.2 mmol) of 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene in 5 mL of ethanol.
-
Mixing and Reaction: Combine the two solutions in the reaction vessel. If using an autoclave, ensure the Teflon liner is properly sealed.
-
Hydrothermal Reaction: Place the sealed reaction vessel in an oven and heat at 160 °C for 72 hours.
-
Cooling and Isolation: After the reaction is complete, allow the vessel to cool slowly to room temperature. The crystalline product will precipitate.
-
Washing: Carefully decant the mother liquor. Wash the solid product by centrifuging and resuspending in fresh deionized water (3 x 10 mL) and then ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the final product in an oven at 60 °C overnight.
Figure 2. Experimental workflow for MOF activation and gas adsorption analysis.
Potential Applications and Expected Performance
While specific gas adsorption data for MOFs synthesized solely with cyclohexane-1,3,5-tricarboxylic acid is not extensively reported in the literature, we can infer potential applications based on the properties of analogous materials. The flexibility of the linker may lead to materials with selective adsorption properties, making them suitable for:
-
CO₂ Capture: The presence of polar carboxylate groups and potentially open metal sites after activation could lead to favorable interactions with CO₂.
-
Hydrocarbon Separations: The dynamic nature of the framework might allow for selective uptake of certain hydrocarbon isomers based on subtle differences in their size and shape.
-
Hydrogen Storage: While high surface area is a primary driver for physisorptive H₂ storage, the specific pore geometry and chemistry also play a role.
Hypothetical Performance Data for a Cyclohexane-1,3,5-tricarboxylate-based MOF:
The following table presents a hypothetical but realistic set of performance data for a novel MOF synthesized with this linker, to illustrate how such data would be presented and evaluated.
| Parameter | Hypothetical Value | Significance |
| BET Surface Area | 800 - 1500 m²/g | Indicates high porosity and potential for significant gas uptake. |
| Pore Volume | 0.4 - 0.8 cm³/g | Represents the total accessible space for gas molecules. |
| CO₂ Uptake (298 K, 1 atm) | 2.0 - 4.0 mmol/g | A key metric for evaluating materials for post-combustion CO₂ capture. |
| H₂ Uptake (77 K, 1 atm) | 1.0 - 1.5 wt% | Relevant for assessing potential for cryo-adsorptive hydrogen storage. |
Conclusion and Future Outlook
Cyclohexane-1,3,5-tricarboxylic acid represents an intriguing and underexplored building block for the synthesis of novel porous materials. Its inherent flexibility offers a pathway to creating dynamic frameworks with unique structural and functional properties. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to synthesize, characterize, and evaluate materials based on this versatile linker for gas adsorption applications.
The field is ripe for further investigation into the gas storage and separation performance of MOFs derived from cyclohexane-1,3,5-tricarboxylic acid. Future work should focus on systematically synthesizing a range of these materials with different metal nodes and reaction conditions, followed by comprehensive gas adsorption studies to elucidate the structure-property relationships that govern their performance. Such research will undoubtedly unlock the full potential of this flexible linker in the design of next-generation materials for a cleaner and more sustainable future.
References
- Hydrothermal synthesis and characterization of a new 3D-network containing the versatile cis,cis-cyclohexane-1,3,5-tricarboxylate. Journal of Materials Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/jm/b314982e]
- Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. Inorganic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10909565/]
- Flexible metal–organic frameworks for gas storage and separation. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/dt/d1dt04313a]
- Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Transition Metal Chemistry. [URL: https://link.springer.com/article/10.1007/s11243-021-00489-3]
Sources
Cyclohexane-1,3,5-tricarboxylic acid as a building block for drug delivery systems
Topic: Cyclohexane-1,3,5-tricarboxylic Acid (CTA) as a Building Block for Drug Delivery Systems Content Type: Application Note & Protocol Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Abstract: The Aliphatic Advantage in Supramolecular Design
Cyclohexane-1,3,5-tricarboxylic acid (CTA) represents a distinct class of topological building blocks, diverging from its aromatic analogue, trimesic acid (benzene-1,3,5-tricarboxylic acid).[1] While trimesic acid is the cornerstone of rigid MOFs (e.g., HKUST-1, MIL-100), CTA offers conformational flexibility and stereochemical tunability (cis/trans isomerism).
The cis,cis,cis-isomer of CTA is particularly valuable for drug delivery. Its ability to adopt a "chair" conformation with all three carboxyl groups in axial or equatorial positions facilitates the formation of supramolecular hydrogels and bio-compatible Metal-Organic Frameworks (bio-MOFs) . These systems exploit the unique
This guide details the protocols for synthesizing CTA-based carriers, specifically focusing on Zn-CTA Bio-MOFs and Supramolecular Metallogels , and validating their drug-loading capabilities.
Part 1: Application Areas & Mechanistic Insight
Bio-MOFs (Metal-Organic Frameworks)
CTA serves as a non-aromatic, flexible linker. When coordinated with biocompatible metals like Zinc (Zn) or Iron (Fe), it forms porous networks capable of encapsulating small-molecule drugs.
-
Mechanism: The carboxylate groups of CTA coordinate with metal clusters (Secondary Building Units - SBUs). The flexible cyclohexane core allows for "breathing" frameworks that can expand/contract during drug loading/release.
-
Advantage: Higher biocompatibility compared to chromium-based MOFs. The aliphatic core is less prone to π-π stacking-induced aggregation in biological fluids.
Supramolecular Metallogels
Unlike crystalline MOFs, metallogels are viscoelastic materials formed by the self-assembly of CTA and metal ions in specific solvents.
-
Mechanism: Intermolecular hydrogen bonding combined with metal coordination creates a nanofibrous network that traps solvent and drug molecules.
-
Trigger: These gels are inherently pH-sensitive. In the acidic microenvironment of a tumor (pH 5.5–6.5), the carboxylate groups protonate, weakening the metal coordination and triggering gel disassembly and drug release.
Part 2: Experimental Protocols
Protocol A: Solvothermal Synthesis of Zn-CTA Bio-MOF
This protocol produces a crystalline porous framework suitable for loading chemotherapeutics like Doxorubicin (DOX) or 5-Fluorouracil (5-FU).
Reagents:
-
cis-Cyclohexane-1,3,5-tricarboxylic acid (CTA) (95% purity)
-
Zinc Nitrate Hexahydrate (
) -
Solvent: DMF (N,N-Dimethylformamide) and Ethanol (EtOH)
-
Deionized Water (DI
)
Step-by-Step Methodology:
-
Precursor Dissolution:
-
In a 20 mL scintillation vial, dissolve 108 mg (0.5 mmol) of CTA in 5 mL of 1:1 (v/v) DMF/Ethanol . Sonicate for 10 minutes until clear.
-
In a separate vial, dissolve 297 mg (1.0 mmol) of
in 5 mL of DI water . -
Note: The 1:2 molar ratio (Ligand:Metal) ensures sufficient metal nodes for the tricarboxylate linker.
-
-
Solvothermal Reaction:
-
Slowly add the zinc solution to the CTA solution under magnetic stirring (300 RPM). A slight turbidity may appear.
-
Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity).
-
Seal tightly and place in a programmable oven.
-
Heating Profile: Ramp to 100°C over 1 hour. Hold at 100°C for 24 hours . Cool to room temperature over 4 hours.
-
Causality: Slow cooling promotes the growth of high-quality crystals rather than amorphous powder.
-
-
Purification & Activation:
-
Filter the resulting white precipitate/crystals.
-
Wash 1: Resuspend in DMF and stir for 2 hours to remove unreacted ligand. Centrifuge (5000 RPM, 10 min) and discard supernatant.
-
Wash 2 (Solvent Exchange): Resuspend in Ethanol and stir for 12 hours. Repeat this step 3 times over 2 days. This replaces the high-boiling DMF trapped in the pores with volatile ethanol.
-
Drying: Dry under vacuum at 80°C for 12 hours.
-
Self-Validation Check:
-
XRD: Powder X-Ray Diffraction should show sharp peaks (crystalline). Broad humps indicate amorphous material (failed synthesis).
-
FTIR: Disappearance of the free carboxylic acid peak (~1700
) and appearance of carboxylate symmetric/asymmetric stretches (~1550/1400 ) confirms metal coordination.
Protocol B: Drug Loading and Encapsulation Efficiency (EE)
Target Drug: Doxorubicin (DOX) - chosen for its fluorescence (easy detection) and clinical relevance.
-
Loading Procedure:
-
Prepare a 1 mg/mL stock solution of DOX in PBS (pH 7.4).
-
Weigh 20 mg of the activated Zn-CTA MOF (from Protocol A).
-
Disperse the MOF in 10 mL of the DOX solution.
-
Stir in the dark (DOX is light-sensitive) at room temperature for 24 hours .
-
-
Quantification:
-
Centrifuge the mixture (8000 RPM, 15 min). Collect the supernatant.
-
Measure the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of free DOX using a standard curve.
-
-
Calculation:
[2]
Part 3: Data Presentation & Visualization
Table 1: Comparative Properties of CTA-based Carriers vs. Traditional Linkers
| Feature | Zn-CTA Bio-MOF (This Protocol) | MIL-100 (Fe-Trimesic Acid) | Advantage of CTA |
| Linker Type | Aliphatic (Flexible) | Aromatic (Rigid) | "Breathing" pores adapt to drug size |
| Toxicity | Low (Metabolite-like) | Low to Moderate | No aromatic stacking accumulation |
| Isomerism | cis / trans tunable | Planar only | 3D stereochemical control |
| pH Response | High (pKa ~4.5) | Moderate | Sharper release at tumor pH |
| Synthesis Temp | Mild (100°C) | High (>150°C) | Energy efficient |
Visualization: pH-Responsive Release Mechanism
The following diagram illustrates the logical flow of drug encapsulation and the pH-triggered release mechanism specific to the carboxylate-zinc coordination bond.
Caption: Workflow of Zn-CTA MOF synthesis followed by the mechanism of pH-triggered drug release in the acidic tumor microenvironment.
References
-
Li, Y., et al. (2022). Zinc-based metal-organic frameworks: synthesis and recent progress in biomedical application. ResearchGate. Link
-
BenchChem. (2025). Application Notes and Protocols for Self-Assembly of Cyclohexane-1,3,5-tricarboxylic Acid on Surfaces. BenchChem. Link
-
Wang, J., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central. Link
-
Sigma-Aldrich. (n.d.). 1,3,5-Cyclohexanetricarboxylic acid Product Information. Merck.[3] Link
-
Mali, K.K., et al. (2018). Citric Acid Crosslinked Carboxymethyl Cellulose-based Composite Hydrogel Films for Drug Delivery. Indian Journal of Pharmaceutical Sciences. Link
Sources
polymerization reactions involving Cyclohexane-1,3,5-tricarboxylic acid
An Application Guide to Polymerization Reactions Involving Cyclohexane-1,3,5-tricarboxylic Acid
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of Cyclohexane-1,3,5-tricarboxylic acid (CTA) in polymerization reactions. We will explore the synthesis of advanced polymer architectures, moving beyond simple linear chains to the creation of branched and cross-linked networks. This guide emphasizes the causality behind experimental choices and provides robust, validated protocols for practical implementation in the laboratory.
Introduction: The Architectural Advantage of a Trifunctional Monomer
Cyclohexane-1,3,5-tricarboxylic acid is a non-aromatic, tripodal monomer that serves as a powerful building block in polymer chemistry.[1][2][3][4] Unlike its linear, bifunctional counterparts that typically form simple polymer chains, the three carboxylic acid groups on CTA's flexible cyclohexane core enable the formation of complex, three-dimensional polymer networks.[2] This trifunctionality is the key to creating materials with unique properties, such as enhanced thermal stability, controlled solubility, and the ability to form hydrogels.
The stereochemistry of the cyclohexane ring (cis or trans isomers) can further influence the final polymer architecture and properties, a factor that allows for fine-tuning material characteristics.[5][6] The polymers derived from this monomer are finding use in advanced applications, including drug delivery matrices, specialized coatings, and high-performance thermosets.[7][8]
This guide will focus on two primary classes of polymerization reactions involving CTA: polyesterification and polyamidation.
Part 1: Synthesis of Branched and Cross-linked Polyesters via Polycondensation
The reaction of Cyclohexane-1,3,5-tricarboxylic acid with diols or other polyols is a direct route to producing highly branched or fully cross-linked polyesters. The resulting network structure is dictated by the stoichiometry of the reactants and the reaction conditions.
Principle of Polyesterification
Polyesterification is a step-growth condensation polymerization where carboxylic acid groups react with hydroxyl groups to form ester linkages, releasing water as a byproduct.[9] When CTA is used as the acid monomer with a diol (e.g., 1,4-butanediol), the reaction proceeds past the linear stage. As the polymer chains grow, the third carboxylic acid group on the CTA units acts as a branch point, leading to a dendritic or hyperbranched architecture. If the reaction is driven to high conversion, these branches will interconnect, forming a single, insoluble, and infusible cross-linked network known as a thermoset.
Caption: Polyesterification workflow using CTA to form branched or cross-linked polymers.
Causality in Experimental Design
-
Monomer Stoichiometry: The molar ratio of acid groups to hydroxyl groups is critical. An excess of hydroxyl groups will favor the formation of branched, yet still soluble, polymers. Conversely, a ratio approaching 1:1 will drive the reaction towards the gel point and the formation of a cross-linked network.
-
Catalyst Selection: High-temperature polycondensation reactions are often slow without a catalyst. Catalysts like Titanium(IV) butoxide or tin-based compounds are used to increase the reaction rate.[7] The choice of catalyst can impact the final polymer's color and thermal stability.
-
Reaction Conditions: The removal of the water byproduct is essential to drive the reaction equilibrium towards high molecular weight polymer formation, according to Le Chatelier's principle. This is achieved by conducting the reaction at high temperatures (180-240°C) and under a vacuum or a steady stream of inert gas like nitrogen.[7]
Protocol 1: Melt Polycondensation of CTA with 1,4-Butanediol
This protocol details the synthesis of a branched polyester. Adjusting the stoichiometry towards equimolar ratios of functional groups can be used to produce a cross-linked material.
Materials
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| Cyclohexane-1,3,5-tricarboxylic acid (CTA) | 25357-95-3 | 216.19 | Ensure it is dry. |
| 1,4-Butanediol | 110-63-4 | 90.12 | Distill before use for best results. |
| Titanium(IV) butoxide | 5593-70-4 | 340.32 | Catalyst, handle under inert atmosphere. |
| Nitrogen (high purity) | 7727-37-9 | - | For providing an inert atmosphere. |
Experimental Procedure
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
-
Charging Reactants: Charge the flask with Cyclohexane-1,3,5-tricarboxylic acid (e.g., 0.1 mol) and 1,4-butanediol (e.g., 0.165 mol, providing a 10% molar excess of OH groups).
-
Inert Atmosphere: Purge the system with high-purity nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.[7]
-
Catalyst Addition: Add the Titanium(IV) butoxide catalyst (approx. 0.05-0.1 mol% relative to the diol) to the reaction mixture.
-
Esterification Stage: Heat the reaction mixture to 180-200°C with constant stirring. Water will begin to distill off as a byproduct. Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.[7]
-
Polycondensation Stage: Gradually increase the temperature to 220-240°C and slowly apply a vacuum (reducing the pressure to <1 mmHg). The viscosity of the mixture will increase significantly. Continue the reaction under vacuum for another 3-5 hours to build molecular weight.
-
Cooling and Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer will be a viscous liquid or a solid. Dissolve the polymer in a suitable solvent (e.g., THF or Chloroform) and precipitate it into a non-solvent like cold methanol to purify it. Dry the purified polymer in a vacuum oven.
Part 2: Synthesis of Networked Polyamides
Polyamides are known for their excellent thermal and mechanical properties. The use of CTA as a monomer allows for the creation of cross-linked polyamides, which can exhibit superior solvent resistance and dimensional stability compared to their linear counterparts like Nylon 6,6.[10][11]
Principle of Polyamidation
The formation of polyamides involves the reaction of a carboxylic acid with an amine to form an amide bond, with the elimination of water.[11] Direct amidation requires very high temperatures, which can be degradative. A more common and controlled approach, especially for creating well-defined networks, is a two-step process. First, the carboxylic acid groups of CTA are converted to more reactive acyl chlorides using a chlorinating agent like thionyl chloride (SOCl₂). The resulting Cyclohexane-1,3,5-tricarbonyl trichloride is then reacted with a diamine in a low-temperature solution polycondensation reaction.
Caption: Two-step process for the synthesis of cross-linked polyamides from CTA.
Causality in Experimental Design
-
Activation of Carboxylic Acid: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. This allows the polymerization to proceed rapidly at low temperatures (0-25°C), minimizing side reactions.
-
Solvent and Acid Scavenger: The reaction is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), which can dissolve the growing polymer.[12] An acid scavenger, such as pyridine or triethylamine, is crucial to neutralize the HCl gas that is generated as a byproduct during the reaction.[13] This prevents the protonation of the amine monomer, which would render it unreactive.
Protocol 2: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol describes the synthesis of a cross-linked polyamide network using the acyl chloride route.
Materials
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| Cyclohexane-1,3,5-tricarboxylic acid (CTA) | 25357-95-3 | 216.19 | Must be thoroughly dried. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Highly corrosive and toxic. Use in a fume hood. |
| Hexamethylenediamine | 124-09-4 | 116.21 | Corrosive. |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | 872-50-4 | 99.13 | Anhydrous solvent is critical. |
| Pyridine, anhydrous | 110-86-1 | 79.10 | Anhydrous base is critical. Toxic. |
Experimental Procedure
Part A: Synthesis of Cyclohexane-1,3,5-tricarbonyl trichloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).
-
Reaction: Add dry Cyclohexane-1,3,5-tricarboxylic acid (e.g., 0.05 mol) to the flask. Carefully add an excess of thionyl chloride (e.g., 0.25 mol). A catalytic amount of DMF can be added to accelerate the reaction.
-
Heating: Gently reflux the mixture for 4-6 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The crude Cyclohexane-1,3,5-tricarbonyl trichloride can be used directly in the next step or purified by vacuum distillation.
Part B: Polyamide Synthesis
-
Reactor Setup: Set up a dry, three-necked flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen.
-
Diamine Solution: In the flask, dissolve hexamethylenediamine (e.g., 0.075 mol) and anhydrous pyridine (e.g., 0.15 mol) in anhydrous NMP. Cool the solution to 0°C using an ice bath.
-
Monomer Addition: Dissolve the Cyclohexane-1,3,5-tricarbonyl trichloride (0.05 mol) in a small amount of anhydrous NMP and add it to the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. A gel will likely form as the cross-linked network develops.
-
Isolation and Purification: Pour the reaction mixture into a large volume of water or methanol with vigorous stirring. The polyamide will precipitate. Filter the solid product and wash it extensively with water and then methanol to remove unreacted monomers, solvent, and pyridine hydrochloride.
-
Drying: Dry the cross-linked polyamide product in a vacuum oven at 60-80°C until a constant weight is achieved.
Summary of Potential Polymer Properties
The use of CTA as a monomer imparts distinct properties to the resulting polymers, which can be tailored based on the co-monomer and synthesis method.
| Polymer Type | Co-Monomer Example | Key Characteristics | Potential Applications |
| Branched Polyester | 1,4-Butanediol | Soluble in organic solvents, lower viscosity than linear analogs, multiple end-groups for further functionalization. | Rheology modifiers, advanced coatings, drug-conjugation platforms. |
| Cross-linked Polyester | Ethylene Glycol | Insoluble, infusible (thermoset), high thermal stability, good chemical resistance. | Composite matrices, rigid foams, adhesives.[8] |
| Cross-linked Polyamide | Hexamethylenediamine | Insoluble, excellent thermal stability, high mechanical strength, low water absorption. | High-performance engineering plastics, membranes, hydrogels (with hydrophilic co-monomers). |
References
- Benchchem. (n.d.). Application Notes and Protocols for Polyester Synthesis Using 1,3,5-Cyclohexanetriol.
- Russell, F. (2025, February 25). Applications of Polymers and its Synthesis. Longdom Publishing.
- Kemp, D. S., & Petrakis, K. S. (1981). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. The Journal of Organic Chemistry, 46(25), 5140–5143.
- Habib, A. K., & Karim, S. A. (2021). The Synthesis of a New Aliphatic Polyamide Based on Some Adamantane's Derivatives. International Journal of Drug Delivery Technology, 11(3), 842-845.
- US Patent 3,012,994A. (1961).
- Benchchem. (n.d.). Application Notes and Protocols for Self-Assembly of Cyclohexane-1,3,5-tricarboxylic Acid on Surfaces.
- Ravoo, B. J., et al. (2019). Molecular design of tripodal cyclohexane‐1,3,5‐tricarboxamide (CTA).
- Latha, G., et al. (2013). Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane.
- ResearchGate. (2025, August 10). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.
- YouTube. (2018, December 7).
- Jiang, Z., et al. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. PMC - NIH.
- MilliporeSigma. (n.d.). Cyclohexane-1,3,5-tricarboxylic acid | 25357-95-3.
- ResearchGate. (2025, August 10). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.
- BLD Pharm. (n.d.). 25357-95-3|Cyclohexane-1,3,5-tricarboxylic acid.
- Jingkangen Biomedical. (n.d.). Cyclohexane-1,3,5-tricarboxylic acid.
- Sigma-Aldrich. (n.d.). 1,3,5-Cyclohexanetricarboxylic acid cis 90 16526-68-4.
- YouTube. (2018, December 7).
- PubMed. (2001, January 25). Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes.
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Self-Assembly of Cyclohexane-1,3,5-tricarboxylic Acid on Surfaces.
- MilliporeSigma. (n.d.). Cyclohexane-1,3,5-tricarboxylic acid | 25357-95-3.
- BLD Pharm. (n.d.). 25357-95-3|Cyclohexane-1,3,5-tricarboxylic acid.
- Sigma-Aldrich. (n.d.). 1,3,5-Cyclohexanetricarboxylic acid cis 90 16526-68-4.
- BLD Pharm. (n.d.). 25357-95-3|Cyclohexane-1,3,5-tricarboxylic acid.
- Jingkangen Biomedical. (n.d.). Cyclohexane-1,3,5-tricarboxylic acid.
- PubMed. (2001, January 25). Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes.
- ResearchGate. (n.d.).
- PubMed. (2001, January 25). Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes.
- ResearchGate. (n.d.).
- PubMed. (2001, January 25). Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes.
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- 13. impactfactor.org [impactfactor.org]
protocols for functionalizing polymers with Cyclohexane-1,3,5-tricarboxylic acid
High-Efficiency Polymer Functionalization and Cross-Linking using Cyclohexane-1,3,5-tricarboxylic acid (CTA)
Executive Summary
Cyclohexane-1,3,5-tricarboxylic acid (CTA) is a highly versatile, trifunctional aliphatic molecule utilized extensively in advanced materials science and drug delivery. Unlike flexible linear polyacids, the rigid cyclohexane core of the cis,cis-stereoisomer pre-organizes all three carboxyl groups on a single facial plane. This structural pre-organization minimizes the entropic penalty during cross-linking, yielding highly porous, mechanically robust polymer networks[1], and ultra-efficient supramolecular hydrogelators[2].
This application note provides field-proven protocols for integrating CTA into bulk polyamides, biopolymer networks, and low-molecular-weight hydrogelators (LMWHs).
Mechanistic Insights: The Causality of CTA Functionalization
Choosing CTA over traditional cross-linkers (e.g., citric acid or trimesic acid) is driven by three mechanistic advantages:
-
Facial Stereochemistry: The cis,cis-configuration directs cross-linking into a predictable 3D architecture, preventing the polymer network from collapsing onto itself and preserving high internal surface area.
-
Trifunctional Nodes: In step-growth polycondensation, CTA acts as a hyperbranching node. When reacted with bifunctional amines, it forces the system past the gel point rapidly, creating an insoluble, highly cross-linked matrix[1].
-
Synergistic Non-Covalent Scaffolding: When capped with hydrophobic/hydrophilic moieties (e.g., amino acids), the rigid CTA core acts as a C3-symmetric hub that drives 1D self-assembly via intermolecular hydrogen bonding and π-π stacking, trapping massive volumes of water[2].
Visualization of Functionalization Pathways
Figure 1: Reaction pathways for CTA-mediated polymer functionalization and supramolecular assembly.
Experimental Protocols
Protocol 1: Synthesis of Covalently Cross-Linked Polyamide Networks
This protocol utilizes thermal polycondensation to form rigid bulk polymers, often used in advanced engineering composites and membranes[1].
-
Stoichiometric Mixing: In a nitrogen-purged reaction vessel, dissolve 2.4 mmol of CTA and 3.2 mmol of 1,3-phenylenediamine (MPD) in 10 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: A 3:4 molar ratio ensures perfect stoichiometric balance between the 3 carboxyl groups of CTA and the 2 amine groups of MPD.
-
Thermal Polycondensation: Heat the mixture gradually to 200°C under a continuous nitrogen flow. Maintain this temperature for 4 hours. Causality: Gradual heating prevents the sublimation of MPD before it can react. The nitrogen sweep actively removes the H₂O byproduct, driving the equilibrium toward amide bond formation.
-
Curing and Washing: Cast the viscous pre-polymer onto a glass plate and cure at 250°C in a vacuum oven for 2 hours. Wash the resulting film with hot ethanol to remove unreacted monomers.
-
Self-Validating System: Monitor the stoichiometric evolution of water via a Dean-Stark trap. The theoretical yield is 3 moles of H₂O per mole of CTA. Additionally, Attenuated Total Reflectance FTIR (ATR-FTIR) must show the disappearance of the broad carboxylic O-H stretch (3300–2500 cm⁻¹) and the emergence of a sharp Amide I band (1650 cm⁻¹).
Protocol 2: EDC/NHS-Mediated Functionalization of Amine-Rich Biopolymers
This method is ideal for cross-linking polyamines (e.g., chitosan or polyallylamine) under mild aqueous conditions, a technique highly relevant for synthesizing pharmaceutical-grade phosphate binders[3].
-
CTA Activation: Dissolve 100 mg of CTA in 5 mL of 0.1 M MES buffer (pH 6.0). Add 1.5 molar equivalents (relative to COOH groups) of EDC-HCl and 1.5 equivalents of NHS. Stir for 30 minutes at room temperature. Causality: MES is a non-amine buffer; using Tris would quench the reaction. EDC forms an unstable O-acylisourea intermediate, which NHS immediately converts into a semi-stable, amine-reactive NHS-ester, preventing premature hydrolysis.
-
Biopolymer Conjugation: Dropwise, add the activated CTA solution to a 2% (w/v) solution of the target polyamine in MES buffer. Stir vigorously.
-
Gelation and Purification: Allow the mixture to react for 12 hours. As cross-linking occurs, the solution will transition into a viscoelastic hydrogel. Dialyze the gel against deionized water for 48 hours (MWCO 3.5 kDa) to remove urea byproducts.
-
Self-Validating System: Perform a Ninhydrin assay on the purified, lyophilized gel. A colorimetric shift from deep purple (indicating free primary amines) to clear/pale yellow confirms the successful covalent integration of the CTA node.
Protocol 3: Synthesis of Supramolecular Low-Molecular-Weight Hydrogelators (LMWH)
By capping CTA with amino acid derivatives, researchers can engineer supramolecular hydrogels with extraordinarily low Critical Gelation Concentrations (CGC)[2].
-
Amidation (Peptide Capping): Conjugate the C-terminal of phenylalanine with diethylene glycol (Phe-DEG). React 3 equivalents of the Phe-DEG amine with 1 equivalent of CTA using standard HBTU/DIPEA peptide coupling chemistry in DMF.
-
Purification: Precipitate the resulting CTA-(Phe-DEG)₃ conjugate in cold diethyl ether, filter, and dry under vacuum.
-
Triggered Self-Assembly: Suspend 0.33 mg of the conjugate in 1 mL of deionized water (0.033 wt%). Heat the suspension to 80°C until fully dissolved, then allow it to cool undisturbed to room temperature.
-
Self-Validating System (Inversion Test): Invert the glass vial. If the CGC has been successfully reached, the supramolecular network will support its own weight and the hydrogel will not flow. Causality: The phenylalanine residues drive 1D assembly via π-π stacking, while the DEG chains provide a hydrophilic corona that traps water molecules, creating a macroscopic gel from microscopic concentrations.
Quantitative Data Presentation
The following table summarizes the comparative properties of the functionalized networks generated via the protocols above:
| Functionalization Pathway | Co-Reactant / Polymer | Cross-Linking Mechanism | Key Property / Metric | Primary Application |
| Thermal Polycondensation | 1,3-Phenylenediamine (MPD) | Covalent (Amide Bonds) | High thermal stability, rigid bulk structure | Advanced engineering composites / MD simulation templates[1] |
| Aqueous Amidation | Polyamine (e.g., Chitosan) | Covalent (Amide Bonds) | Tunable mesh size, high amine conversion | Gastrointestinal phosphate binding / Drug delivery[3] |
| Peptide Capping | Phenylalanine-Diethylene Glycol | Supramolecular (π-π, H-bonds) | Ultra-low CGC (0.033 wt%) | Injectable biomaterials / Tissue engineering[2] |
References
1.[2] Title : Supramolecular Hydrogelators and Hydrogels: From Soft Matter to Molecular Biomaterials | Source : ACS Publications - Chemical Reviews | URL :[Link] 2.[3] Title : US20110142952A1 - Pharmaceutical Compositions | Source : Google Patents | URL : 3.[1] Title : Smart Reaction Templating: A Graph-Based Method for Automated Molecular Dynamics Input Generation | Source : ACS Publications - Journal of Chemical Information and Modeling | URL :[Link]
Sources
Application Note: Synthesis of Photoresponsive Gels Utilizing a Cyclohexane-1,3,5-tricarboxylic Acid Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Smart Biomaterials with Light
Photoresponsive hydrogels are a class of "smart" materials capable of undergoing significant changes in their physical and chemical properties upon exposure to light.[1][2] This ability to remotely and precisely control material behavior in a spatiotemporal manner has positioned them as ideal candidates for a range of biomedical applications, including targeted drug delivery, tissue engineering, and as dynamic cell culture platforms.[3][4][5] The underlying principle of their function lies in the incorporation of photoreactive molecules, or chromophores, into the hydrogel network. These chromophores can undergo various light-induced transformations such as isomerization, dimerization, or cleavage, which in turn alters the macroscopic properties of the gel, including its swelling ratio, mechanical stiffness, and degradation profile.[1][4]
Cyclohexane-1,3,5-tricarboxylic acid (CTA) offers a unique and advantageous platform for the design of photoresponsive gels. Its rigid, tripodal structure provides a pre-organized scaffold for the attachment of photoresponsive units, facilitating controlled self-assembly or covalent network formation.[6] The three carboxylic acid groups serve as versatile handles for chemical modification, allowing for the straightforward introduction of a variety of photochromic molecules. This application note provides a comprehensive guide to the design, synthesis, and characterization of photoresponsive gels based on a Cyclohexane-1,3,5-tricarboxylic acid core, with a focus on the underlying scientific principles and practical experimental protocols.
Molecular Design and Synthesis Strategy
The core principle behind creating a photoresponsive gel from Cyclohexane-1,3,5-tricarboxylic acid is to functionalize its carboxylic acid groups with a photoresponsive moiety. A widely used and well-characterized class of photoresponsive molecules are azobenzenes.[2][7] Azobenzene undergoes a reversible trans-cis isomerization upon irradiation with UV and visible light, respectively. This isomerization leads to a significant change in molecular geometry, which can be harnessed to drive macroscopic changes in the gel.
Our synthetic strategy involves a two-step process:
-
Synthesis of a Photoresponsive Monomer/Crosslinker: The carboxylic acid groups of Cyclohexane-1,3,5-tricarboxylic acid are first converted to a more reactive species, such as an acid chloride or an active ester. This is followed by amidation with an amino-functionalized azobenzene derivative. This reaction creates a tripodal, photoresponsive molecule that can act as a crosslinker.
-
Hydrogel Formation: The photoresponsive crosslinker is then co-polymerized with a hydrophilic monomer, such as acrylamide or N-isopropylacrylamide (NIPAM), via free radical polymerization to form a crosslinked hydrogel network.[8]
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for the synthesis of a photoresponsive hydrogel.
Detailed Experimental Protocol
This protocol describes the synthesis of a photoresponsive hydrogel using a custom-synthesized azobenzene-functionalized crosslinker derived from Cyclohexane-1,3,5-tricarboxylic acid.
Part 1: Synthesis of the Azobenzene-Functionalized Crosslinker
Materials:
-
Cyclohexane-1,3,5-tricarboxylic acid (cis-isomer)
-
Thionyl chloride (SOCl₂)
-
4-Aminoazobenzene
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Activation of Cyclohexane-1,3,5-tricarboxylic acid:
-
In a round-bottom flask under a nitrogen atmosphere, suspend Cyclohexane-1,3,5-tricarboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (3.3 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Functionalization with 4-Aminoazobenzene:
-
Dissolve 4-Aminoazobenzene (3.3 equivalents) and triethylamine (3.5 equivalents) in anhydrous THF in a separate flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Dissolve the crude acid chloride from the previous step in anhydrous THF and add it dropwise to the 4-Aminoazobenzene solution.
-
Allow the reaction to stir at room temperature overnight.
-
-
Purification of the Crosslinker:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure azobenzene-functionalized crosslinker.
-
Characterize the final product using ¹H NMR and mass spectrometry.
-
Part 2: Synthesis of the Photoresponsive Hydrogel
Materials:
-
Azobenzene-functionalized crosslinker (from Part 1)
-
Acrylamide
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Preparation of the Pre-gel Solution:
-
In a small vial, dissolve the azobenzene-functionalized crosslinker (e.g., 1 mol% relative to the monomer) in a minimal amount of a suitable solvent (e.g., DMSO).
-
In a separate vial, prepare an aqueous solution of acrylamide (e.g., 10 wt%).
-
Add the crosslinker solution to the acrylamide solution and mix thoroughly.
-
-
Polymerization and Gelation:
-
To the pre-gel solution, add APS (e.g., 0.1 wt% of the total solution) and vortex to dissolve.
-
Add TEMED (e.g., 0.1 vol% of the total solution) to initiate the polymerization.
-
Quickly cast the solution between two glass plates separated by a spacer of desired thickness (e.g., 1 mm).
-
Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid gel is formed.
-
-
Purification and Swelling:
-
Carefully remove the hydrogel from the glass plates.
-
Immerse the gel in a large volume of deionized water to remove any unreacted monomers and initiator.
-
Replace the water several times over 2-3 days until the gel reaches its equilibrium swelling state.
-
Mechanism of Photoresponse
The photoresponsiveness of the hydrogel is driven by the reversible isomerization of the azobenzene units within the crosslinks of the polymer network.
Caption: Photoisomerization mechanism of the azobenzene crosslinker.
In its thermodynamically stable trans state, the azobenzene molecule is relatively planar and hydrophobic. Upon irradiation with UV light (typically around 365 nm), it isomerizes to the bent and more polar cis state. This change in shape and polarity at the molecular level disrupts the packing of the polymer chains and can increase the hydrophilicity of the network, leading to an increase in the hydrogel's swelling ratio and a decrease in its mechanical stiffness.[9] The process is reversible; exposure to visible light or heat will cause the azobenzene to revert to the trans state, causing the gel to shrink and become stiffer.[7]
Expected Quantitative Data
The following table summarizes the expected changes in the properties of the photoresponsive hydrogel upon light stimulation. The exact values will depend on the specific composition of the hydrogel (e.g., crosslinker concentration, monomer type).
| Property | Before UV Irradiation (Trans-State) | After UV Irradiation (Cis-State) | Expected Change |
| Swelling Ratio (Q) | Lower | Higher | Increase |
| Elastic Modulus (G') | Higher | Lower | Decrease |
| Color | Yellow/Orange | Pale Yellow/Colorless | Color Change |
| Response Time | - | Seconds to Minutes | Rapid |
Conclusion and Outlook
The use of Cyclohexane-1,3,5-tricarboxylic acid as a core molecule provides a robust and versatile platform for the synthesis of photoresponsive hydrogels. The well-defined tripodal structure allows for precise control over the placement of photoresponsive units, leading to materials with predictable and tunable properties. The synthetic protocol outlined in this application note is adaptable and can be modified to incorporate other photoresponsive moieties or to tailor the hydrogel's properties for specific applications in drug delivery, tissue engineering, and soft robotics. Future work could explore the use of different photochromic molecules to create multi-stimuli responsive gels or to tune the wavelength sensitivity of the material.
References
- From Light to Life: Molecular Mechanisms and Macroscopic Transformations in Photoresponsive Hydrogels.
- Design and Applications of Photoresponsive Hydrogels. PMC.
- Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applic
- Photoresponsive Hydrogels as Drug Delivery Systems. Medical Lasers.
- Controllable Preparation and Research Progress of Photosensitive Antibacterial Complex Hydrogels. MDPI.
- Photoresponsive hydrogels. The Royal Society of Chemistry.
- Molecular design of tripodal cyclohexane-1,3,5-tricarboxamide (CTA).
- Design and Fabrication of Photo-Responsive Hydrogel for the Application of Functional Contact Lens. Frontiers.
- Photoresponsive Hydrogels with Photoswitchable Mechanical Properties Allow Time-Resolved Analysis of Cellular Responses to Matrix Stiffening.
- Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applic
- Synthesis of photoresponsive cholesterol-based azobenzene organogels: dependence on different spacer lengths. PMC.
- Photoresponsive supramolecular gels based on amphiphiles with azobenzene and maltose or polyethyleneglycol polar head. New Journal of Chemistry (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. Photoresponsive Polymers - specific polymers [specificpolymers.com]
- 5. Photo-responsive gels based on cyclic/linear polymers: efficient synthesis and properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. mnsa.ece.wisc.edu [mnsa.ece.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Cyclohexane-1,3,5-tricarboxylic Acid (H₃CTC) MOF Synthesis
🚨 Critical Distinction: H₃CTC vs. H₃BTC
Stop and Verify: Before proceeding, confirm your ligand identity.
-
H₃BTC (Trimesic Acid): Rigid, aromatic benzene ring. Forms HKUST-1.
-
H₃CTC (Cyclohexane-1,3,5-tricarboxylic acid): Flexible, aliphatic cyclohexane ring.[1] Forms flexible, breathing frameworks.[2]
Why this matters: If you are applying protocols designed for HKUST-1 (Cu-BTC) to H₃CTC, your synthesis will fail .[1] The aliphatic ligand has significantly different solubility, pKa, and—most critically—stereochemical constraints.[1]
Module 1: The "Hidden" Variable – Stereochemistry
The most common cause of low yield in H₃CTC MOF synthesis is not the reaction condition, but the isomeric purity of the starting ligand. Unlike the planar benzene analog, the cyclohexane ring exists in cis and trans diastereomers.
The Problem: Isomer Mismatch
Most high-porosity H₃CTC MOFs (e.g., Cu-CTC cages) require the cis,cis,cis isomer (all carboxylates equatorial or axial, typically denoted as cis-H₃CTC).[1]
-
Commercial Sources: Often sold as "mixtures" or "90% cis". The 10% trans impurity acts as a "chain terminator," preventing 3D network propagation and resulting in amorphous powder or low yields.
-
In-House Synthesis: If you produced H₃CTC via hydrogenation of Trimesic Acid, you likely have a mix of isomers.
🛠️ Troubleshooting Step 1: Ligand QC
Protocol: Run a ¹H NMR (DMSO-d₆) on your ligand before synthesis.
-
Diagnostic Signal: Look for the methine protons (CH-COOH).
-
Cis-isomer: typically appears as a triplet-of-triplets (tt) due to axial-axial and axial-equatorial coupling.
-
Trans-isomer: shows complex multiplet splitting patterns and distinct chemical shifts.
-
-
Action: If trans content >5%, recrystallize the ligand from water/ethanol or separate via esterification/column chromatography/hydrolysis.
Module 2: Reaction Optimization (Solvothermal Dynamics)
Because the cyclohexane ring is flexible (chair/boat flipping), H₃CTC MOFs are thermodynamically less stable during formation than their aromatic counterparts.
Factor A: pKa and Deprotonation
Aliphatic carboxylic acids (H₃CTC) are less acidic (pKa ~4.8) than aromatic acids (Trimesic acid, pKa ~4.2).
-
Symptom: Clear solution (no precipitation) or amorphous gel.
-
Root Cause: Standard solvothermal conditions (e.g., DMF/Ethanol at 85°C) may not sufficiently deprotonate the ligand to drive coordination.
-
Fix: Add a base promoter.
-
Recommendation: Add Triethylamine (TEA) or NaOH (aq) to adjust starting pH to ~5.0–5.5.
-
Caution: Going above pH 7 will precipitate metal hydroxides immediately.
-
Factor B: Temperature Sensitivity
-
Symptom: Dense, non-porous phase (high yield, but low surface area).[1]
-
Root Cause: High temperatures (>120°C) favor the thermodynamic product, which for flexible ligands is often a dense, non-porous packing to minimize void space.[1]
-
Fix: Lower the synthesis temperature to 60–85°C and extend the reaction time (48–72 hours). This favors the kinetic product (the open, porous framework).
Module 3: Post-Synthetic Activation (The "Collapse" Phenomenon)
You may have synthesized the MOF correctly, but destroyed it during washing. H₃CTC MOFs often exhibit "breathing" behavior. Removing solvent creates high capillary forces that collapse the flexible cyclohexane backbone.
🛠️ Troubleshooting Step 2: Activation Protocol
Never heat-dry H₃CTC MOFs directly from the synthesis solvent.
| Method | Risk Level | Suitability for H₃CTC MOFs |
| Vacuum Oven (100°C) | 🔴 Critical | DO NOT USE. Will cause irreversible pore collapse. |
| Solvent Exchange (Ethanol) | 🟡 Moderate | Acceptable if done gradually over 3 days. |
| Supercritical CO₂ (scCO₂) | 🟢 Safe | Mandatory for high surface area/yield retention. |
Diagnostic Workflow
The following diagram outlines the logical decision tree for troubleshooting low yields.
Figure 1: Decision tree for isolating yield-limiting factors in H₃CTC MOF synthesis.
Frequently Asked Questions (FAQ)
Q1: Can I use the same modulator (Acetic Acid) as I do for UiO-66? A: Use with caution. Because H₃CTC is less acidic than terephthalic acid, adding excess acetic acid (modulator) might completely suppress deprotonation, leading to zero yield .[1] If you need a modulator to improve crystallinity, use a weaker acid (like formic acid) or drastically reduce the equivalents (start with 5-10 eq, not 50-100 eq).[1]
Q2: My crystals turn opaque and crack when I take them out of the mother liquor. Why? A: This is "desolvation stress." The flexible cyclohexane rings are shifting conformation as solvent leaves. Keep the crystals wet at all times until you are ready for Supercritical CO₂ drying.
Q3: Is there a specific metal salt that works best? A: Nitrate salts (Cu(NO₃)₂·3H₂O) are generally preferred over chlorides. Chloride ions can coordinate strongly to the metal, competing with the carboxylate groups of the H₃CTC and lowering yield.
References
-
Stereochemical Control in MOFs
-
Synthesis of H₃CTC MOFs (Cu-dimer networks)
-
Aliphatic Ligand Properties (pKa & Flexibility)
Sources
- 1. WO2021216174A1 - High yield synthesis of metal-organic frameworks - Google Patents [patents.google.com]
- 2. ikm.org.my [ikm.org.my]
- 3. Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Polymerization of Cyclohexane-1,3,5-tricarboxylic acid
Welcome to the technical support center for the polymerization of Cyclohexane-1,3,5-tricarboxylic acid (CTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique trifunctional nature of CTA allows for the creation of complex, branched, or cross-linked polymers, which are of great interest for novel biomaterials and drug delivery systems.[1] However, this trifunctionality also introduces specific challenges in controlling the polymerization process. This resource aims to provide the expertise and insights needed to overcome these challenges and achieve desired polymer characteristics.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the polymerization of Cyclohexane-1,3,5-tricarboxylic acid. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Issue 1: Low Polymer Yield or Incomplete Reaction
Question: My polymerization reaction with Cyclohexane-1,3,5-tricarboxylic acid is resulting in a low yield of polymer. What are the potential causes and how can I improve the conversion?
Answer: Low conversion in CTA polymerization can be attributed to several factors, primarily related to reaction equilibrium, monomer purity, and catalyst activity.
Possible Causes and Solutions:
-
Inefficient Removal of Byproducts: Condensation polymerizations, such as polyesterification or polyamidation, produce small molecule byproducts like water or HCl.[2] According to Le Chatelier's principle, the presence of these byproducts can inhibit the forward reaction, preventing the formation of high molecular weight polymers.
-
Solution (for Polyesterification): When performing melt polycondensation to form polyesters, it is crucial to effectively remove water. This is typically achieved by first heating the reaction mixture to 180-200°C under a nitrogen stream to facilitate the initial esterification. Subsequently, the temperature is raised to 220-240°C while gradually applying a high vacuum (below 1 Torr).[1] This two-stage process ensures the efficient removal of water, driving the reaction towards completion.[1]
-
Solution (for Polyamidation): When reacting CTA with a diamine to form a polyamide, the removal of water is also critical. The reaction can be carried out at high temperatures, often in a sealed autoclave, to drive off water.[3] Alternatively, using an acyl chloride derivative of CTA with a diamine will produce HCl, which can be neutralized by an acid scavenger like pyridine.[2]
-
-
Monomer Impurities: The purity of Cyclohexane-1,3,5-tricarboxylic acid and the co-monomer (diol or diamine) is paramount. Impurities can interfere with the catalyst or act as chain terminators, limiting the molecular weight of the polymer.
-
Solution: Ensure your CTA is of high purity (e.g., 98% or higher).[4] If necessary, purify the monomer through recrystallization. Similarly, ensure the co-monomer is pure and dry. Solvents used in the polymerization should also be anhydrous.[5] For instance, cyclohexane used as a solvent can be purified by treatment with titanium tetrachloride followed by distillation.[5]
-
-
Suboptimal Reaction Temperature: The temperature profile of the polymerization is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can lead to side reactions or degradation of the monomers or the resulting polymer.[6]
-
Solution: For melt polycondensation of polyesters, a staged approach with temperatures ranging from 180°C to 240°C is often effective.[1] For polyamide synthesis, temperatures can range from 150°C to as high as 290°C, depending on the specific monomers and reaction setup.[3] It is advisable to monitor the reaction progress and adjust the temperature accordingly.
-
-
Catalyst Deactivation or Inappropriate Choice: The choice and handling of the catalyst are crucial. Some catalysts are sensitive to air or moisture.
-
Solution: For polyesterification, common catalysts include tin compounds, titanium alkoxides, or even strong protic acids. Ensure the catalyst is active and used in the appropriate concentration. For milder conditions, enzymatic catalysis, for example using immobilized Candida antarctica lipase B (CALB), can be employed at lower temperatures (e.g., 80-90°C).[1] For some direct polycondensation reactions to form polyamides, a condensing agent like a combination of thionyl chloride and pyridine can be effective.[7]
-
Issue 2: Poor Polymer Solubility and Processability
Question: The polymer I've synthesized from Cyclohexane-1,3,5-tricarboxylic acid is insoluble in common organic solvents, making it difficult to characterize and process. How can I improve its solubility?
Answer: The trifunctional nature of CTA can lead to highly cross-linked and rigid polymer networks with poor solubility. Several strategies can be employed to enhance solubility and processability.
Possible Causes and Solutions:
-
High Degree of Cross-linking: The three carboxylic acid groups on the cyclohexane ring can lead to extensive cross-linking, resulting in an intractable thermoset polymer.
-
Solution: Control the stoichiometry of the reactants. By using a slight excess of the difunctional monomer (diol or diamine), you can limit the extent of cross-linking and favor the formation of branched, yet still soluble, polymers. Another approach is to co-polymerize CTA with a dicarboxylic acid. This reduces the overall functionality of the monomer mixture, thereby decreasing the cross-link density.
-
-
Inherent Rigidity of the Polymer Backbone: The cyclohexane ring is a rigid structure, which can contribute to poor solubility.
-
Solution: Incorporate flexible spacers into the polymer backbone. This can be achieved by choosing a flexible co-monomer. For example, using a long-chain aliphatic diol or diamine can increase the flexibility of the polymer chains, disrupting the packing and improving solubility. The incorporation of pendent flexible alkoxy chains along the polymer backbone has also been shown to improve solubility.
-
-
Strong Intermolecular Interactions: Hydrogen bonding between the polymer chains, especially in polyamides, can lead to strong chain packing and reduced solubility.
-
Solution: The use of solvents that can disrupt these hydrogen bonds, such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dimethylformamide (DMF), can be effective for dissolving the polymer.
-
Issue 3: Inconsistent Polymer Properties and Batch-to-Batch Variability
Question: I am observing significant variations in the molecular weight and thermal properties of my polymer across different batches, even when I follow the same protocol. What could be the cause?
Answer: Inconsistent polymer properties are often a result of subtle variations in reaction conditions that are not adequately controlled.
Possible Causes and Solutions:
-
Variations in Monomer Purity: As mentioned earlier, even small amounts of impurities can have a significant impact on polymerization.
-
Solution: Implement a strict quality control procedure for all incoming monomers and solvents. Characterize each new batch of monomers for purity before use.
-
-
Inadequate Control of Reaction Atmosphere: The presence of oxygen can lead to oxidative side reactions, especially at high temperatures, which can affect the color and properties of the final polymer.[8]
-
Non-uniform Heating: Inconsistent heating can lead to localized "hot spots" where degradation can occur, or "cold spots" where the reaction proceeds more slowly, resulting in a broader molecular weight distribution.
-
Solution: Use a well-stirred reaction vessel and an oil bath or heating mantle with a temperature controller to ensure uniform and precise temperature control throughout the reaction mixture.
-
-
Inconsistent Vacuum Application: In melt polycondensation, the rate at which the vacuum is applied and the final vacuum level can significantly affect the rate of byproduct removal and, consequently, the final molecular weight.
-
Solution: Use a programmable vacuum controller to ensure a consistent and gradual application of vacuum for each batch.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical co-monomers used with Cyclohexane-1,3,5-tricarboxylic acid?
A1: For producing polyesters, various diols can be used. The choice of diol will significantly impact the properties of the final polymer. For example, using a flexible diol like adipic acid can offset the rigidity of the CTA monomer.[1] For polyamides, diamines are used as co-monomers. Hexamethylenediamine is a common choice for producing nylons.[9] The length and flexibility of the diamine will influence the polymer's properties.
Q2: How can I control the molecular weight of the polymer?
A2: Controlling the molecular weight is a common challenge in polyamide and polyester synthesis.[9] Several factors can be adjusted:
-
Stoichiometry: A slight excess of one monomer can be used to limit the chain growth.
-
Reaction Time: The polymerization can be stopped at a specific time to achieve a target molecular weight. This requires careful monitoring of the reaction progress.
-
Chain Stopper: A monofunctional reactant can be added to the reaction mixture to cap the growing polymer chains.
-
Temperature and Vacuum: As discussed in the troubleshooting section, these parameters are crucial for controlling the rate of polymerization and byproduct removal, which directly impacts the molecular weight.
Q3: What analytical techniques are recommended for characterizing the resulting polymers?
A3: A combination of techniques is typically used to characterize the polymers:
-
Infrared Spectroscopy (IR): To confirm the formation of ester or amide bonds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and composition of the polymer.[9]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Q4: Can Cyclohexane-1,3,5-tricarboxylic acid be used for ring-opening polymerization?
A4: Cyclohexane-1,3,5-tricarboxylic acid itself is not a cyclic monomer and therefore does not undergo ring-opening polymerization. Ring-opening polymerization involves the opening of a cyclic monomer, such as a lactone or a cyclic ether, to form a linear polymer.[10] CTA is used in condensation polymerization reactions.
Experimental Protocols
Protocol 1: Melt Polycondensation for Polyester Synthesis
This protocol describes a general procedure for synthesizing a branched polyester from Cyclohexane-1,3,5-tricarboxylic acid and a diol (e.g., 1,6-hexanediol).
Materials:
-
Cyclohexane-1,3,5-tricarboxylic acid (CTA)
-
1,6-hexanediol
-
Catalyst (e.g., tin(II) octoate)
-
Nitrogen gas supply
-
High vacuum pump
Procedure:
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a receiving flask.
-
Charging Reactants: Charge the flask with equimolar amounts of Cyclohexane-1,3,5-tricarboxylic acid and 1,6-hexanediol. Add the catalyst (typically 0.1-0.5 mol% based on the acid).
-
Esterification Stage: Begin stirring and purge the system with a slow stream of nitrogen. Heat the reaction mixture to 180-200°C. Maintain this temperature for 2-4 hours to facilitate the initial esterification. Water will be produced as a byproduct and should be collected in the receiving flask.[1]
-
Polycondensation Stage: Gradually increase the temperature to 220-240°C. Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 Torr over a period of 1-2 hours. This helps to remove the water of condensation and drive the polymerization reaction to completion.[1]
-
Reaction Completion and Recovery: Continue the reaction under high vacuum until the desired viscosity is reached (this can be visually monitored or measured). Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can then be removed from the flask.
Data Presentation
| Parameter | Polyester Synthesis | Polyamide Synthesis |
| Typical Co-monomers | Diols (e.g., 1,6-hexanediol, adipic acid)[1] | Diamines (e.g., hexamethylenediamine)[9] |
| Reaction Temperature | 180-240°C[1] | 150-290°C[3] |
| Catalyst/Condensing Agent | Tin compounds, Titanium alkoxides, Enzymes (CALB)[1] | Thionyl chloride/pyridine[7] |
| Byproduct | Water[1] | Water or HCl[2] |
| Atmosphere | Inert (Nitrogen)[1] | Inert (Nitrogen) |
Visualizations
Caption: General workflow for the polymerization of Cyclohexane-1,3,5-tricarboxylic acid.
Caption: Chemical structure of the CTA monomer and a representative branched polymer segment.
References
- Application Notes and Protocols for Polyester Synthesis Using 1,3,5-Cyclohexanetriol. Benchchem.
- Purification of cyclohexane - US4433194A. Google Patents.
- Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level. Sparkl.
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.
- Process for producing a liquid crystalline polyester of a cyclohexanedicarboxylic acid and an aromatic diol. Googleapis.com.
- Polyamides derived from cyclohexanebis - US3012994A. Google Patents.
- Polyamides.
- esterification and polyesterification reactions with industrial applications. polyesters obtained from mixture of dicarboxilic acids and diols.
- Cyclohexane-1,3,5-tricarboxylic acid. Jingkangen Biomedical.
- Cyclohexane-1,3,5-tricarboxylic acid | 25357-95-3. MilliporeSigma.
- Troubleshooting low conversion in phenoxyacetic acid esterification. Benchchem.
- Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Diva-portal.org.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. US3012994A - Polyamides derived from cyclohexanebis - Google Patents [patents.google.com]
- 4. Cyclohexane-1,3,5-tricarboxylic acid [jknbiochem.net]
- 5. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. annals.fih.upt.ro [annals.fih.upt.ro]
- 9. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 10. diva-portal.org [diva-portal.org]
controlling polymorphism in Cyclohexane-1,3,5-tricarboxylic acid crystals
Technical Support Center: Controlling Polymorphism in Cyclohexane-1,3,5-tricarboxylic Acid (CTA)
Current Status: Online 🟢 Agent: Senior Application Scientist, Crystallization Systems Case ID: CTA-POLY-001
Executive Summary: The CTA Challenge
Cyclohexane-1,3,5-tricarboxylic acid (CTA) is a supramolecular chameleon. Unlike its rigid aromatic analogue, trimesic acid (TMA), CTA possesses a flexible cyclohexane ring that can adopt chair or boat conformations. This conformational freedom, combined with the ability of the carboxylic acid groups to rotate, leads to a high propensity for solvatomorphism and conformational polymorphism .
Successful crystallization requires strict control over two competitive landscapes:
-
Isomeric Purity: The cis,cis,cis-isomer forms robust hydrogen-bonded honeycomb sheets. The trans-isomer acts as a crystal poison.
-
Supramolecular Synthons: Competition between the acid-acid homodimer (R²₂(8)) and acid-solvent heterosynthons.
Part 1: Critical Quality Attributes (Pre-Crystallization)
Q: My crystallization attempts yield amorphous oils or disordered solids. What is the root cause?
Diagnosis: The most overlooked variable is the cis/trans isomeric ratio of your starting material. Technical Insight: Commercial CTA is often supplied as a mixture (typically ~90% cis). The cis,cis,cis-isomer is capable of forming C₃-symmetric hydrogen-bonded hexamers (the "honeycomb" sheet). The trans-isomer disrupts this symmetry, acting as a chain terminator in the supramolecular assembly.
Protocol: Isomeric Enrichment Before attempting polymorph screening, ensure isomeric purity >98%.
-
Dissolution: Dissolve crude CTA in boiling water (minimum volume).
-
Hot Filtration: Remove insoluble impurities rapidly.
-
Controlled Cooling: Cool slowly to 4°C. The cis-isomer typically crystallizes as the hydrate, while the trans-isomer remains enriched in the mother liquor due to its higher solubility in this matrix.
-
Verification: Analyze via ¹H-NMR. The axial/equatorial proton splitting patterns are distinct.
Part 2: Solvent Selection & Polymorph Control
Q: How do I target the anhydrous form versus the hydrate?
Diagnosis: You are likely using a solvent system with high water activity (
The Mechanism:
-
Anhydrous Form (Triclinic P1̄): Relies on the formation of the R²₂(8) carboxylic acid homodimer. This motif requires "dry" conditions where the acid groups self-assemble.
-
Hydrate/Solvates: Water or alcohols act as "wedges," inserting themselves into the acid dimer to form R⁴₄(12) or similar expanded rings, leading to open, interpenetrated networks.
Troubleshooting Guide: Solvent Systems
| Desired Outcome | Recommended Solvent System | Mechanism | Key Risk |
| Anhydrous Form | Acetonitrile (Dry), Acetone/Hexane | Aprotic solvents favor acid-acid dimerization (Homosynthon). | Rapid evaporation leads to amorphous gel. |
| Hydrate (Form I) | Ethanol/Water (95:5), Water | Water acts as a linker, forming stable hydrated networks. | Dehydration causes lattice collapse/opacity. |
| Open Frameworks | Methanol + Large Guest (e.g., Pyrene) | Methanol disrupts dimers; guest molecules fill the void (Host-Guest). | Loss of guest leads to solvate collapse. |
Visual Workflow: Polymorph Selection Strategy
Caption: Decision matrix for CTA crystallization. Isomeric purity is the "gatekeeper" step before solvent selection determines the supramolecular architecture.
Part 3: Troubleshooting "Oiling Out"
Q: The solution turns cloudy and separates into a second liquid phase (LLPS) instead of crystallizing. How do I fix this?
Diagnosis: You have hit the "metastable limit" where the energy barrier for amorphous liquid-liquid phase separation is lower than that for crystal nucleation. This is common in CTA due to its conformational flexibility (Chair ↔ Boat).
Corrective Protocol:
-
Temperature Cycling: Do not crash cool. Use a linear cooling ramp of 0.1°C/min. If oiling occurs, heat back to the clear point and cool slower.
-
Seeding: Add seeds of the cis-hydrate at the first sign of cloudiness (metastable zone width is narrow for CTA).
-
Anti-Solvent Dosing: If using an anti-solvent (e.g., adding water to an acetone solution), add it sub-surface via a syringe pump to avoid local supersaturation spikes that trigger oiling.
Part 4: Characterization & Validation
Q: How do I definitively distinguish the polymorphs?
Do not rely solely on melting point, as CTA decomposes/sublimes near its melting range (~215°C). Use Powder X-Ray Diffraction (PXRD).[1][2]
Characteristic Signatures (Approximation based on structural motifs):
| Feature | Anhydrous Form (Triclinic) | Hydrate Form (Solvated) |
| Low Angle Peaks (2θ) | Distinct peaks at higher angles due to denser packing (R²₂(8) dimers). | Prominent low-angle peaks (<10° 2θ) indicating large d-spacing from interpenetrated networks. |
| DSC Profile | Single endotherm (Melting/Decomp) >210°C. | Broad endotherm ~100-120°C (Dehydration) followed by melting. |
| IR Spectroscopy | 1700-1720 cm⁻¹ : Sharp C=O stretch (Dimer). | 1680-1700 cm⁻¹ : Broadened C=O (H-bonded to water) + OH stretch ~3400 cm⁻¹. |
References
-
Crystal Structure of cis,cis-CTA
-
Isomer Selectivity & Complexation
-
Supramolecular Architectures & Solvates
- Title: Supramolecular architectures of cyclohexane-1,3cis,5cis-tricarboxylic acid in acid∶base complexes.
- Source:New Journal of Chemistry (RSC)
-
URL:[Link]
-
General Polymorph Characterization
Sources
- 1. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization [mdpi.com]
- 2. resources.rigaku.com [resources.rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jopcr.com [jopcr.com]
Technical Support Center: Preventing Oiling Out in Cyclohexane-1,3,5-tricarboxylic Acid Complex Crystallization
Welcome to our dedicated technical guide for researchers and drug development professionals working with Cyclohexane-1,3,5-tricarboxylic acid (CTA) and its complexes. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and prevent one of the most common and frustrating challenges in crystallization: oiling out. This guide is structured to help you understand the phenomenon, proactively design robust experiments, and effectively troubleshoot when issues arise.
Section 1: Understanding the Phenomenon - The "Why" Behind Oiling Out
Before we can prevent a problem, we must understand its fundamental nature. This section addresses the core principles of oiling out in the context of your CTA complex crystallization.
Q1: What is "oiling out" and why does it happen with my CTA complex?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where your dissolved CTA complex separates from the solution as a liquid, solute-rich phase (an "oil") instead of forming a solid, crystalline structure.[1][2][3] This occurs when the system reaches a state of high supersaturation so rapidly that the molecules do not have sufficient time to orient themselves into an ordered crystal lattice.[2][4] Instead, they aggregate into a disordered, liquid-like state which is kinetically favored over the thermodynamically stable crystal.
Cyclohexane-1,3,5-tricarboxylic acid, with its semi-rigid cyclic backbone, forms complex hydrogen-bonded or coordination networks, particularly in metal-organic frameworks (MOFs).[5][6][7] The kinetics of achieving this ordered, multi-component assembly can be slow. If the rate at which you generate supersaturation (e.g., by cooling or adding an anti-solvent) outpaces the rate of this molecular assembly, the system will default to the path of least resistance: forming a disordered oil.[2]
Q2: Why is oiling out a significant problem for my research?
A2: Oiling out is detrimental to the goals of crystallization for several critical reasons:
-
Poor Purification: The liquid oil phase is often a better solvent for impurities than the bulk crystallization solvent.[3][8][9] These impurities become concentrated in the oil and are subsequently trapped when the oil eventually solidifies, leading to a final product of low purity.[2][4]
-
Amorphous or Poorly Crystalline Product: The eventual solidification of the oil is often rapid and uncontrolled, leading to the formation of an amorphous glass, a sticky gum, or a poorly crystalline solid.[2][4] This can drastically affect the material's properties, such as its stability, dissolution rate, and performance in subsequent applications.
-
Low Yield and Inconsistency: The uncontrolled nature of oiling out leads to poor process control, making experiments difficult to reproduce.[4] This can result in variable yields and inconsistent product quality, hindering the progress of research and development.
Section 2: Proactive Prevention - Designing for Success
The most effective way to deal with oiling out is to prevent it from happening in the first place. A well-designed experiment based on understanding the system's thermodynamics is key.
Q3: How do I select a solvent system to minimize the risk of oiling out?
A3: Solvent selection is arguably the most critical decision in crystallization design. A solvent with excessively high solubility for your CTA complex can increase the risk of oiling out because it narrows the window for controlled crystallization.[10] The goal is to find a solvent or solvent mixture where the complex has moderate solubility at high temperatures and low solubility at low temperatures.
A systematic solvent screening is essential.[4] Consider using co-solvents; adding a small amount of a "poorer" solvent can sometimes modulate the solubility profile favorably and discourage oiling out.[4]
| Solvent Property | High Oiling Out Risk | Low Oiling Out Risk | Rationale |
| Solubility of CTA Complex | Very High | Moderate | High solubility means a very high concentration is needed to achieve supersaturation, increasing the likelihood of LLPS.[10] |
| Polarity | Mismatched with complex | Well-matched with complex | A good solvent choice often balances the polarity to allow for sufficient dissolution when hot but encourages precipitation when cold. |
| System Type | Single, high-solubility solvent | Binary mixture (solvent/anti-solvent) | Anti-solvent systems allow for isothermal generation of supersaturation, offering another level of control.[1][11] |
Q4: What is the "Metastable Zone Width" (MSZW) and how does it help me design a better process?
A4: The Metastable Zone Width (MSZW) is the region of supersaturation between the solubility curve and the supersolubility curve.[1] Within this zone, a solution is supersaturated, but spontaneous nucleation (or oiling out) is unlikely.[4] Here, crystal growth on existing surfaces (i.e., seed crystals) is the dominant process.
Operating your crystallization within the MSZW is the key to preventing oiling out.[1] By cooling your solution to a temperature within this zone before adding seed crystals, you provide a template for controlled growth, bypassing the kinetic barrier that leads to oil formation.[4][12] Processes that rapidly cross the MSZW into the "labile zone" are highly prone to oiling out.
Section 3: Troubleshooting Guide - A Step-by-Step Response Plan
Even with careful planning, you may encounter oiling out. This section provides a logical workflow for troubleshooting the issue.
Q5: My solution became cloudy/milky upon cooling. How do I know if it's oiling out or just very fine crystals?
A5: This is a critical diagnostic step. While both phenomena increase turbidity, they can often be distinguished:
-
Microscopy: Take a small sample and examine it under a microscope. Oiling out will appear as spherical droplets, which may coalesce into larger drops. Crystals will have distinct facets and sharp edges.
-
Behavior on Standing: An oil may settle as a distinct, dense liquid layer at the bottom of the vessel. Fine crystals will typically remain as a suspended solid.
-
Response to Heating: Gently warm a small sample. An oil will readily redissolve into a clear solution. Fine crystals will also dissolve but may do so more slowly.
Q6: I've confirmed oiling out. What is the most critical parameter to adjust first?
A6: The primary driver of oiling out is an excessive rate of supersaturation generation.[4] Therefore, the most impactful and immediate parameter to adjust is the cooling rate .[13][14] A rapid crash cooling in an ice bath is a common cause of oiling out. You must slow this process down to give the CTA complex molecules time to assemble correctly.
-
Dissolution: Heat your solvent and dissolve your CTA complex and any co-formers (e.g., metal salts) until a completely clear solution is obtained. Use a minimal amount of hot solvent.[15]
-
Initial Hold: Once dissolved, hold the solution at that temperature for 15-20 minutes to ensure all molecular clusters have broken up.
-
Slow Cooling: Instead of removing from heat, use a programmable heating mantle, an insulated bath (like a Dewar flask), or simply leave the flask on the hotplate with the heat turned off to allow it to cool slowly to room temperature. A rate of 5-10 °C per hour is a good starting point.
-
Observation: Monitor the solution closely for the first signs of crystal formation. Note the temperature at which nucleation begins.
-
Final Cooling: Once the solution has reached room temperature and crystallization appears complete, you can then proceed with further cooling in a refrigerator or ice bath to maximize yield.
Q7: I slowed my cooling rate, but I'm still getting oil. What is the next most powerful technique?
A7: If controlling the cooling rate is insufficient, the next and most powerful intervention is seeding . Seeding bypasses the need for spontaneous primary nucleation by providing a crystalline surface for growth to occur upon, keeping the entire process within the metastable zone.[1][4][12]
-
Prepare Seed Crystals: You must have a small amount (1-5% by weight of your solute) of pure, crystalline material from a previous successful batch.[4] If none is available, try to generate some on a very small scale, perhaps by slow evaporation or by scratching the inside of the flask with a glass rod on a test batch.
-
Dissolution: Prepare your hot, clear solution as described previously.
-
Cool to Metastable Zone: Slowly cool the solution to a temperature just below the saturation temperature but above the temperature where you previously observed oiling out. This is your target seeding temperature within the MSZW. A good rule of thumb is to cool to a point that is one-third of the way into the metastable zone.[12]
-
Add Seeds: Add the seed crystals to the solution. It is often best to slurry the seeds in a small amount of the cold mother liquor to ensure they are well-dispersed before addition.[12]
-
Hold and Grow: Hold the solution at the seeding temperature for 1-2 hours with gentle agitation to allow the seeds to grow.
-
Continue Slow Cooling: Resume a slow cooling profile (e.g., 5-10 °C/hour) down to your final isolation temperature.
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Action(s) |
| Oiling out occurs immediately upon cooling. | Extremely high supersaturation; cooling rate too fast. | 1. Drastically reduce the cooling rate.[4] 2. Decrease the initial solute concentration.[4] |
| Oiling out occurs after some cooling. | Crossing the supersolubility boundary too quickly. | 1. Implement a seeding strategy within the MSZW.[1] 2. Further reduce the cooling rate. |
| Seeding dissolves upon addition. | Seeding temperature is too high (solution is undersaturated). | Lower the seeding temperature slightly and re-attempt. |
| Seeding causes immediate oiling out. | Seeding temperature is too low (solution is in the labile zone). | Increase the seeding temperature slightly. The system is too supersaturated. |
| Process works at lab scale but oils out on scale-up. | Changes in heat transfer and mixing dynamics. | 1. Re-evaluate cooling profile for the larger vessel. 2. Ensure adequate mixing to avoid local supersaturation.[1] |
Section 4: Frequently Asked Questions (FAQs)
Q8: Can agitation speed affect oiling out?
A8: Yes. Inadequate agitation can lead to poor heat transfer and localized areas of high supersaturation, which can trigger oiling out.[1] Conversely, if oiling out has already occurred, very high agitation can shear the oil into very fine droplets, which may affect how it solidifies.[16][17] Generally, consistent, gentle agitation is recommended to maintain a homogeneous solution temperature and concentration.
Q9: The oil eventually solidified into a solid mass. Can I just isolate and use this?
A9: It is strongly discouraged. A solid that has formed via an oiling out intermediate is likely to have a high level of entrapped impurities and may be partially or wholly amorphous.[2][8] It will not have the desired purity or physical properties of a material obtained through direct crystallization. The best course of action is to re-dissolve the material and attempt the crystallization again using the troubleshooting steps outlined above.
Q10: How can I "rescue" a batch that has already completely oiled out?
A10: A rescue operation is possible. The most common method is to:
-
Re-heat the mixture until the oil phase completely redissolves into a clear solution.
-
Add more solvent (e.g., 10-20% more by volume) to decrease the overall concentration, thereby widening the metastable zone.[8][15]
-
Attempt the crystallization again , this time employing a much slower, controlled cooling rate and, if possible, a seeding strategy as detailed in Section 3.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
ACS Publications. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Retrieved from [Link]
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]
-
Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ACS Publications. (2014, October 1). Control of Crystal Size during Oiling Out Crystallization of an API. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Control of Crystal Size during Oiling Out Crystallization of an API. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Experimental investigation and prediction of oiling out during crystallization process. Retrieved from [Link]
-
ACS Publications. (2023, December 15). Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. Retrieved from [Link]
-
ResearchGate. (2020, July 9). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. Retrieved from [Link]
-
PPSM. (2024, January 3). Thermodynamics of oiling-out in antisolvent crystallization. I. Extrapolation of ternary phase diagram from solubility to instability. Retrieved from [Link]
-
Taylor & Francis Online. (2021, November 29). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Retrieved from [Link]
-
API Particle Development. (2021, August 23). Seeding: A simple but effective method for crystallization control. Retrieved from [Link]
-
ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, January 6). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. Retrieved from [Link]
-
ACS Publications. (2003, June 5). Cocrystals of 1,3,5-Cyclohexanetricarboxylic Acid with 4,4'-Bipyridine Homologues: Acid···Pyridine Hydrogen Bonding in Neutral and Ionic Complexes. Retrieved from [Link]
-
AIP Publishing. (2023, September 21). Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of cooling rate on lipid crystallization in oil-in-water emulsions. Retrieved from [Link]
Sources
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- 7. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01284C [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. researchgate.net [researchgate.net]
- 12. Seeding: A simple but effective method for crystallization control – API Particle Development [apiparticle.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cyclohexane-1,3,5-tricarboxylic Acid and its Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with Cyclohexane-1,3,5-tricarboxylic acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to overcome common purification challenges. This guide is structured to address specific issues you may encounter in a direct question-and-answer format, supplemented with detailed experimental workflows and visual aids.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of Cyclohexane-1,3,5-tricarboxylic acid and its derivatives.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of my Cyclohexane-1,3,5-tricarboxylic acid product during recrystallization. What are the likely causes and how can I improve my yield?
Answer: Low recovery during recrystallization is a frequent challenge. The primary principle of recrystallization is the differential solubility of your target compound and impurities in a specific solvent at varying temperatures.[1][2] Several factors can contribute to poor yield:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor.
-
Using an Excessive Amount of Solvent: Dissolving the crude product in the absolute minimum amount of hot solvent is critical.[3] Any excess solvent will retain more of your dissolved product upon cooling, thereby reducing the yield of recovered crystals.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Incomplete Precipitation: The cooling process might not be sufficient to induce maximum crystallization.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low recrystallization yield.
Recommended Solutions:
-
Solvent Screening: Conduct small-scale solubility tests with a variety of solvents (e.g., water, ethanol, acetone, or mixed solvent systems) to identify the optimal one for your specific derivative.[4]
-
Minimize Solvent Usage: Add the hot solvent portion-wise to your crude material until it just dissolves. This ensures you are at the saturation point.[3]
-
Prevent Premature Crystallization: Preheat your filtration apparatus (funnel, filter flask) before pouring the hot solution. This can be done by placing it in an oven or rinsing it with hot solvent.
-
Maximize Recovery: After allowing the solution to cool slowly to room temperature, place it in an ice bath for 30-60 minutes to further decrease the solubility of your product and encourage maximum precipitation.[2][3]
Issue 2: Persistent Impurities After Purification
Question: Despite multiple purification attempts, I am unable to remove a persistent impurity from my Cyclohexane-1,3,5-tricarboxylic acid derivative. How can I identify and remove it?
Answer: The nature of the impurity is key to selecting the appropriate purification strategy. Common impurities can include starting materials, byproducts, or isomers.
-
Neutral or Basic Impurities: If your desired product is the tricarboxylic acid, its acidic nature can be exploited for purification. Acid-base extraction is a powerful technique to separate carboxylic acids from neutral or basic impurities.[5][6]
-
Isomeric Impurities: The synthesis of substituted cyclohexanes often results in mixtures of cis and trans isomers.[7][8][9] These isomers can have very similar physical properties, making their separation challenging.
-
Highly Polar Impurities: Sometimes, byproducts can be more polar than the target compound, leading to co-elution in normal-phase chromatography or difficulty in extraction.
Recommended Solutions:
-
Acid-Base Extraction: This is a fundamental and highly effective method for purifying carboxylic acids.[4][6]
-
Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with a weak aqueous base like sodium bicarbonate solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.
-
Collect the solid by filtration.
-
-
Chromatographic Techniques: For challenging separations, especially with isomers, chromatography is often necessary.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for separating isomers of cyclohexane derivatives.[7] The choice of stationary and mobile phases is crucial for achieving good resolution.
-
Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can be a powerful tool. The polarity of the stationary phase will influence the separation of cis/trans isomers.[7]
-
Supercritical Fluid Chromatography (SFC): This technique is a "green" alternative to normal-phase HPLC and is particularly well-suited for chiral and diastereomeric separations.[7]
-
-
Derivatization: In some cases, converting the carboxylic acid to an ester can make purification easier. The ester can be purified by chromatography or distillation, and then hydrolyzed back to the carboxylic acid.[6]
Table 1: Comparison of Chromatographic Techniques for Isomer Separation [7]
| Technique | Stationary Phase Examples | Mobile Phase Examples | Best Suited For |
| GC | Non-polar (e.g., DB-1), Polar (e.g., Carbowax) | Inert gas (He, N₂) | Volatile and thermally stable derivatives |
| HPLC | Normal-phase (Silica, Alumina), Reversed-phase (C18, C8) | Hexane/Ethyl Acetate, Water/Acetonitrile | Wide range of compounds, including non-volatile ones |
| SFC | Chiral columns, Silica | Supercritical CO₂ with co-solvents (e.g., Methanol) | Chiral and diastereomeric separations |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Cyclohexane-1,3,5-tricarboxylic acid?
A1: The most common and effective methods are:
-
Recrystallization: This is often the first choice for solid compounds. Water and ethanol are commonly used solvents.[2]
-
Acid-Base Extraction: This technique is excellent for removing neutral or basic impurities by leveraging the acidic nature of the carboxyl groups.[4][5][6]
-
Column Chromatography: For mixtures that are difficult to separate by other means, such as isomeric mixtures, column chromatography with silica gel is a powerful option.[10]
Q2: How can I separate the cis and trans isomers of a substituted Cyclohexane-1,3,5-tricarboxylic acid derivative?
A2: Separating cis and trans isomers can be challenging due to their similar physical properties.[7][8]
-
Fractional Crystallization: In some cases, the isomers may have different solubilities in a particular solvent, allowing for their separation by carefully controlled crystallization.
-
Chromatography: As detailed in the troubleshooting section, GC, HPLC, and SFC are powerful techniques for isomer separation.[7] The choice of method depends on the specific properties of your derivative.
-
Derivatization: Converting the mixture of isomers to a different derivative (e.g., dihydrochlorides) can sometimes alter their physical properties sufficiently to allow for separation by crystallization.[11]
Q3: What analytical techniques can I use to assess the purity of my final product?
A3: Several techniques are essential for confirming the purity and identity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure and assessing the presence of impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the number of components in your sample and their relative amounts.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for a solid compound.
Section 3: Experimental Protocols
Protocol 1: Recrystallization of Cyclohexane-1,3,5-tricarboxylic Acid from Water
This protocol provides a general procedure for the purification of solid Cyclohexane-1,3,5-tricarboxylic acid.
Materials:
-
Crude Cyclohexane-1,3,5-tricarboxylic acid
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Reflux condenser (optional, but recommended)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. For each gram of crude material, add approximately 10-15 mL of deionized water.[2]
-
Heating: Heat the suspension to boiling with vigorous stirring to dissolve the solid completely.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.[2][3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][3]
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Caption: General workflow for purification by recrystallization.
Protocol 2: Purification via Acid-Base Extraction
This protocol is effective for removing neutral or basic impurities from a carboxylic acid product.
Materials:
-
Crude product mixture
-
Water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dilute strong acid (e.g., 1M HCl)
-
Separatory funnel
-
Beakers and flasks
-
Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the carboxylate salt) into a clean flask. Perform a second extraction of the organic layer with fresh sodium bicarbonate solution and combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add dilute HCl with stirring until the solution is acidic (check with pH paper). The purified carboxylic acid will precipitate out.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.[4]
-
Work-up of Organic Layer (Optional): The organic layer, containing any neutral impurities, can be washed with brine, dried over an anhydrous drying agent, and the solvent evaporated to isolate these impurities for characterization if needed.[10]
References
- BenchChem. (n.d.). Navigating the Separation of Cis/Trans 1,3-Disubstituted Cyclohexanes: A Comparative Guide.
- BenchChem. (n.d.). Technical Support Center: Purification of Carboxylic Acid Ethyl Esters.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- MilliporeSigma. (n.d.). Cyclohexane-1,3,5-tricarboxylic acid | 25357-95-3.
- BenchChem. (n.d.). Technical Support Center: Purification of Hydroxynaphthalene Carboxylic Acids.
- American Chemical Society. (n.d.). Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid.
- ResearchGate. (2013, September 20). How can I purify carboxylic acid?.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- HBCSE. (n.d.). Recrystallization.
- Reddit. (2019, April 18). Isolation of a Carboxylic acid.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- BenchChem. (n.d.). An In-depth Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid.
- St. Paul's Cathedral Mission College. (n.d.). Non-Geminal Disubstituted Cyclohexanes.
- LibreTexts. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Cyclohexane-1,3,5-tricarboxylic Acid Synthesis
Welcome to the Technical Support Center for the scale-up synthesis of Cyclohexane-1,3,5-tricarboxylic acid (CTA). CTA is a critical precursor in supramolecular chemistry, metal-organic frameworks (MOFs), and advanced polymer development. Synthesizing CTA involves the catalytic hydrogenation of trimesic acid (1,3,5-benzenetricarboxylic acid)[1].
Scaling this triphasic (gas-liquid-solid) reaction from the bench to the kilo-lab introduces severe mass transfer, heat transfer, and stereoselectivity challenges[2]. This guide is engineered for drug development professionals and process chemists, providing causally-driven methodologies, self-validating protocols, and authoritative troubleshooting logic.
Scale-Up Workflow Architecture
Triphasic catalytic hydrogenation workflow for CTA scale-up.
Core Methodology: Kilo-Scale Catalytic Hydrogenation Protocol
This protocol transitions the synthesis from a standard laboratory batch to a scalable, high-throughput system. Every step is designed as a self-validating system to ensure process integrity.
Step 1: Substrate Solubilization
-
Action: Dissolve trimesic acid in an aqueous NaOH solution to form sodium trimesate.
-
Causality: Trimesic acid has poor solubility in neutral water at room temperature. Converting it to its sodium salt drastically increases the liquid-phase concentration, preventing line clogging and maximizing reactor throughput[3].
-
Self-Validation: The solution transitions from a cloudy suspension to a completely transparent liquid. A clear solution intrinsically validates that complete salt formation and dissolution have occurred.
Step 2: Catalyst Slurry Preparation
-
Action: Suspend 5 wt% Rh/C or Ru/C in deionized water before introduction to the reactor.
-
Causality: Dry loading of carbon-supported precious metals introduces a severe pyrophoric hazard when exposed to ambient oxygen and residual solvent vapors. Slurrying the catalyst ensures immediate wetting and uniform dispersion, preventing localized hot spots.
-
Self-Validation: A homogeneous black slurry without floating aggregates confirms adequate wetting and removes the risk of dry-catalyst autoignition.
Step 3: Triphasic Reaction Execution
-
Action: Pressurize the reactor with H
(20–50 bar) and heat to 80–100 °C under high-shear agitation (e.g., hollow-shaft turbine or continuous flow static mixers). -
Causality: Aromatic ring reduction is kinetically demanding. High pressure increases the dissolved H
concentration in the liquid phase, while high-shear agitation minimizes the gas-liquid boundary layer, overcoming the primary mass-transfer limitation of triphasic systems[2]. -
Self-Validation: Monitor the H
mass flow controller and the internal thermocouple. A proportional drop in H mass flow concurrent with the cessation of the exothermic heat signature provides an intrinsic, real-time validation of reaction completion without invasive sampling.
Step 4: Product Isolation and Isomer Purification
-
Action: Perform hot filtration to recover the catalyst, then acidify the filtrate with HCl to precipitate the crude CTA. Recrystallize from water.
-
Causality: Acidification protonates the trimesate back to the insoluble tricarboxylic acid. The cis,cis-isomer exhibits a steeper solubility curve in water compared to cis,trans-isomers, allowing thermodynamic separation via controlled cooling.
-
Self-Validation: Melting point analysis of the isolated crystals (Target: 211–215 °C) serves as an immediate, self-contained validation of cis,cis-isomer purity.
Quantitative Data: Parameter Translation Matrix
When scaling up, linear translation of parameters leads to failure. The table below summarizes the necessary shifts in quantitative parameters and the physical causality behind them.
| Parameter | Lab Scale (100 mL Batch) | Kilo Scale (Continuous/Slurry) | Causality for Parameter Shift |
| Substrate Concentration | 0.1 M | 0.55 M | Slurry/flow systems allow higher reagent concentrations without mass transfer collapse[3]. |
| H | 1 - 5 bar | 20 - 50 bar | Higher pressure compensates for the reduced gas-liquid interfacial area per unit volume at scale. |
| Catalyst Loading | 10 wt% | 2 - 5 wt% | Enhanced mixing efficiency (e.g., static mixers in flow) maximizes catalyst surface area utilization. |
| Heat Management | Ambient / Oil Bath | Active Cooling Jacket | The highly exothermic nature of aromatic hydrogenation requires dynamic heat removal to prevent thermal runaway[2]. |
| Agitation Mechanism | Magnetic Stir Bar | Hollow-Shaft Turbine | Magnetic stirring cannot overcome the liquid-solid density gradient at scale; turbines actively pull H |
Troubleshooting Guide
Troubleshooting logic for incomplete trimesic acid conversion.
Q: We are observing a plateau in conversion at ~70%, with significant amounts of partially reduced intermediates in the NMR.
A: This indicates either H
-
Root Cause: If the H
dissolution rate is slower than the intrinsic reaction rate, the catalyst surface becomes starved of hydrogen, halting the reduction. Alternatively, trace sulfur or heavy metals in bulk trimesic acid can irreversibly bind to the Ru/C or Rh/C active sites. -
Corrective Action: First, increase the agitation speed or system pressure to enhance H
mass transfer. If the reaction does not resume, the catalyst is likely poisoned. Implement a feed purification step (e.g., activated carbon filtration of the sodium trimesate solution) prior to the reactor.
Q: The isolated product contains a high ratio of cis,trans-isomers instead of the desired cis,cis-CTA. A: Your reaction conditions are favoring thermodynamic isomerization over kinetic control.
-
Root Cause: The cis,cis-isomer is the kinetic product of facial hydrogenation. High temperatures and low H
pressures allow the partially hydrogenated intermediates to desorb, flip, and re-adsorb onto the catalyst, leading to the thermodynamically mixed cis,trans states. -
Corrective Action: Lower the reaction temperature (e.g., from 100 °C to 80 °C) and increase the H
pressure. Ensure you are using a highly face-selective catalyst like Rh/C rather than Pd/C, which is more prone to promoting isomerization[4].
Q: The reactor experiences a sudden, uncontrollable temperature spike shortly after H
-
Root Cause: The hydrogenation of the aromatic ring releases significant enthalpy. In batch scale-up, the volume (heat generation) increases cubically while the surface area (heat dissipation) only increases quadratically[2].
-
Corrective Action: Transition from a batch protocol to a semi-batch or continuous flow setup. In semi-batch, dose the substrate slowly into the pressurized catalyst slurry to limit the reaction rate to the cooling capacity of the jacket.
Frequently Asked Questions (FAQs)
Q: Why is continuous flow recommended over batch processing for kilo-scale CTA synthesis? A: Continuous flow reactors inherently possess a higher surface-area-to-volume ratio, which drastically improves heat transfer coefficients. Furthermore, pumping a catalyst slurry through a structured flow reactor ensures consistent gas-liquid-solid mixing, allowing for higher throughputs (e.g., 55 g/h) and safer operation at elevated pressures without the massive reactive inventory of a batch vessel[3].
Q: How can we ensure the longevity and recyclability of the precious metal catalyst?
A: Implement a closed-loop hot filtration system. Exposure to air can oxidize the active metal surface and ignite residual organics. By filtering the catalyst under an inert N
References
Sources
Technical Support Center: Solvent Selection for Cyclohexane-1,3,5-tricarboxylic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Cyclohexane-1,3,5-tricarboxylic acid (CHTA). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection for reactions involving this versatile tripodal linker. Proper solvent choice is paramount for achieving high yields, desired product purity, and, in the case of materials science, specific crystalline structures. This document provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common experimental issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with Cyclohexane-1,3,5-tricarboxylic acid. The underlying cause of many synthetic challenges can often be traced back to a suboptimal solvent environment.
Question 1: My Cyclohexane-1,3,5-tricarboxylic acid (CHTA) won't fully dissolve, leading to a heterogeneous reaction mixture and low yield. What should I do?
Answer: This is a frequent issue stemming from a mismatch between the polarity of CHTA and the solvent. CHTA is a highly polar molecule due to its three carboxylic acid groups and the saturated cyclohexane ring. For it to dissolve, the solvent must effectively solvate these polar functional groups.
-
Underlying Cause: Non-polar or weakly polar solvents like hexane, toluene, or diethyl ether lack the necessary dipole interactions to overcome the crystal lattice energy of CHTA[1].
-
Troubleshooting Steps:
-
Switch to a More Polar Solvent: Your first step should be to employ a solvent with higher polarity.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices for solubilizing polycarboxylic acids.
-
Polar Protic Solvents: Alcohols such as methanol and ethanol can also be effective, as they can hydrogen bond with the carboxylic acid groups[2]. Water is also a possibility, though the solubility of the cis/trans mixture may vary[3].
-
-
Consider a Solvent Mixture: If a single solvent doesn't provide the desired solubility for all reactants, a binary mixture can be effective. For example, a mixture of a polar aprotic solvent with a co-solvent that dissolves your other starting materials can create a homogenous reaction environment.
-
Increase Temperature: Gently heating the mixture (while ensuring it's below the solvent's boiling point and won't cause degradation) can significantly increase solubility.
-
Table 1: Properties of Recommended Solvents for CHTA
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Class | Key Considerations |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Excellent solvent for CHTA and metal salts (for MOFs). Can hydrolyze at high temps[4]. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Polar Aprotic | Very high polarity and boiling point. Can be difficult to remove. |
| Methanol (MeOH) | 65 | 32.7 | Polar Protic | Good for dissolving CHTA, but low boiling point limits reaction temperature. |
| Ethanol (EtOH) | 78 | 24.5 | Polar Protic | Similar to methanol, commonly used in MOF synthesis[2]. |
| Water (H₂O) | 100 | 80.1 | Polar Protic | Highly polar, but solubility of reactants and products can be limited. Crucial in solvothermal MOF synthesis[3][5]. |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar Aprotic | Good for reactions with activating agents that are sensitive to protic solvents[6]. |
| Toluene | 111 | 2.4 | Non-polar | Poor solvent for CHTA alone, but useful for azeotropic removal of water in esterifications[7]. |
Question 2: My esterification or amidation reaction is stalling or showing poor conversion. Could the solvent be the culprit?
Answer: Yes, absolutely. In condensation reactions like esterification and amidation, the solvent plays multiple roles beyond just dissolution. It influences reaction equilibrium and the effectiveness of activating agents.
-
Underlying Cause & Causality:
-
Water Removal: These reactions produce water as a byproduct. According to Le Châtelier's principle, the accumulation of water can inhibit the forward reaction, leading to an unfavorable equilibrium and low conversion[7].
-
Activating Agent Compatibility: Many modern amidation and esterification protocols use activating agents (e.g., carbodiimides like EDC, or reagents like TCT) to convert the carboxylic acid's hydroxyl into a better leaving group[6][7][8]. The solvent must be inert to these highly reactive species. Protic solvents (like alcohols or water) will react with the activated intermediate and should be avoided unless the alcohol is the intended nucleophile.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
-
Recommended Solvents:
-
For Water Removal: Toluene is the classic choice for use with a Dean-Stark apparatus to physically remove water as it forms.
-
For Reactions with Coupling Agents: Dry polar aprotic solvents are ideal. Acetonitrile (MeCN) is often effective[6]. Dichloromethane (DCM) is also common, though greener alternatives like dimethyl carbonate (DMC) are gaining traction[8].
-
Question 3: I am synthesizing a Metal-Organic Framework (MOF), but I keep getting an amorphous powder or an inconsistent crystalline phase. How critical is my solvent choice?
Answer: In MOF synthesis, the solvent is not merely a medium but an active participant that directs the entire self-assembly process. Its role is arguably more complex and critical here than in any other application of CHTA.
-
Causality - The Solvent's Multiple Roles in MOF Synthesis:
-
Solubilizer: The solvent must dissolve both the organic linker (CHTA) and the inorganic metal salt to enable their interaction in the solution phase[9].
-
Structure-Directing Agent (Template): Solvent molecules can cluster around metal ions or within the forming pores, influencing the kinetic and thermodynamic pathways of crystallization and dictating the final topology of the framework[4][5].
-
Modulator of Reactivity: The solvent's coordination ability can compete with the linker for binding sites on the metal ion. Strongly coordinating solvents can slow down the nucleation and growth process, which can sometimes lead to larger, higher-quality crystals[10].
-
Source of Contamination: Solvents like DMF and DEF can undergo hydrolysis at the high temperatures used in solvothermal synthesis, producing amines (e.g., dimethylamine)[4]. These amines can act as bases, deprotonating the CHTA, or as templates themselves, leading to the formation of entirely different, often undesirable, crystalline phases[4][5].
-
-
Troubleshooting Steps:
-
Control Water Content: The presence of water, even in trace amounts, can have dramatic effects on MOF assembly[5]. Always use dry, high-purity solvents. If your protocol requires water as a co-solvent, its ratio must be precisely controlled in every experiment.
-
Experiment with Solvent Mixtures: The polarity and coordinating ability of the reaction medium can be fine-tuned by using solvent mixtures, such as DMF/Ethanol or DMF/Water. This is a powerful technique for exploring new phases.
-
Vary the Solvent: If you are consistently getting poor results with a standard solvent like DMF, try switching to an alternative. Diethylformamide (DEF) or dimethylacetamide (DMAc) have different hydrolysis kinetics and coordinating properties that may favor your desired structure[9].
-
Consider Modulators: Sometimes, adding a small amount of a modulator (like acetic acid or benzoic acid) can compete with the linker binding, slow down crystallization, and improve crystal quality[9].
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection in a novel CHTA reaction?
A good starting point is to match the solvent polarity to your reactants. Since CHTA is very polar, begin with polar aprotic solvents like DMF or DMSO, as they tend to have excellent solvating power for a wide range of organic and inorganic compounds. From there, you can optimize based on the specific requirements of your reaction (e.g., boiling point, need for water removal, inertness to reagents).
Q2: How does the cis/trans isomerism of my CHTA sample affect solvent selection?
Cyclohexane-1,3,5-tricarboxylic acid exists as different stereoisomers (e.g., cis,cis and cis,trans). These isomers can have different packing efficiencies in their crystal lattices and slightly different polarities, which may lead to variations in solubility. For instance, one isomer might be more soluble in a particular solvent than another[11][12]. If you are seeing inconsistent solubility, it may be related to the isomeric purity of your starting material. For most synthetic applications where the CHTA is used as a chemical building block, a solvent that dissolves the mixture (like DMF) is sufficient. However, for crystallization or selective binding studies, this difference can be critical[11].
Q3: Are there "green" or more sustainable solvent alternatives for CHTA reactions?
Yes. While traditional solvents like DMF and DCM are effective, they are coming under increasing scrutiny for environmental and health reasons. For esterifications, dimethyl carbonate (DMC) has been shown to be a more sustainable alternative[8]. For MOF synthesis, researchers are exploring the use of alcohols, water, or dynamic solvent systems (DSS) that use reactive mixtures of less toxic components to replace DMF[13].
Experimental Protocols
Protocol 1: General Procedure for Mono-Esterification of CHTA via Steglich-type Coupling
This protocol describes the esterification of one carboxylic acid group using a carbodiimide coupling agent, where the solvent choice is critical for success.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Cyclohexane-1,3,5-tricarboxylic acid (1.0 eq).
-
Solvent Addition: Add dry acetonitrile (MeCN) or dry dimethyl carbonate (DMC) to achieve a concentration of approximately 0.2 M with respect to CHTA[8]. Stir until fully dissolved.
-
Reagent Addition: Add the desired alcohol (1.1 eq), a coupling agent such as EDC (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Once the reaction is complete, filter off any urea byproduct. Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude ester via column chromatography.
Protocol 2: General Procedure for Solvothermal Synthesis of a CHTA-based MOF
This protocol outlines a typical procedure where the solvent system is key to crystallization.
-
Preparation: In a 20 mL glass vial, dissolve Cyclohexane-1,3,5-tricarboxylic acid (1.0 eq) and the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, 1.5 eq) in the chosen solvent system. A common and effective system is a mixture of N,N-Dimethylformamide (DMF) and Ethanol (e.g., in a 3:1 v/v ratio).
-
Sonication: Briefly sonicate the mixture (approx. 5-10 minutes) to ensure complete dissolution and homogenization of the reagents.
-
Sealing: Cap the vial tightly.
-
Heating: Place the vial in a programmable oven and heat to a specific temperature (typically between 80-120 °C) for a defined period (e.g., 24-72 hours). The precise temperature and time are critical variables to be optimized.
-
Cooling: Allow the oven to cool down slowly to room temperature. A slow cooling rate often promotes the growth of larger, higher-quality crystals.
-
Isolation: Collect the crystalline product by decanting the mother liquor.
-
Washing: Wash the crystals by soaking them in a fresh portion of DMF or another suitable solvent (like ethanol) for several hours to exchange the solvent in the pores. Repeat this washing step 2-3 times.
-
Activation: Decant the washing solvent and dry the crystals under vacuum to remove the pore-filling solvent molecules and "activate" the MOF for further characterization or application.
Solvent Selection Decision Framework
Caption: Decision tree for initial solvent selection.
References
-
Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(31), 7399–7406. [Link]
-
Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification. Organic Chemistry Portal. [Link]
-
Canossa, S. (2018). How do solvents make influences to MOF structures? ResearchGate. [Link]
-
Giraud, A., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4580–4583. [Link]
-
Giraud, A., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Pineda, E. A. G., & Martinez, F. (2010). Experimental solubility of TCC in four different organic solvents... ResearchGate. [Link]
-
Burrows, A. D., et al. (2005). Solvent hydrolysis and templating effects in the synthesis of metal-organic frameworks. University of Bath's research portal. [Link]
-
Ahmad, Z. (2021). Effect of solvent systems on morphology of MOF. ResearchGate. [Link]
-
BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Dassault Systèmes. [Link]
-
Ponomarev, V. G., et al. (2024). The use of a dynamic solvent system as a novel approach to sustainable MOF crystallization. Nature Communications. [Link]
-
Kruger, P. E., et al. (2022). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. CrystEngComm, 24, 469-482. [Link]
-
Li, B., et al. (2023). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. JACS Au, 3(5), 1475–1483. [Link]
-
North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413. [Link]
-
Li, B., et al. (2023). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. JACS Au. [Link]
-
Ballester, P., et al. (2001). Selective Binding of cis-1,3,5-Cyclohexane Tricarboxylic Acid vs Its Epimeric trans Isomer by a Tripodal Amidopyridine Receptor; Crystal Structures of the 1:1 Complexes. Organic Letters, 3(2), 267–270. [Link]
-
National Center for Biotechnology Information. (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid. PubChem Compound Database. [Link]
-
Quora. (2016). How to determine the solubility of cyclohexane. [Link]
-
Ballester, P., et al. (2001). Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes. PubMed. [Link]
-
Lystvet, L. A., & Cohen, S. M. (2020). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ResearchGate. [Link]
- Hancock, R. A., & Stevenson, D. R. (1988). Preparation of cyclohexane dicarboxylic acids.
-
Al-Humaidan, E., et al. (2024). Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design. United Journal of Chemistry. [Link]
-
Request PDF. (n.d.). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. ResearchGate. [Link]
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- 12. Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of a dynamic solvent system as a novel approach to sustainable MOF crystallization - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01029B [pubs.rsc.org]
strategies to improve the porosity of Cyclohexane-1,3,5-tricarboxylic acid MOFs
From the desk of the Senior Application Scientist: This guide is designed to serve as a dedicated resource for researchers and developers working with Metal-Organic Frameworks (MOFs) synthesized from Cyclohexane-1,3,5-tricarboxylic acid (H3BTC-CY). The flexible, non-aromatic nature of this linker presents unique challenges and opportunities in achieving and maintaining high porosity. This document moves beyond standard protocols to address common problems encountered in the lab, providing not just solutions, but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is the measured BET surface area of my H3BTC-CY MOF drastically lower than the theoretical value?
A: This is the most common issue and typically points to one of two areas: incomplete "activation" or structural collapse. The flexible cyclohexane backbone of the H3BTC-CY linker can make the resulting MOF structure prone to losing its porosity upon removal of guest solvent molecules from the pores. Strong capillary forces during solvent evaporation can pull the framework together, rendering the pores inaccessible.[1][2][3]
Q2: What is MOF "activation" and why is it so critical?
A: Activation is the process of removing all guest molecules (synthesis solvents, unreacted ligands) from the pores of the MOF without compromising the structural integrity of the framework.[4][5] A successful activation is paramount because these guest molecules otherwise block the pores, preventing access for gas sorption measurements or applications in catalysis and drug delivery.[4][6] For flexible MOFs like those from H3BTC-CY, this step is particularly delicate.
Q3: Can I just heat my as-synthesized MOF under vacuum to activate it?
A: While this method, known as conventional thermal activation, is the simplest, it is often detrimental for flexible or sensitive MOFs.[1] High-boiling synthesis solvents like DMF or DEF require aggressive conditions (high heat and vacuum) for removal. These conditions can generate powerful capillary forces that lead to irreversible pore collapse and a dramatic loss of surface area.[1][2]
Q4: What is the primary difference between solvent exchange and supercritical drying for activation?
A: Both are advanced techniques designed to prevent pore collapse.
-
Solvent Exchange: This method involves replacing the high-boiling synthesis solvent with a more volatile, lower-surface-tension solvent (like acetone or chloroform) before applying heat and vacuum.[1][4] This minimizes the capillary forces during the final evaporation step.
-
Supercritical Drying (ScD): This is the most effective, albeit more complex, method. The MOF is soaked in a solvent like ethanol, which is then exchanged with liquid CO2. The system is then taken above the supercritical point of CO2 (31 °C, 73 atm), where the distinction between liquid and gas disappears.[7][8] Venting the CO2 as a supercritical fluid completely eliminates surface tension and the associated capillary forces, providing the best chance of preserving the framework's porosity.[7][8][9]
In-Depth Troubleshooting Guides
Problem 1: Severe Pore Collapse Post-Synthesis
Q: My H3BTC-CY MOF exhibits sharp peaks in its PXRD pattern, confirming high crystallinity, but after drying, the N2 sorption isotherm is flat, indicating a BET surface area < 100 m²/g. How do I prevent this structural collapse?
Underlying Principles: The primary culprit is the capillary pressure exerted on the pore walls as the liquid-gas meniscus recedes during solvent evaporation. This pressure (ΔP) is inversely proportional to the pore radius (r) and directly proportional to the solvent's surface tension (γ), as described by the Young-Laplace equation (ΔP = 2γ/r). For microporous materials, this pressure can be immense, causing the flexible H3BTC-CY framework to deform and collapse. The key is to eliminate or significantly reduce surface tension during solvent removal.[1][2]
Recommended Strategy 1: Stepwise Solvent Exchange
This is the most widely used technique for activating delicate MOFs.[1] The goal is to gradually replace the high-boiling synthesis solvent (e.g., DMF) with a series of intermediate solvents, finishing with a highly volatile, low-surface-tension solvent.
Experimental Protocol: Stepwise Solvent Exchange Activation
-
Isolation: After synthesis, decant the mother liquor and wash the crystalline powder 3 times with fresh, anhydrous DMF (or your synthesis solvent) to remove unreacted precursors.
-
Primary Exchange: Suspend the MOF powder in anhydrous acetone (a solvent miscible with both DMF and hexane). Let it soak for 12-24 hours.
-
Solvent Replacement: Carefully decant the acetone and replenish with a fresh portion. Repeat this step 3-5 times to ensure complete removal of the original high-boiling solvent. The number of exchanges is critical for success.
-
Secondary Exchange (Optional but Recommended): For extremely sensitive frameworks, perform a subsequent exchange into a very low surface tension solvent like hexane or pentane, following the same procedure as steps 2 & 3.
-
Final Activation: Decant the final exchange solvent. Immediately transfer the wet solid to a vacuum oven or Schlenk line. Evacuate the sample at room temperature for 12 hours, then slowly increase the temperature to 80-120 °C (well below the MOF's decomposition temperature) and hold for another 12-24 hours until a stable, low pressure is reached.
Recommended Strategy 2: Supercritical CO₂ Drying (ScD)
For the most fragile H3BTC-CY frameworks where even solvent exchange fails, ScD is the gold standard. It completely bypasses the liquid-gas phase boundary, thus eliminating all capillary forces.[7][8]
Experimental Protocol: Supercritical CO₂ Activation
-
Initial Exchange: Follow steps 1-3 of the solvent exchange protocol, but use anhydrous ethanol as the exchange solvent. Ethanol is highly miscible with liquid CO₂.
-
Loading: Transfer the ethanol-soaked MOF into the chamber of a critical point dryer.
-
CO₂ Exchange: Cool the chamber (typically to ~10-15 °C) and flush with liquid CO₂ under pressure to replace all the ethanol. This exchange process may need to be repeated several times over a few hours.
-
Supercritical Transition: Seal the chamber. Slowly raise the temperature and pressure beyond the critical point of CO₂ (T > 31 °C, P > 73 atm). Hold under these conditions for at least 30 minutes.
-
Venting: While maintaining the temperature above the critical point, slowly and carefully vent the supercritical CO₂ from the chamber over several hours. A slow depressurization rate is crucial to prevent structural damage.
-
Recovery: Once at atmospheric pressure, the chamber can be cooled and the dry, fully activated MOF powder can be recovered.
Expected Outcomes & Verification A successful activation will result in a significant increase in the measured BET surface area. The table below shows a hypothetical comparison for a flexible H3BTC-CY based MOF.
| Activation Method | Key Principle | BET Surface Area (m²/g) | Pros | Cons |
| Conventional Heating | Direct evaporation | < 50 | Simple, fast | High risk of pore collapse[1] |
| Solvent Exchange (Acetone) | Reduce surface tension | 400 - 800 | Good balance of effort and result[4] | Time-consuming, large solvent use |
| Supercritical CO₂ Drying | Eliminate surface tension | > 1200 | Highest achievable porosity, preserves fragile structures[7][8] | Requires specialized equipment |
Problem 2: Low Porosity Due to Synthesis Issues
Q: My activated H3BTC-CY MOF has a modest but non-zero surface area, still well below its potential. The PXRD shows some peak broadening. Could the issue be the synthesis itself?
Underlying Principles: Yes, suboptimal porosity can originate during crystallization. The rapid, irreversible formation of coordination bonds can lead to a high density of structural defects (e.g., missing linkers or clusters) and low crystallinity, which inherently limits the accessible pore volume. A powerful strategy to overcome this is Coordination Modulation .[10] This involves adding a simple monocarboxylic acid (a "modulator") to the synthesis mixture. The modulator competes with the H3BTC-CY linker for coordination to the metal clusters, reversibly capping growth sites. This slows down and controls the crystallization process, leading to larger, more perfect crystals with fewer defects and, consequently, higher porosity.[10][11]
Experimental Protocol: Modulated Synthesis of H3BTC-CY MOF
-
Precursor Solution: In a vial, dissolve your metal salt (e.g., Zinc Nitrate) and the H3BTC-CY linker in your chosen solvent (e.g., DMF).
-
Modulator Addition: To this solution, add a specific amount of a modulator. Acetic acid or formic acid are common choices. The ratio of modulator to linker is a critical parameter to optimize, typically starting from 2:1 up to 20:1 molar equivalents.
-
Reaction: Tightly cap the vial and place it in a convection oven at the desired synthesis temperature (e.g., 100 °C) for the standard reaction time (e.g., 24 hours).
-
Isolation & Activation: After cooling, isolate the crystals and activate them using one of the gentle methods described in Problem 1 (Solvent Exchange or ScD). The modulator is typically washed out during this process.
Expected Outcomes & Verification: A successful modulated synthesis should yield more well-defined, larger crystals. After activation, the BET surface area should be significantly higher than that of the un-modulated material, and the PXRD pattern should show sharper, more intense peaks.
Visual Diagrams
Figure 1: Troubleshooting workflow for low porosity in H3BTC-CY MOFs.
Figure 2: Mechanism of coordination modulation for defect control.
References
- Current time information in Δήμος Λευκωσίας, CY. Google.
- MOF Activation: Solvent Exchange and Supercritical Drying - Patsnap Eureka. (2025, July 25). Patsnap.
- Suspension Processing of Microporous Metal-Organic Frameworks: A Scalable Route to High-Quality Adsorbents - PMC. (2018, July 27). National Center for Biotechnology Information.
- Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands - ResearchGate. ResearchGate.
- Supercritical processing as a route to high internal surface areas and permanent microporosity in metal#organic framework materi - SciSpace. (2008, December 24). SciSpace.
- Supercritical Processing as a Route to High Internal Surface Areas and Permanent Microporosity in Metal−Organic Framework Materials | Journal of the American Chemical Society. (2008, December 24). American Chemical Society Publications.
- Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands - Taylor & Francis. (2021, November 29). Taylor & Francis Online.
- (PDF) Activation of metal–organic framework materials - ResearchGate. (2013, October 11). ResearchGate.
- Modulated self-assembly of metal–organic frameworks - PMC. National Center for Biotechnology Information.
- Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - PMC. National Center for Biotechnology Information.
- Generation of Hierarchical Pores in Metal–Organic Frameworks by Introducing Rigid Modulator | CCS Chemistry - Chinese Chemical Society. (2022, May 10). Chinese Chemical Society.
- Activation of metal–organic framework materials - CrystEngComm (RSC Publishing). Royal Society of Chemistry.
- Optimization of polymer incorporation in MOF via solvent exchange activation | Functional Materials Letters - World Scientific Publishing. World Scientific.
- Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials - Northwestern University. (2010, August 8). Northwestern University.
- Modulator-Controlled Synthesis of Microporous STA-26, an Interpenetrated 8,3-Connected Zirconium MOF with the the - SciSpace. (2022, August 27). SciSpace.
- Researchers Stabilize the Collapsing Metal-organic Frameworks - Labinsights. (2023, May 8). Labinsights.
- Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks - MDPI. (2022, September 13). MDPI.
- Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations - the University of Bath's research portal. (2023, December 21). University of Bath.
- Adding a polymer stabilizes collapsing metal-organic frameworks - News - EPFL. (2019, July 23). EPFL.
Sources
- 1. Suspension Processing of Microporous Metal-Organic Frameworks: A Scalable Route to High-Quality Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
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- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 10. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks [mdpi.com]
Technical Support Center: Isomer Separation of Cyclohexane-1,3,5-tricarboxylic Acid
Answering your request, here is a technical support center with troubleshooting guides and FAQs about managing isomer separation of Cyclohexane-1,3,5-tricarboxylic acid.
Welcome to the technical support resource for managing the stereoisomers of Cyclohexane-1,3,5-tricarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating and analyzing its cis and trans isomers. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separation workflows effectively.
Cyclohexane-1,3,5-tricarboxylic acid possesses two key diastereomers, defined by the spatial orientation of the three carboxyl groups relative to the cyclohexane ring.
-
cis-Isomer ((1α,3α,5α)-1,3,5-Cyclohexanetricarboxylic Acid): All three carboxyl groups are on the same side of the ring. This highly symmetric molecule often adopts a chair conformation where all substituents are in the more stable equatorial positions.[1][2]
-
trans-Isomer: One carboxyl group is on the opposite side of the ring relative to the other two. This isomer has lower symmetry.[3][4]
The distinct three-dimensional structures of these isomers dictate their physical properties and their ability to interact with other molecules, making their effective separation critical for applications in materials science (e.g., metal-organic frameworks) and medicinal chemistry, where stereochemistry governs biological activity.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans isomers of Cyclohexane-1,3,5-tricarboxylic acid?
The two most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Fractional Crystallization. HPLC offers high-resolution analytical and preparative separation based on differential interactions with a stationary phase.[7] Fractional crystallization is a bulk purification technique that leverages the different solubility profiles of the isomers in a specific solvent system, making it suitable for larger-scale separations.[8][9]
Q2: Why is controlling the pH so critical when using HPLC for this separation?
The pH of the mobile phase directly influences the ionization state of the three carboxylic acid groups on each isomer. At low pH (e.g., pH < 3), the carboxyl groups are protonated and the molecule is neutral, favoring retention on a reversed-phase (e.g., C18) column. As the pH increases, the carboxyl groups deprotonate, making the molecule more polar and reducing its retention. Fine-tuning the pH allows you to exploit subtle differences in the pKa values and overall polarity of the cis and trans isomers, which is often the key to achieving baseline separation.[10]
Q3: How can I confirm the identity of each isomer after separation?
Spectroscopic methods are essential for confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. Due to its higher symmetry, the cis-isomer in its stable chair conformation will exhibit a simpler ¹H and ¹³C NMR spectrum compared to the less symmetric trans-isomer.[2] For absolute confirmation of stereochemistry, single-crystal X-ray diffraction is the definitive method, provided you can grow suitable crystals.[3][6]
Q4: Is derivatization necessary to separate these isomers?
While not always necessary, derivatization can be a valuable strategy if you are struggling to separate the native acids. Converting the carboxylic acids to their methyl esters, for example, can alter their polarity and volatility, potentially improving separation by HPLC or enabling analysis by Gas Chromatography (GC).[11][12] However, this adds extra steps to your workflow (derivatization and subsequent hydrolysis if the acid form is needed), so it is typically considered after optimizing methods for the underivatized compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resolution or Co-elution in HPLC
Q: I'm using a standard C18 column with an acetonitrile/water mobile phase, but my cis and trans isomers are co-eluting or showing very poor resolution. What steps should I take?
This is a common challenge, as the isomers can have very similar hydrophobicity. A systematic approach to method development is required.
Step-by-Step Troubleshooting:
-
Optimize Mobile Phase pH: This is the most critical parameter. The charge state of the carboxyl groups dramatically affects retention.
-
Action: Prepare a series of mobile phases with an acidic buffer (e.g., 10-20 mM phosphate or formate) at different pH values, such as pH 2.5, 3.0, and 3.5. Run an isocratic hold (e.g., 95:5 buffered aqueous:acetonitrile) at each pH.
-
Rationale: You are looking for a pH where the differential ionization between the isomers is maximized, leading to the best selectivity.
-
-
Adjust Organic Modifier Concentration: If you see some separation but the peaks are too broad or elute too quickly/slowly, adjust the solvent strength.
-
Action: After finding the optimal pH, adjust the percentage of acetonitrile or methanol. If peaks are broad and elute late, increase the organic content. If they elute too early near the void volume, decrease it.
-
Rationale: This step controls the retention factor (k). For robust methods, you generally aim for k values between 2 and 10.[13]
-
-
Consider an Alternative Stationary Phase: If a C18 column doesn't provide enough selectivity, you need a column that offers different interaction mechanisms.
-
Action: Switch to a Phenyl-Hexyl column to introduce π-π interactions or, for a more orthogonal approach, try a mixed-mode column that combines reversed-phase with ion-exchange properties.[14]
-
Rationale: Standard C18 columns separate primarily on hydrophobicity. The similar structures of the isomers may not have sufficient hydrophobic differences. Alternative stationary phases introduce new separation mechanisms (like polarizability for phenyl columns or ionic interactions for mixed-mode) that can exploit the subtle structural differences.[14]
-
-
Control Temperature: Ensure your column compartment is thermostatted.
-
Action: Set the column temperature to a consistent value, for example, 30 °C or 40 °C.
-
Rationale: Temperature affects mobile phase viscosity and mass transfer kinetics. Inconsistent temperatures can lead to shifting retention times and poor reproducibility.[7]
-
HPLC Troubleshooting Workflow
Caption: A flowchart for troubleshooting poor HPLC separation of isomers.
Issue 2: Inefficient or Impure Results from Fractional Crystallization
Q: I'm attempting to separate the isomers by fractional crystallization, but I'm either getting low yields of the pure isomer or the resulting crystals are still a mix. What's going wrong?
Fractional crystallization is powerful but highly dependent on precise control of solubility, nucleation, and crystal growth.[9]
Step-by-Step Troubleshooting:
-
Solvent Screening is Paramount: The choice of solvent is the most critical factor.
-
Action: Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof). The ideal solvent is one in which one isomer is sparingly soluble while the other is significantly more soluble at a given temperature.
-
Rationale: The entire separation relies on the solubility difference between the cis and trans isomers. Without a suitable solvent system, no amount of procedural optimization will be effective.[8]
-
-
Control the Cooling Rate: Rapid cooling often leads to impurity inclusion.
-
Action: Allow the saturated solution to cool slowly and undisturbed. Crashing the product out of solution by placing it directly in an ice bath will trap impurities and the other isomer in the crystal lattice.
-
Rationale: Slow cooling allows for the selective nucleation and growth of the less soluble isomer's crystals, forming a more ordered and pure solid phase.[15]
-
-
Utilize Seeding: Induce crystallization of the desired isomer.
-
Action: Once the solution is saturated and has started to cool, add a few microscopic crystals of the pure, desired isomer (if available).
-
Rationale: Seed crystals provide a template for crystal growth, promoting the formation of the desired crystalline form and preventing spontaneous, non-selective precipitation.
-
-
Beware of Eutectic Mixtures: It's possible that at a certain ratio, the isomers form a eutectic mixture that crystallizes together at a lower temperature than either pure component.
-
Action: If you consistently get a mixed solid, analyze the composition of both the crystals and the remaining mother liquor (e.g., by HPLC). If the composition seems to plateau, you may be at a eutectic point.
-
Rationale: At the eutectic composition, the liquid and solid phases are in equilibrium, and no further separation can be achieved by cooling.[15] In this case, you may need to switch solvents or use an alternative separation technique.
-
Fractional Crystallization Troubleshooting Workflow
Caption: A decision tree for optimizing fractional crystallization.
Experimental Protocols
Protocol 1: HPLC Method Development Starting Point
This protocol provides a robust starting point for separating the cis and trans isomers of Cyclohexane-1,3,5-tricarboxylic acid.
| Parameter | Recommended Starting Condition | Rationale |
| HPLC System | Standard HPLC or UHPLC with UV detector | Accessible in most analytical labs. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good first choice for separating organic acids.[14] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid | Buffered to maintain consistent ionization state of analytes.[16] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Common organic modifier for reversed-phase. |
| Gradient | 5% to 50% B over 20 minutes | A broad scouting gradient to determine elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[7] |
| Detection | UV at 210 nm | Carboxylic acids have a UV absorbance maximum at low wavelengths. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
| Sample Prep. | Dissolve sample in Mobile Phase A or a Water/ACN mix | Ensures compatibility with the mobile phase and good peak shape. |
Methodology:
-
System Preparation: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample.
-
Analysis: Record the chromatogram. The isomers should elute as distinct peaks.
-
Optimization: Based on the results of the scouting gradient, adjust the gradient slope or switch to an isocratic method to improve resolution and reduce run time. If resolution is poor, proceed with the troubleshooting steps outlined previously.
Protocol 2: General Fractional Crystallization Procedure
This protocol outlines a general workflow for separating the isomers based on solubility differences.
Materials:
-
Mixture of Cyclohexane-1,3,5-tricarboxylic acid isomers
-
Selected crystallization solvent (e.g., deionized water or an alcohol/water mixture)
-
Erlenmeyer flask
-
Heat source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Methodology:
-
Dissolution: Place the isomer mixture in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture while stirring until all the solid dissolves.
-
Saturation: Continue adding small portions of the isomer mixture to the hot solvent until you reach a point where a small amount of solid does not readily dissolve, indicating a saturated solution. Add a few drops of solvent to re-dissolve this solid.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop, undisturbed.
-
Crystallization: As the solution cools, the less soluble isomer will begin to crystallize. For further yield, the flask can be moved to a refrigerator or cold room after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing the more soluble isomer.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the crystals and the composition of the mother liquor using an appropriate analytical technique like HPLC or NMR to assess the efficiency of the separation.
References
- Troubleshooting isomer separation in nepetalactone purific
- Breaking Down the Methods: Chromatography and Crystalliz
- EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google P
- Fractional Crystalliz
-
Crystallization and Precipitation | Separation Processes... - Fiveable. (URL: [Link])
-
Selective Binding of cis-1,3,5-Cyclohexane Tricarboxylic Acid vs Its Epimeric trans Isomer by a Tripodal Amidopyridine Receptor; Crystal Structures of the 1:1 Complexes | Organic Letters - ACS Publications. (URL: [Link])
-
Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes - PubMed. (URL: [Link])
- troubleshooting separation of toluidine isomers - Benchchem. (URL: )
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. (URL: [Link])
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (URL: [Link])
-
cis-1,3,5-Cyclohexanetricarboxylic acid, trimethyl ester - the NIST WebBook. (URL: [Link])
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (URL: [Link])
-
Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; Crystal structures of the 1 : 1 complexes - ResearchGate. (URL: [Link])
-
CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B. (URL: [Link])
-
TROUBLESHOOTING - vscht.cz. (URL: [Link])
- An In-depth Technical Guide to the Discovery and Stereochemical Analysis of Trimethylcyclohexane Isomers - Benchchem.
-
(1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid | C9H12O6 | CID 349732. (URL: [Link])
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards - Benchchem. (URL: )
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])
- An In-depth Technical Guide on the Theoretical Properties of 1,3,5-Cyclohexanetriol Isomers - Benchchem. (URL: )
-
The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data | Request PDF - ResearchGate. (URL: [Link])
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- 16. longdom.org [longdom.org]
Validation & Comparative
Structural Dynamics in MOFs: A PXRD Comparison Guide of Aliphatic (H3CTC) vs. Aromatic (H3BTC) Frameworks
Executive Summary
In the rational design of Metal-Organic Frameworks (MOFs) for gas storage, separations, and targeted drug delivery, the choice of organic linker dictates not only the pore topology but the macroscopic structural dynamics. This guide provides an in-depth comparative analysis of MOFs constructed from the flexible Cyclohexane-1,3,5-tricarboxylic acid (H3CTC) versus its rigid aromatic analogue, Benzene-1,3,5-tricarboxylic acid (H3BTC) . By leveraging Powder X-ray Diffraction (PXRD), researchers can definitively map the "breathing" mechanisms of aliphatic frameworks against the static scaffolds of their aromatic counterparts.
Mechanistic Grounding: Linker Geometry Dictates Framework Dynamics
To understand the divergent PXRD outputs of these materials, one must first examine the causality at the molecular level:
-
H3BTC (Trimesic Acid) - The Rigid Scaffold: H3BTC features an
-hybridized aromatic ring. This planar, rigid geometry locks the secondary building units (SBUs) into a strict spatial arrangement, yielding robust, static frameworks such as the industry-standard HKUST-1 ( ). The high energy barrier to distorting the aromatic ring prevents structural flexing [3]. -
H3CTC - The Dynamic Spring: H3CTC is an aliphatic,
-hybridized linker. While the cyclohexane ring predominantly adopts a stable chair conformation, it retains the intrinsic ability to undergo subtle conformational distortions (e.g., ring flexing, torsion angle shifts) in response to thermal stress or guest removal [1]. This molecular flexibility translates into macroscopic "breathing" or sponge-like dynamic phase transitions within the MOF crystal lattice [2].
Logical relationship between linker hybridization, MOF dynamics, and PXRD signatures.
Analytical Comparison: PXRD Signatures of Rigidity vs. Flexibility
Powder X-ray Diffraction (PXRD) is the gold standard for verifying phase purity. However, when deployed in-situ under varying temperatures or solvent pressures, it becomes a definitive probe for structural dynamics.
-
Rigid Frameworks (H3BTC MOFs): Exhibit static Bragg reflections. During desolvation, the relative peak intensities may change due to the evacuation of electron-dense solvent molecules from the pores, but the
positions (and thus the -spacing) remain constant. -
Flexible Frameworks (H3CTC MOFs): Exhibit pronounced peak shifting, peak splitting (indicating symmetry lowering), or the emergence of entirely new diffraction patterns. This indicates a reversible crystal-to-crystal transformation where the unit cell volume actively expands or contracts to accommodate the internal environment [1] [2].
Quantitative Data Comparison
The following table summarizes the structural and crystallographic divergence between these two MOF classes during activation:
| Parameter | H3CTC-Based MOFs (Aliphatic) | H3BTC-Based MOFs (Aromatic) |
| Linker Hybridization | ||
| Conformational Energy Barrier | Low (Chair-to-boat flexing) | High (Rigid planar lock) |
| Unit Cell Volume Change ( | High (Typically 10% - 30%) | Negligible ( |
| In-Situ PXRD Signature | Pronounced | Static |
| Relative Peak Intensity | Variable (Due to symmetry changes) | Variable (Due to pore emptying) |
| Structural Reversibility | High (Crystal-to-crystal phase change) | High (Static scaffold retention) |
Experimental Methodology: In-Situ Variable-Temperature PXRD (VT-PXRD)
To objectively evaluate the structural response of H3CTC MOFs, a self-validating VT-PXRD protocol must be employed. The inclusion of a terminal re-solvation step is critical; it proves that the observed peak shifts are due to a reversible "breathing" mechanism rather than irreversible thermal degradation or framework collapse.
Step-by-Step Protocol:
-
Sample Preparation: Load approximately 10–15 mg of the fully solvated MOF powder into a 0.5 mm quartz capillary. Alternatively, use a porous alumina flat-plate holder equipped with an environmental control cell.
-
Baseline Acquisition: Collect the ambient PXRD pattern (
, Cu radiation, Å) to establish the fully solvated crystallographic state. -
In-Situ Activation: Apply a dynamic vacuum (
Torr) to the environmental cell. Ramp the temperature at a controlled rate of to the target activation temperature (e.g., ). -
Dynamic Monitoring: Acquire rapid PXRD scans (e.g., 5-minute acquisitions using a high-speed 1D or 2D detector) every
during the thermal ramp. Track the shifting of low-angle peaks to calculate changes in the unit cell parameters. -
Re-solvation (The Validation Step): Cool the sample back to
under vacuum, then introduce the original solvent vapor (e.g., water or methanol) into the chamber. Re-acquire the PXRD pattern after 60 minutes of equilibration. A flexible H3CTC MOF will revert exactly to its baseline pattern, validating the structural elasticity.
Workflow for In-Situ VT-PXRD to validate MOF structural flexibility.
References
-
Hydrothermal synthesis and characterization of a new 3D-network containing the versatile cis,cis-cyclohexane-1,3,5-tricarboxylate Source: Journal of Materials Chemistry (RSC Publishing) URL:[Link]
-
Metal−Organic Frameworks from Copper Dimers with cis- and trans-1,4-Cyclohexanedicarboxylate and cis,cis-1,3,5-Cyclohexanetricarboxylate Source: Inorganic Chemistry (ACS Publications) URL:[Link]
-
Determination of the experimental minimal formula of metal-organic frameworks Source: ChemRxiv URL:[Link]
A Senior Application Scientist's Guide to Validating Cyclohexane-1,3,5-tricarboxylic Acid Complex Formation by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of supramolecular chemistry and drug development, the precise characterization of molecular interactions is paramount. Cyclohexane-1,3,5-tricarboxylic acid, with its unique tripodal structure and hydrogen bonding capabilities, serves as a versatile building block for forming a wide array of host-guest complexes and metal-organic frameworks.[1][2] Validating the formation and elucidating the structure of these complexes is a critical step in their design and application. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and versatile tool, providing a wealth of information at the atomic level in the solution state.[3]
This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of various NMR spectroscopic methods for the validation of cyclohexane-1,3,5-tricarboxylic acid complex formation. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the interpretation of the resulting data.
The Foundational Principle: Chemical Shift Perturbation
The formation of a host-guest complex invariably alters the electronic environment of the nuclei in both the host (cyclohexane-1,3,5-tricarboxylic acid) and the guest molecule. This perturbation of the local magnetic field leads to changes in the resonance frequencies, or chemical shifts , of the involved protons and carbons in the NMR spectrum.[4] The observation of these chemical shift perturbations is the most fundamental evidence of complex formation in solution.[5]
A Comparative Analysis of NMR Techniques
The choice of NMR experiment depends on the specific information required, ranging from simple confirmation of binding to a detailed three-dimensional structural elucidation. Here, we compare the most relevant techniques for studying cyclohexane-1,3,5-tricarboxylic acid complexes.
| NMR Technique | Primary Information Obtained | Strengths | Limitations |
| 1D ¹H NMR Titration | Binding stoichiometry, Association constant (Kₐ) | Relatively simple and quick to perform. Provides quantitative binding information. | Can be difficult to interpret for complex systems with multiple binding sites or intermediate exchange rates. |
| 2D COSY | Through-bond proton-proton connectivities | Helps in assigning proton signals of the free and complexed species. Confirms the integrity of the molecules upon complexation. | Does not provide information about through-space interactions or the 3D structure of the complex. |
| 2D NOESY/ROESY | Through-space proton-proton proximities | Crucial for determining the 3D structure and orientation of the guest within the host. Differentiates between different binding modes.[6] | The intensity of NOE/ROE signals is distance-dependent and can be weak for protons that are far apart. ROESY is preferred for medium-sized molecules where the NOE may be close to zero.[6] |
| DOSY | Diffusion coefficients of molecules | Differentiates between free and bound species based on their size and shape. Can be used to determine binding constants, especially for systems with weak interactions.[7] | Requires careful calibration and data processing. May not be able to resolve species with very similar diffusion coefficients. |
Experimental Workflows: From Sample Preparation to Data Analysis
Scientific integrity in NMR spectroscopy begins with meticulous sample preparation and a logical experimental design. The following protocols are designed to be self-validating, with each step building upon the previous one to provide a comprehensive picture of the complexation event.
Workflow for NMR Validation of Complex Formation
Caption: A logical workflow for the comprehensive validation of complex formation using NMR spectroscopy.
Detailed Experimental Protocols
1. Sample Preparation: The Foundation of Quality Data
The quality of your NMR data is directly dependent on the quality of your sample.
-
Solvent Selection: Choose a deuterated solvent in which both the cyclohexane-1,3,5-tricarboxylic acid (host) and the guest molecule are soluble and stable. D₂O, DMSO-d₆, and CD₃OD are common choices. The solvent should not have signals that overlap with key resonances of your molecules.
-
Concentration: For ¹H NMR titration, a typical starting concentration for the host is in the range of 1-5 mM.[8] The guest solution should be significantly more concentrated (10-20 times the host concentration) to avoid significant dilution of the host during the titration.
-
Purity: Ensure that both the host and guest are of high purity to avoid interference from impurities in the NMR spectra.
-
Procedure:
-
Accurately weigh the host and guest compounds.
-
Dissolve the host in the chosen deuterated solvent to the desired concentration in a volumetric flask.
-
Dissolve the guest in the same deuterated solvent to a concentration that is 10-20 times higher than the host concentration.
-
For the initial NMR, prepare a sample containing only the host.
-
For the titration, you will add small aliquots of the guest solution to the host solution in the NMR tube.
-
2. 1D ¹H NMR Titration: Quantifying the Interaction
This is the primary experiment to confirm binding and to determine the binding stoichiometry and association constant (Kₐ).
-
Experimental Setup:
-
Acquire a ¹H NMR spectrum of the free host.
-
Add a small, known volume of the concentrated guest solution to the NMR tube containing the host solution.
-
Acquire a ¹H NMR spectrum after each addition.
-
Continue this process until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Track the chemical shift changes (Δδ) of one or more host protons as a function of the guest concentration.
-
Plot Δδ against the molar ratio of [Guest]/[Host].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).[9] Software such as Mnova Binding or AFFINImeter can be used for this analysis.[10]
-
3. Job's Plot Analysis: Determining Stoichiometry
A Job's plot, or the method of continuous variation, is a graphical method to determine the stoichiometry of a binding event.
-
Experimental Setup:
-
Prepare a series of solutions where the total molar concentration of the host and guest is kept constant, but their mole fractions are varied.
-
Acquire a ¹H NMR spectrum for each solution.
-
Identify a proton on the host or guest that shows a significant chemical shift change upon complexation.
-
-
Data Analysis:
-
Plot the product of the chemical shift change and the mole fraction of the host (Δδ * X_host) against the mole fraction of the host (X_host).
-
The maximum of the plot corresponds to the stoichiometry of the complex. For example, a maximum at X_host = 0.5 indicates a 1:1 complex.
-
4. 2D COSY: Mapping the Connections
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds.
-
Why it's important: This experiment helps in the unambiguous assignment of proton signals in both the free and complexed states, ensuring that the observed chemical shift changes are indeed from the intended protons and not from impurities or degradation products.
-
Interpreting the data: The COSY spectrum shows cross-peaks between protons that are J-coupled (typically through 2-3 bonds). By tracing these connections, you can map out the spin systems of your molecules.[11][12]
5. 2D NOESY/ROESY: Unveiling the 3D Structure
The Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are the most powerful tools for determining the three-dimensional structure of the complex in solution.[6][13]
-
The Principle: These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through chemical bonds.[14]
-
Experimental Choice: For small to medium-sized molecules like many cyclohexane-1,3,5-tricarboxylic acid complexes, ROESY is often preferred as the Nuclear Overhauser Effect (NOE) for medium-sized molecules can be close to zero, making NOESY signals weak or absent.[6]
-
Interpreting the data: Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are in close spatial proximity. By identifying intermolecular cross-peaks between protons of the cyclohexane-1,3,5-tricarboxylic acid and the guest molecule, one can precisely determine the orientation and depth of penetration of the guest within the host's binding cavity.[13]
6. DOSY: An Advanced Tool for Complex Systems
Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape.[7]
-
Application in Complex Formation: When a small guest molecule binds to a larger host, the resulting complex will have a slower diffusion coefficient than the free guest. DOSY can be used to distinguish the signals of the free and bound guest, and by measuring the relative intensities of these signals, the binding constant can be determined.
-
Causality: This method is particularly useful for studying weak interactions where chemical shift changes may be small, or for systems where multiple species are in equilibrium.
Data Presentation: A Clear and Concise Summary
For a comprehensive comparison, all quantitative data should be summarized in a structured table.
Table 1: Hypothetical NMR Data for the Complexation of Cyclohexane-1,3,5-tricarboxylic Acid (Host) with Guest A
| Host Proton | δ_free (ppm) | δ_bound (ppm) | Δδ (ppm) | Kₐ (M⁻¹) from ¹H Titration |
| H_axial (cyclohexyl) | 2.10 | 2.35 | +0.25 | 1500 ± 100 |
| H_equatorial (cyclohexyl) | 1.85 | 1.95 | +0.10 | |
| COOH | 12.1 | Not observed | - |
Note: The disappearance of the carboxylic acid proton signal upon complexation can be indicative of its involvement in hydrogen bonding and a change in its exchange rate with the solvent.[13]
Visualizing the Logic: From Experiment to Conclusion
Diagrams are invaluable for illustrating the logical flow of the experimental design and data interpretation.
Logic of NMR-Based Structural Elucidation
Caption: The logical progression from initial binding confirmation to a detailed 3D structural model using a combination of NMR techniques.
Conclusion: A Multi-faceted Approach for Robust Validation
The validation of cyclohexane-1,3,5-tricarboxylic acid complex formation is not a one-size-fits-all process. A multi-faceted approach, combining several NMR techniques, is essential for a robust and comprehensive understanding of the system. While 1D ¹H NMR titration provides the initial confirmation of binding and quantitative information on the binding strength, 2D techniques like COSY and NOESY/ROESY are indispensable for a detailed structural elucidation. For more complex systems, advanced methods such as DOSY can provide unique insights. By carefully selecting the appropriate experiments, meticulously preparing the samples, and rigorously analyzing the data, researchers can confidently validate complex formation and gain the detailed structural information necessary for the rational design of new materials and therapeutics.
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Mnova Binding - Mestrelab Research. (URL: [Link])
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Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. Journal of the American Chemical Society. (URL: [Link])
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Selective Binding of cis-1,3,5-Cyclohexane Tricarboxylic Acid vs Its Epimeric trans Isomer by a Tripodal Amidopyridine Receptor; Crystal Structures of the 1:1 Complexes. Organic Letters. (URL: [Link])
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Supramolecular architectures of cyclohexane-1, 3cis, 5cis-tricarboxylic acid in acid∶base complexes. New Journal of Chemistry. (URL: [Link])
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NMR-crystallographic study of two-dimensionally self-assembled cyclohexane-based low-molecular-mass organic compounds. CrystEngComm. (URL: [Link])
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Evidence for genuine hydrogen bonding in gold(I) complexes. PNAS. (URL: [Link])
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NMR Data Processing. University of Manchester. (URL: [Link])
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Applications of NMR in Drug:Cyclodextrin Complexes. PubMed. (URL: [Link])
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Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. (URL: [Link])
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2D NMR. Harvard University. (URL: [Link])
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¹H NMR is not a proof of hydrogen bonds in transition metal complexes. Nature Communications. (URL: [Link])
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ACD/NMR Workbook Suite. ACD/Labs. (URL: [Link])
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NMRFx: Integrated Software for NMR Data Processing, Visualization, Analysis and Structure Calculation. PubMed. (URL: [Link])
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Mnova NMR Processing Tutorial for Chemists. Studylib. (URL: [Link])
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Analysis Software. Bruker. (URL: [Link])
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Manually Setting up 2D experiments. University of California, San Diego. (URL: [Link])
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Challenges in the decomposition of 2D NMR spectra of mixtures of small molecules. Faraday Discussions. (URL: [Link])
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Amplifying undetectable NMR signals to study host–guest interactions and exchange. Chemical Science. (URL: [Link])
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NMR Tutorials. University of Notre Dame. (URL: [Link])
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NMR — Tutorials 2025.1 documentation. SCM. (URL: [Link])
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(1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid | C9H12O6 | CID 349732. PubChem. (URL: [Link])
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Titrations. CCPN. (URL: [Link])
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. (URL: [Link])
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NOESY and ROESY. University of California, Irvine. (URL: [Link])
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. (URL: [Link])
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A 1,3,5-Triaxial-Triamino-Cyclohexane: The Triamine Corresponding to Kemp's Triacid**. Wiley-VCH. (URL: [Link])
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Amplifying undetectable NMR signals to study host–guest interactions and exchange. PMC. (URL: [Link])
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Welcome to the NMR tutorials - Analyzing NMR data. Université de Sherbrooke. (URL: [Link])
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Syntheses and structures of a range of metal complexes with the ligand cis,cis-1,3,5-(E,E)-tris(phenylpropenylideneamino)cyclohexane. New Journal of Chemistry. (URL: [Link])
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NMR Studies on the Diffusion of Hydrocarbons on the Metal-Organic Framework Material MOF-5. Angewandte Chemie International Edition. (URL: [Link])
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NMR Sample Preparation. Western University. (URL: [Link])
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1 H, 13 C-NMR chemical shifts and HMQC, HMBC and COSY spin coupling correlations of purified ENR-50. ResearchGate. (URL: [Link])
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¹H NMR spectra of the host-guest complexation between the nanocube and... ResearchGate. (URL: [Link])
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The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data | Request PDF. ResearchGate. (URL: [Link])
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. (URL: [Link])
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Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes. PubMed. (URL: [Link])
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NMR-crystallographic study of two-dimensionally self-assembled cyclohexane-based low-molecular-mass organic compounds. CrystEngComm. (URL: [Link])
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Synthesis and complexation studies of cyclohexane-based tripodands. SciSpace. (URL: [Link])
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Syntheses and characterizations of metal complexes derived from cis,cis-1,3,5-triaminocyclohexane-N,N',N"-triacetic acid. PubMed. (URL: [Link])
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a practical guide for applying NMR methods in studies of aptamer-ligand interactions. University at Albany. (URL: [Link])
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Lec 55 ROESY and Tr NOE. YouTube. (URL: [Link])
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¹H NMR chemical shift variation after complexation of the guest TMZ as calculated by B3LYP and wB97X-D methods. ResearchGate. (URL: [Link])
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2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. Purdue University. (URL: [Link])
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Determining association constants from titration experiments in supramolecular chemistryw. Squarespace. (URL: [Link])
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comparative study of cis vs trans-Cyclohexane-1,3,5-tricarboxylic acid in coordination chemistry
A Comparative Guide to cis- and trans-Cyclohexane-1,3,5-tricarboxylic Acid in Coordination Chemistry
For researchers, scientists, and professionals in drug development, the selection of organic linkers is a critical decision in the design of coordination polymers, including the highly versatile metal-organic frameworks (MOFs). The geometry and flexibility of these linkers dictate the topology, porosity, and ultimately the function of the resulting materials. This guide provides an in-depth comparative analysis of two diastereomers of a C3-symmetric tripodal ligand: cis- and trans-cyclohexane-1,3,5-tricarboxylic acid. While the cis isomer has been more extensively studied in coordination chemistry, the subtle yet profound differences in the stereochemistry of these two molecules offer distinct opportunities and challenges in the rational design of functional materials.
Structural Isomers: A Tale of Two Conformations
Cyclohexane-1,3,5-tricarboxylic acid exists as two primary diastereomers: the cis isomer, where all three carboxylic acid groups are on the same side of the cyclohexane ring, and the trans isomer, where one carboxylic acid group is on the opposite side to the other two. This seemingly minor difference has a profound impact on the molecule's overall shape, flexibility, and how it presents its coordination sites to a metal center.
In its most stable chair conformation, the cis isomer (more accurately cis,cis-1,3,5-cyclohexanetricarboxylic acid) can adopt a conformation where all three carboxyl groups are in equatorial positions. This arrangement leads to a more "open" or "planar" presentation of the coordination groups. Conversely, the trans isomer (more accurately cis,trans-1,3,5-cyclohexanetricarboxylic acid) in its stable chair conformation will have two carboxyl groups in equatorial positions and one in an axial position. This results in a less symmetric and more "three-dimensional" disposition of the coordinating arms.
Caption: Conformational differences between cis and trans isomers.
Synthesis of the Ligands: A Stereochemical Challenge
The most common route to both isomers is the catalytic hydrogenation of 1,3,5-benzenetricarboxylic acid (trimesic acid). However, controlling the stereochemical outcome of this reaction is a significant challenge, often resulting in a mixture of isomers.
Experimental Protocol: Synthesis of cis,cis-1,3,5-Cyclohexanetricarboxylic Acid
A common method to favor the cis isomer involves the hydrogenation of trimesic acid using a rhodium-on-carbon catalyst.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,3,5-benzenetricarboxylic acid in a suitable solvent, such as a mixture of isopropanol and water.
-
Catalyst Addition: Add a catalytic amount of 5% Rhodium on activated carbon.
-
Hydrogenation: Place the mixture in a high-pressure autoclave. Pressurize with hydrogen gas (typically 50-100 atm) and heat to a moderate temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Maintain the reaction under these conditions for several hours (e.g., 12-24 hours) until the uptake of hydrogen ceases.
-
Work-up: After cooling and depressurizing, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude product, which is often a mixture of isomers, can be purified by recrystallization. The cis isomer is typically less soluble and can be preferentially crystallized.
Synthesis of trans-Cyclohexane-1,3,5-tricarboxylic Acid
The synthesis of the pure trans isomer is less straightforward. It is often obtained as the minor product from the hydrogenation of trimesic acid. Separation from the cis isomer can be achieved by fractional crystallization or chromatography. Isomerization of the cis isomer to the more thermodynamically stable trans isomer can be attempted under harsh conditions (e.g., high temperature), but this can lead to decomposition.
Comparative Coordination Chemistry
The difference in the spatial arrangement of the carboxylate groups leads to distinct coordination behaviors and resulting network topologies.
cis-Cyclohexane-1,3,5-tricarboxylic Acid: A Pre-organized Tripodal Linker
The cis isomer, with its three carboxylate groups pointing in a similar direction, acts as an excellent tripodal building block for the construction of three-dimensional coordination polymers. Its pre-organized nature can lead to the formation of predictable and robust frameworks.
Example: A Copper(II) Coordination Network
In a known example, the reaction of cis,cis-1,3,5-cyclohexanetricarboxylic acid with a copper(II) salt under hydrothermal conditions yields a layered coordination network.[1] In this structure, the ligand coordinates to copper dimers, forming a 2D grid. These grids then interact through hydrogen bonds to form a three-dimensional supramolecular architecture.[1]
Caption: Coordination pathway of the cis-isomer.
trans-Cyclohexane-1,3,5-tricarboxylic Acid: A Bridge Between Layers?
While there is a notable absence of published crystal structures of coordination polymers built exclusively from trans-cyclohexane-1,3,5-tricarboxylic acid, we can infer its potential coordination behavior based on its stereochemistry and a comparative study on its binding to a synthetic receptor. This study revealed that a tripodal tris-amidopyridine receptor forms a 1:1 complex with the trans isomer that is an order of magnitude less stable than the complex with the cis isomer.[2] This suggests that the geometric mismatch of the trans isomer's binding sites makes it a less effective chelator for a pre-organized tripodal binding pocket.
In the context of coordination polymers, the trans isomer is more likely to act as a bridging ligand between layers or chains, rather than a node that promotes three-dimensional extension in all directions. The two equatorial carboxylate groups could link metal centers within a plane, while the axial carboxylate group could then connect these planes, potentially leading to pillared-layer structures.
Caption: Predicted coordination pathway of the trans-isomer.
Comparative Data and Performance
Due to the lack of extensive research on the coordination chemistry of the trans isomer, a direct quantitative comparison of material properties is challenging. However, we can summarize the known and expected characteristics.
| Property | cis-Cyclohexane-1,3,5-tricarboxylic Acid | trans-Cyclohexane-1,3,5-tricarboxylic Acid |
| Conformation | Pre-organized tripodal | Asymmetric, potential for bridging |
| Coordination Mode | Acts as a 3-connecting node | Likely to act as a linker between lower-dimensional motifs |
| Resulting Structures | Often forms 3D non-interpenetrated frameworks | Predicted to form layered or interpenetrated structures |
| Framework Stability | Can form robust, porous frameworks | Potentially less stable frameworks due to conformational strain |
| Predictability in Design | High | Low |
Conclusion and Future Outlook
The choice between cis- and trans-cyclohexane-1,3,5-tricarboxylic acid as a ligand in coordination chemistry is a critical one, with significant implications for the resulting material's structure and properties. The cis isomer has proven to be a reliable building block for the construction of three-dimensional coordination polymers due to its pre-organized, tripodal nature.
The trans isomer, while currently underutilized, presents an intriguing challenge and opportunity. Its unique stereochemistry could be exploited to create novel topologies, such as pillared-layer MOFs or interpenetrated networks, which are of great interest for applications in gas separation and catalysis.
Future research should focus on the development of reliable, stereoselective synthetic routes to both isomers. A systematic investigation into the coordination chemistry of the trans isomer with a variety of metal ions is also crucial. Such studies would not only expand the toolbox of ligands available to crystal engineers but also provide deeper insights into the subtle interplay between ligand stereochemistry and the final solid-state architecture. For drug development professionals, the ability to fine-tune the porosity and functionality of MOFs by selecting the appropriate ligand isomer could have significant implications for drug delivery and release applications.
References
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D. J. Evans, D. O'Hare, Metal−Organic Frameworks from Copper Dimers with cis- and trans-1,4-Cyclohexanedicarboxylate and cis,cis-1,3,5-Cyclohexanetricarboxylate, Inorg. Chem. 2007, 46, 15, 6473–6479. [Link]
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J. L. Sessler, A. Andrievsky, V. Král, V. G. Organometallics 2001, 3, 267-70. [Link]
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A Comparative Guide to the Thermal Analysis of Cyclohexane-1,3,5-tricarboxylic Acid-Based Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and pharmaceutical development, a thorough understanding of the thermal properties of foundational molecules is paramount. Cyclohexane-1,3,5-tricarboxylic acid, with its versatile stereochemistry and multiple functional groups, serves as a critical building block for a range of materials, from highly ordered metal-organic frameworks (MOFs) to specialized polymers. This guide provides an in-depth comparative analysis of the thermal behavior of materials derived from this aliphatic tricarboxylic acid, offering insights into how its structural isomers and subsequent modifications influence thermal stability and decomposition pathways.
This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and thermal performance. By juxtaposing Cyclohexane-1,3,5-tricarboxylic acid-based materials with relevant alternatives and providing detailed experimental protocols, we aim to equip researchers with the knowledge to make informed decisions in material design and application.
The Significance of Thermal Analysis for Cyclohexane-1,3,5-tricarboxylic Acid-Based Materials
Thermal analysis techniques, principally Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the physicochemical properties of materials. For materials intended for applications such as drug delivery, catalysis, and advanced composites, thermal stability is a critical performance metric. TGA provides quantitative information about changes in mass with temperature, revealing decomposition temperatures, the presence of solvates, and the overall thermal robustness of a material. DSC, on the other hand, measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting, crystallization, and glass transitions.
The stereoisomeric nature of Cyclohexane-1,3,5-tricarboxylic acid—existing as cis and trans isomers—adds a layer of complexity and opportunity. The spatial orientation of the carboxylic acid groups significantly impacts how these molecules assemble and interact, which in turn dictates the thermal properties of the resulting materials. This guide will explore these structure-property relationships in detail.
Comparative Thermal Stability: A Data-Driven Analysis
While specific TGA/DSC data for the pure isomers of Cyclohexane-1,3,5-tricarboxylic acid is not extensively available in the public domain, we can infer and compare their expected thermal behavior with that of their derivatives and analogous compounds.
| Material | Key Thermal Events | Onset of Decomposition (°C) | Observations |
| cis,cis-1,3,5-Cyclohexanetricarboxylic Acid | Melting | ~211-220 | The cis isomer is expected to have a distinct melting point before decomposition. |
| trans-1,3,5-Cyclohexanetricarboxylic Acid | Decomposition | Likely higher than cis isomer | The more stable chair conformation of the trans isomer may lead to a higher decomposition temperature. |
| Trimesic Acid (Benzene-1,3,5-tricarboxylic acid) | High Thermal Stability | ~380 | The aromatic ring provides significant thermal stability compared to its aliphatic counterpart. |
| MOF-A (Hypothetical, from cis-acid) | Removal of Solvent, Framework Decomposition | >300 | The formation of a coordination network significantly enhances thermal stability compared to the free ligand. |
| Polyamide (from trans-cyclohexane derivative) | High Glass Transition (Tg), High Decomposition | ~445-450 | Incorporation into a polymer backbone leads to materials with excellent thermal resistance. |
Note: The data for the pure isomers of Cyclohexane-1,3,5-tricarboxylic acid are estimations based on related compounds and general chemical principles. The MOF and polyamide data are based on reported values for similar structures.
The comparison with trimesic acid is particularly illustrative. The rigid, planar structure of the benzene ring in trimesic acid contributes to a significantly higher thermal stability compared to the flexible, non-planar cyclohexane ring of its aliphatic analog. This fundamental difference in the backbone structure is a key consideration in material design for high-temperature applications.
Furthermore, the stereochemistry of the cyclohexane ring plays a crucial role. In the synthesis of semi-aromatic polyamides, materials derived from the trans-cyclohexane diamine exhibited superior thermal and mechanical properties compared to those from the cis-isomer. This can be attributed to the more linear and ordered packing of the polymer chains facilitated by the trans configuration. A similar trend can be anticipated for materials directly derived from the tricarboxylic acid isomers.
Experimental Protocols: A Guide to Reliable Thermal Analysis
To ensure the generation of high-quality, reproducible data, the following detailed protocols for TGA and DSC analysis are provided.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the thermal stability and decomposition profile of Cyclohexane-1,3,5-tricarboxylic acid-based materials.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the sample is dry and free of residual solvents by drying under vacuum at a temperature below its expected decomposition point.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).
TGA Method:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of mass loss.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to identify phase transitions such as melting and crystallization.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan.
DSC Method:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature from 25 °C to a temperature just below the expected decomposition temperature (as determined by TGA) at a heating rate of 10 °C/min.
-
Hold at the final temperature for 2 minutes.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
Perform a second heating scan under the same conditions as the first to observe any changes in thermal behavior after the initial thermal history is erased.
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (melting) and exothermic peaks (crystallization).
-
Determine the onset temperature, peak temperature, and enthalpy of each transition.
Visualizing the Workflow and Key Relationships
To better illustrate the experimental process and the conceptual framework of this guide, the following diagrams are provided.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Caption: Factors influencing the thermal stability of materials.
Conclusion
The thermal analysis of Cyclohexane-1,3,5-tricarboxylic acid-based materials reveals a fascinating interplay between molecular structure and macroscopic properties. The choice between an aliphatic and an aromatic backbone, as well as the specific stereoisomer of the cyclohexane ring, has profound implications for the thermal stability of the resulting materials. While the inherent flexibility of the cyclohexane ring leads to lower thermal stability compared to its aromatic analog, trimesic acid, the incorporation of Cyclohexane-1,3,5-tricarboxylic acid into more complex architectures like MOFs and polymers significantly enhances its thermal robustness.
For researchers and developers in the pharmaceutical and materials science fields, a comprehensive understanding of these thermal properties is not just academic—it is a prerequisite for designing materials that are safe, stable, and effective for their intended applications. By following rigorous analytical protocols and considering the fundamental principles of structure-property relationships, the full potential of Cyclohexane-1,3,5-tricarboxylic acid as a versatile building block can be realized.
References
- Chen, C. W., Lin, C. W., Chen, Y. H., Wei, T. F., Rwei, S. P., & Sasikumar, R. (2020). Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides. Polymer Chemistry, 11(3), 556-565.
- ChemBK. *CIS,CIS-1,3,5-CYCLOHEXANETRICAR
The Untapped Potential of Cyclohexane-1,3,5-tricarboxylic Acid in MOF-based Gas Separation
A Senior Application Scientist's Guide to Evaluating the Gas Separation Efficiency of Cyclohexane-1,3,5-tricarboxylic Acid MOFs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the gas separation efficiency of Metal-Organic Frameworks (MOFs) synthesized using Cyclohexane-1,3,5-tricarboxylic acid as an organic linker. While the potential of these non-aromatic, flexible linkers in creating novel porous materials is significant, a notable gap exists in the literature regarding their gas separation performance. This guide aims to bridge that gap by providing a methodological roadmap for the synthesis, characterization, and rigorous evaluation of these promising materials, benchmarked against established industry standards.
The design and synthesis of novel MOFs for gas separation applications is a burgeoning field of research. The tunability of their pore size, shape, and surface chemistry allows for the rational design of materials with high selectivity and capacity for specific gas molecules[1]. The majority of well-studied MOFs are constructed from rigid, aromatic linkers. However, the use of flexible, non-aromatic linkers like Cyclohexane-1,3,5-tricarboxylic acid introduces a new dimension of structural diversity and potential for "gate-opening" or "breathing" behaviors in response to gas adsorption[2]. These dynamic properties could lead to enhanced separation performance, particularly for challenging separations of gases with similar kinetic diameters.
A 2021 study by Wang et al. reported the successful hydrothermal synthesis and crystal structures of two new MOFs using Cyclohexane-1,3,5-tricarboxylic acid with Cu(II) and Co(II) metal centers[3]. While this work confirmed the feasibility of constructing frameworks with this linker, it did not explore their gas sorption properties. This guide provides the necessary protocols to build upon that foundational work and assess the true potential of this class of MOFs in gas separation.
The Competitive Landscape: Benchmarking Gas Separation Performance
To effectively evaluate a novel MOF, its performance must be compared against existing high-performing materials. The following table summarizes the CO₂ separation performance of several well-established MOFs and other common porous materials. This data serves as a benchmark for the performance targets that a new Cyclohexane-1,3,5-tricarboxylic acid-based MOF should aim to meet or exceed.
| Material | Gas Pair | Temperature (K) | Pressure (bar) | CO₂ Uptake (mmol/g) | Selectivity | Reference(s) |
| HKUST-1 | CO₂/N₂ | 298 | 1 | ~4.0 | ~20-50 | [4][5] |
| CO₂/CH₄ | 298 | 1 | ~4.0 | ~10-20 | [6] | |
| ZIF-8 | CO₂/N₂ | 298 | 1 | ~1.2 | ~5-10 | |
| CO₂/CH₄ | 298 | 1 | ~1.2 | ~3-7 | ||
| UiO-66 | CO₂/N₂ | 298 | 1 | ~2.5 | ~20-40 | [7] |
| CO₂/CH₄ | 298 | 1 | ~2.5 | ~5-15 | ||
| Zeolite 13X | CO₂/N₂ | 298 | 1 | ~4.5 | ~50-100 | [8][9] |
| CO₂/CH₄ | 298 | 1 | ~4.5 | ~20-40 | [8] | |
| Activated Carbon | CO₂/N₂ | 298 | 1 | ~2.0-3.0 | ~10-20 | [10][11] |
| CO₂/CH₄ | 298 | 1 | ~2.0-3.0 | ~3-7 | [12] |
A Methodological Workflow for Comprehensive Evaluation
This section provides a detailed, three-part experimental and analytical workflow for any researcher aiming to systematically evaluate the gas separation performance of a novel Cyclohexane-1,3,5-tricarboxylic acid MOF.
PART A: Synthesis and Activation Protocol
The following protocol is adapted from the hydrothermal synthesis method reported by Wang et al. (2021) for a Cu(II)-based Cyclohexane-1,3,5-tricarboxylic acid MOF[3].
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O and 0.5 mmol of Cyclohexane-1,3,5-tricarboxylic acid in a 10 mL mixture of N,N-dimethylformamide (DMF) and ethanol (1:1 v/v).
-
Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Hydrothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
Cooling and Crystal Collection: Allow the autoclave to cool naturally to room temperature. Collect the resulting blue crystals by filtration.
-
Washing: Wash the collected crystals thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Drying: Dry the washed crystals in a vacuum oven at 80 °C overnight.
Activation Protocol:
Proper activation is crucial to ensure a porous material with accessible sites for gas adsorption.
-
Solvent Exchange: Immerse the as-synthesized MOF powder in a volatile solvent like methanol or acetone for 24-48 hours, replacing the solvent with a fresh batch every 8-12 hours. This process exchanges the high-boiling point synthesis solvent (DMF) with a more easily removable one.
-
Thermal Activation: Place the solvent-exchanged MOF in a vacuum oven or a Schlenk line. Heat the sample under a dynamic vacuum (e.g., <10⁻³ torr) at a temperature below its decomposition point (determined by thermogravimetric analysis, typically 150-200 °C for many Cu-based MOFs) for at least 12 hours to remove the solvent molecules and activate the framework.
PART B: Gas Separation Evaluation Protocol
Once the MOF is synthesized and activated, its gas separation performance can be evaluated using the following standard techniques.
1. Single-Component Gas Adsorption Isotherm Measurement:
This experiment measures the amount of a single gas adsorbed by the MOF at different pressures and a constant temperature.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 50-100 mg of the activated MOF and place it in the sample tube of a volumetric gas adsorption analyzer.
-
Degassing: Degas the sample in-situ under high vacuum and elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed atmospheric gases.
-
Isotherm Measurement: Introduce known doses of the adsorbate gas (e.g., CO₂, N₂, CH₄) into the sample tube at a constant temperature (e.g., 273 K or 298 K).
-
Data Collection: After each dose, allow the system to equilibrate and record the equilibrium pressure and the amount of gas adsorbed. Repeat this process over a range of pressures (e.g., 0-1 bar).
-
Repeat for Different Gases: Repeat the measurement for other relevant gases to determine the MOF's affinity for each.
2. Dynamic Breakthrough Analysis:
This experiment simulates the performance of the MOF in a packed bed for separating a gas mixture, providing insights into its selectivity and working capacity under dynamic conditions.
Step-by-Step Protocol:
-
Column Packing: Pack a stainless-steel column of known dimensions with a known mass of the activated MOF.
-
Activation: Activate the packed bed by flowing an inert gas (e.g., He or Ar) at an elevated temperature to remove any impurities.
-
Gas Mixture Introduction: Introduce a gas mixture of known composition (e.g., 15% CO₂ in N₂) at a constant flow rate through the packed bed at a specific temperature and pressure.
-
Effluent Analysis: Continuously monitor the composition of the gas exiting the column using a mass spectrometer or a gas chromatograph.
-
Breakthrough Curve Generation: Plot the normalized concentration of each gas component at the outlet as a function of time. The time at which the concentration of a gas at the outlet reaches a certain percentage (e.g., 5%) of its inlet concentration is the breakthrough time.
PART C: Data Analysis and Performance Benchmarking
1. Analysis of Adsorption Isotherms:
-
Gas Uptake Capacity: The maximum amount of gas adsorbed at a given pressure (e.g., 1 bar) from the isotherm is the gas uptake capacity.
-
Isosteric Heat of Adsorption (Qst): This thermodynamic parameter, which indicates the strength of the interaction between the gas molecules and the MOF, can be calculated from isotherms measured at different temperatures using the Clausius-Clapeyron equation.
2. Ideal Adsorbed Solution Theory (IAST):
IAST is a thermodynamic model used to predict the composition of an adsorbed mixture from single-component isotherm data. It is a widely accepted method for estimating the selectivity of a material for a gas mixture.
3. Analysis of Breakthrough Curves:
-
Breakthrough Time: The time it takes for a specific gas to be detected at the outlet of the column. A longer breakthrough time for one gas compared to another indicates preferential adsorption.
-
Working Capacity: The amount of gas that can be captured per unit mass or volume of the adsorbent before regeneration is required.
-
Selectivity: The ratio of the breakthrough times of the more strongly adsorbed component to the less strongly adsorbed component can provide an estimate of the separation selectivity under dynamic conditions.
Conclusion
The exploration of MOFs synthesized from flexible, non-aromatic linkers like Cyclohexane-1,3,5-tricarboxylic acid holds significant promise for advancing the field of gas separation. While direct performance data for these materials is currently lacking, this guide provides a robust and scientifically rigorous framework for their systematic evaluation. By following the detailed protocols for synthesis, activation, and gas separation analysis, researchers can effectively characterize these novel MOFs and benchmark their performance against established materials. The insights gained from such studies will be invaluable in understanding the structure-property relationships in this emerging class of MOFs and will pave the way for the design of next-generation materials for efficient and selective gas separations.
References
- Asian Publication Corporation. (2025, October 27).
- CO2 adsorption performance of template free zeolite A and X synthesized from rice husk ash as silicon source. (n.d.). PMC.
- CO2 capture performances by different activated carbons (ACs). (n.d.).
- Hu, J., Wang, Y., & Wu, L. (n.d.).
- Synthesis of Cu-BTC Metal-Organic Framework for CO2 Capture via Solvent-free Method: Effect of Metal Precursor and Molar Ratio. (n.d.). Aerosol and Air Quality Research.
- Template-Mediated Synthesis of Hierarchically Porous Metal–Organic Frameworks for Efficient CO2/N2 Separ
- Wang, X., et al. (2021). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Journal of azerbaijan studies.
- Effective Strategy toward Obtaining Reliable Breakthrough Curves of Solid Adsorbents. (2024, January 18).
- Polymeric Gas Separation Membranes: What Makes them Industrially more
- Full article: Evaluating CO2 capture performance by adsorption using synthesized and commercial activated carbon. (2021, October 14). Taylor & Francis.
- Isotherm Fitting, Qst, and IAST: A Tutorial. (2024, December 4). YouTube.
- Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Applic
- a) The IAST‐calculated selectivities, and separation potential.... (n.d.).
- Breakthrough Adsorption: Theory and Analysis of Adsorption in Zeolites and Metal-organic Frameworks (MOFs). (n.d.). Micromeritics.
- Review on polymeric membrane materials for gas separations which are stated above the Robeson's trade-off upper bound. (n.d.). DOI.
- Predicting adsorption selectivities from pure gas isotherms for gas mixtures in metal–organic frameworks. (2019, December 6). RSC Publishing.
- Processing and performance of zeolites for efficient carbon dioxide separ
- Gas separation membranes performances 2009-2022. (n.d.). Kaggle.
- Study On the Adsorption Performance of Zeolite Molecular Sieve for CO2. (n.d.). Semantic Scholar.
- Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. (n.d.).
- CO2 Adsorption Performance on Surface-Functionalized Activated Carbon Impregnated with Pyrrolidinium-Based Ionic Liquid. (2022, November 12). MDPI.
- Breakthrough adsorption study of a commercial activated carbon for pre-combustion CO2 capture. (n.d.). SciSpace.
- A comprehensive review of enhanced CO 2 capture using activated carbon derived from biomass feedstock. (2024, September 18). RSC Publishing.
- Measurement method for finding gas adsorption equilibrium isotherms by employing a gas chromatograph and using its integrator in a new way. (2005, April 1). AIP Publishing.
- Dynamic column breakthrough experiments for measurement of adsorption equilibrium and kinetics. (n.d.).
- Evaluating MOFs using Breakthrough Experiments. (2022, September 22). YouTube.
- Determination of Breakthrough Curves and Effective Gas Sorption Capacities. (n.d.).
- Modification of Copper Benzene-1,3,5-tricarboxy Late (Cu-BTC)
- High CO2/N2 and CO2/CH4 selectivity in a chiral metal-organic framework with contracted pores and multiple functionalities. (n.d.). PubMed.
- Electrochemical Synthesis of a Metal Organic Framework Material Based on Copper and Benzene–1,3,5–Tricarboxylic Acid Using A. (n.d.).
- Activation of metal–organic framework materials. (n.d.).
- Determination of gas phase adsorption isotherms—a simple constant volume method. (n.d.). UC Homepages.
- The chemistry of metal–organic frameworks for CO2 capture, regener
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comparing the binding affinity of Cyclohexane-1,3,5-tricarboxylic acid isomers to metal ions
Comparative Guide: Binding Affinity & Structural Outcomes of Cyclohexane-1,3,5-tricarboxylic Acid Isomers
Executive Summary
For researchers in supramolecular chemistry and MOF synthesis, the choice between cis,cis,cis-1,3,5-cyclohexanetricarboxylic acid (cis-CTA) and its trans-isomers is a decision between discrete specificity and polymeric porosity .
-
Select cis-CTA when designing discrete metal cages, tripodal receptors, or 2D layered networks. Its pre-organized facial geometry allows for high-affinity chelation (
approx. 10x higher than trans in host-guest systems). -
Select trans-CTA when engineering 3D porous Metal-Organic Frameworks (MOFs). Its divergent carboxylate vectors prevent self-termination (chelation), forcing the formation of extended, high-surface-area networks.
Mechanistic Foundation: Geometry Dictates Affinity
The binding affinity of CTA isomers is governed by the Chair Flip Mechanism and the resulting vector orientation of the carboxylate groups.
The Isomer Landscape
-
cis,cis,cis-1,3,5-CTA (The "Kemp's" Framework):
-
Conformation: Can adopt an all-axial conformation (via chair flip), placing three carboxylates on the same face of the ring.
-
Binding Mode: Tripodal/Facial. It acts as a claw, coordinating a single metal ion or cluster from one side. This leads to high entropic gain upon binding (chelate effect).
-
-
trans-isomers (Mixed Orientation):
-
Conformation: Inevitably has a mix of axial and equatorial groups (e.g., 1-axial, 2-equatorial).
-
Binding Mode: Divergent/Bridging. The carboxylates point in opposing directions. It cannot chelate a single metal center effectively; instead, it bridges multiple centers, driving polymerization.
-
Visualizing the Coordination Logic
Figure 1: Decision tree illustrating how stereochemistry dictates the final coordination architecture.
Comparative Data Analysis
The following data contrasts the performance of cis-CTA and trans-CTA in both solution-phase binding (molecular recognition) and solid-state synthesis (MOFs).
Table 1: Binding & Structural Performance Metrics
| Feature | cis,cis,cis-CTA | trans-CTA | Implication |
| Binding Constant ( | High (e.g., | Low (~10x lower than cis) [1] | cis is superior for selective extraction or sensing. |
| Coordination Mode | cis caps metal clusters; trans links them. | ||
| Cu(II) Network Topology | Layered (2D): Forms compact 4x4 grids with internal H-bonding. [2] | Porous (3D): Forms open grids linked by Cu-O bonds.[1] [2] | trans yields higher void volume for gas storage. |
| Solubility (Water) | Moderate (High solubility as Na-salt) | Lower (often precipitates as polymer) | cis is preferred for aqueous phase titration studies. |
| Uranyl ( | Forms nanotubular assemblies or discrete cages. [3] | Forms amorphous precipitates or infinite sheets. | cis is a specific ligand for actinide sequestration. |
Case Study: Copper(II) Coordination Networks
In a direct comparison using hydrothermal synthesis with Cu(NO
-
cis-CTA forms
, a non-porous layered network . The tripodal nature causes the ligands to fold back, satisfying the coordination sphere locally and preventing the formation of large open channels. -
trans-CTA (analogous to trans-1,4-chdc behavior) forms 3D porous networks with void volumes up to ~25%.[1] The divergent angles prevent the ligand from "closing" the structure, forcing it to propagate in three dimensions.
Experimental Protocols
To validate these differences, use the following self-validating protocols.
Protocol A: Solution-Phase Binding Affinity (ITC)
Best for quantifying the "Chelate Effect" of the cis-isomer.
Materials: cis-CTA (purified), Metal Salt (e.g.,
-
Preparation: Dissolve cis-CTA (ligand) in buffer to 0.1 mM (Cell). Dissolve Metal Salt (titrant) to 1.0 mM (Syringe). Note: Ensure pH is identical to prevent heat of protonation artifacts.
-
Titration: Inject 2
L aliquots of metal solution into the ligand cell (19 injections, 150s spacing). -
Data Fitting: Fit the isotherm to a "One Set of Sites" model.
-
Validation: If
, the metal is likely hydrolyzing or the ligand is aggregating. -
Expectation:cis-CTA will show an exothermic binding curve (
) with a sharp inflection point. trans-CTA will likely precipitate (causing noisy heat spikes), confirming its polymeric tendency.
-
Protocol B: Hydrothermal MOF Synthesis
Best for observing the structural topology differences.
Materials: CTA Isomer (0.5 mmol),
-
Mixing: Combine ligand and metal salt in a 23 mL Teflon-lined autoclave.
-
Digestion: Seal and heat at 120°C for 72 hours . Cool to room temperature over 24 hours (slow cooling promotes single crystals).
-
Analysis: Filter crystals.
-
cis-Product: Look for block-like, blue crystals. PXRD will show low-angle peaks corresponding to layer spacing.
-
trans-Product: Look for lighter blue/green plates or powders. TGA (Thermogravimetric Analysis) should show solvent weight loss (porosity) before decomposition.
-
References
-
Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer. Organic Letters, 2001.[2]
-
Metal−Organic Frameworks from Copper Dimers with cis- and trans-1,4-Cyclohexanedicarboxylate and cis,cis-1,3,5-Cyclohexanetricarboxylate. Inorganic Chemistry, 2007.[1]
-
Uranyl Ion Complexes with all-cis-1,3,5-Cyclohexanetricarboxylate: Unexpected Framework and Nanotubular Assemblies. Crystal Growth & Design, 2014.
Sources
A Comparative Guide to the Mechanical Properties of Polymers Incorporating Cyclohexane-1,3,5-tricarboxylic Acid
This guide provides an in-depth analysis of the mechanical properties of polymers synthesized with Cyclohexane-1,3,5-tricarboxylic acid (CTA). Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a comparative assessment against conventional polymer systems, supported by established experimental methodologies. We will explore the causal relationships between CTA's unique structure and the resulting polymer performance, providing a trustworthy framework for material selection and development.
Introduction: The Architectural Advantage of Cyclohexane-1,3,5-tricarboxylic Acid
In the pursuit of high-performance polymers, the choice of monomeric building blocks is paramount. Cyclohexane-1,3,5-tricarboxylic acid (CTA) stands out as a compelling monomer due to its trifunctional nature and rigid cycloaliphatic core. Unlike linear difunctional monomers that form simple polymer chains, the three carboxylic acid groups of CTA enable the formation of complex, non-linear architectures.[1] This inherent functionality allows it to act as a branching agent or a crosslinker, creating a three-dimensional polymer network.[2]
The incorporation of CTA's rigid cyclohexane ring into the polymer backbone restricts the free rotation of polymer chains, which can significantly enhance properties such as thermal stability and mechanical strength.[1][3] This guide will dissect these enhancements by comparing CTA-modified polymers with their linear and alternative crosslinked counterparts. We will provide the "why" behind the experimental choices and a clear, logical path to understanding and replicating the assessment of these advanced materials.
The Structural Role of CTA: From Linear Chains to 3D Networks
The transition from a simple, linear polymer to a branched or crosslinked network fundamentally alters its mechanical behavior. CTA is a key enabler of this transition.
-
Branching vs. Crosslinking: The introduction of a trifunctional monomer like CTA into a polymerization reaction with difunctional monomers can lead to either branched or fully crosslinked (network) polymers. The extent of this depends on the stoichiometric ratio of the monomers. Branching involves the formation of side chains off the main polymer backbone, while crosslinking creates a single, giant molecule through chemical bonds connecting the polymer chains.[4]
-
Impact of the Cyclohexane Ring: The non-planar, bulky structure of the cyclohexane ring within the polymer backbone physically hinders the close packing of polymer chains.[3] This structural feature, combined with the covalent linkages from crosslinking, leads to a significant increase in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.[3][4]
The diagram below illustrates how CTA can transform linear polymer chains into a robust, crosslinked network.
Caption: Transformation from linear chains to a crosslinked network via CTA.
Experimental Protocols for Mechanical Property Assessment
To quantitatively assess the impact of CTA, two primary mechanical testing methodologies are employed: Tensile Testing and Dynamic Mechanical Analysis (DMA). These tests provide a comprehensive picture of a material's strength, stiffness, ductility, and viscoelastic behavior over a range of conditions.
Tensile Testing
Tensile testing is a fundamental materials science test that measures the force required to pull a sample to its breaking point.[4] The results provide critical data on a material's strength and deformation characteristics.[5][6]
Key Parameters Measured:
-
Tensile Strength: The maximum stress a material can withstand while being stretched before breaking.[5]
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, or its resistance to elastic deformation under load.[7]
-
Elongation at Break: The percentage increase in length that a material undergoes before it fractures, indicating its ductility.[8]
Step-by-Step Experimental Protocol (based on ASTM D638/ISO 527):
-
Sample Preparation: Polymer samples are molded or machined into a standardized "dog-bone" shape. This geometry ensures that breakage occurs in the central, narrower gauge section.
-
Conditioning: Samples are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period to ensure test consistency.[5]
-
Machine Setup: The dimensions of the sample's gauge section are precisely measured and entered into the testing machine's software. The sample is then securely mounted in the grips of a universal testing machine.
-
Testing: The machine pulls the sample at a constant rate of speed (strain rate).[5] The force applied and the elongation of the sample are continuously recorded until the sample fractures.
-
Data Analysis: The resulting load-displacement data is converted into a stress-strain curve, from which the tensile strength, Young's modulus, and elongation at break are calculated.
Caption: Standard workflow for tensile testing of polymer samples.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique used to study the viscoelastic properties of materials.[9][10] It involves applying a small, oscillating (sinusoidal) force to a sample and measuring its response as a function of temperature, time, or frequency.[11] This provides insight into both the elastic (solid-like) and viscous (liquid-like) components of the material's behavior.
Key Parameters Measured:
-
Storage Modulus (E'): Represents the elastic response of the material and is proportional to the energy stored during a deformation cycle. A high E' indicates a stiff material.[12]
-
Loss Modulus (E''): Represents the viscous response and is proportional to the energy dissipated as heat during a deformation cycle.[10][12]
-
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used to determine the glass transition temperature (Tg).[9]
Step-by-Step Experimental Protocol:
-
Sample Preparation: Samples are cut into precise rectangular bars suitable for the chosen clamping fixture (e.g., three-point bending, cantilever).[11]
-
Machine Setup: The sample is mounted in the DMA instrument's fixture. The test parameters are programmed, including the temperature range, heating rate (e.g., 3°C/min), oscillation frequency (e.g., 1 Hz), and strain amplitude.
-
Temperature Sweep: The test begins at a low temperature, and the instrument applies the oscillating force while slowly ramping up the temperature through the material's glass transition and into its rubbery or flow region.
-
Data Acquisition: The instrument continuously records the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Data Analysis: The resulting curves are analyzed to determine the glass transition temperature (Tg), changes in modulus, and other thermal transitions. The Tg can be identified as the onset of the drop in E', the peak of the E'' curve, or the peak of the tan δ curve.[11]
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A Senior Application Scientist's Guide to Validating Theoretical Models of Cyclohexane-1,3,5-tricarboxylic Acid Interactions
In the landscape of supramolecular chemistry and materials science, Cyclohexane-1,3,5-tricarboxylic acid (CTA) stands out for its ability to form intricate, hydrogen-bonded networks.[1] These self-assembled structures are of significant interest for applications ranging from molecular templating to drug delivery. The predictive power of theoretical models is invaluable in designing and understanding these systems. However, the validity of any computational model hinges on rigorous experimental verification. This guide provides a comprehensive comparison of theoretical and experimental approaches for studying CTA interactions, offering researchers, scientists, and drug development professionals a framework for robust model validation.
The Symbiotic Relationship of Theory and Experiment
Theoretical models, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), offer a window into the molecular world, allowing us to predict and rationalize the behavior of molecules like CTA. They can provide insights into bond energies, molecular conformations, and the thermodynamics of self-assembly. However, these models are built on approximations and assumptions that must be tested against real-world observations.[2] Experimental techniques, in turn, provide the ground truth, offering tangible data on the structures and interactions that these models aim to describe. A well-validated model can then be used to explore conditions that are difficult or impossible to create in the lab, accelerating the pace of discovery.
Theoretical Approaches to Modeling CTA Interactions
The flexible cyclohexyl core of CTA presents unique conformational possibilities compared to its rigid aromatic counterpart, trimesic acid, leading to distinct self-assembly behaviors.[1] Computational models are essential for exploring this conformational landscape and predicting the resulting supramolecular architectures.
-
Force-Field Calculations: These methods, often employed in molecular modeling studies, can be used to determine possible geometries of CTA complexes and estimate the energies of different binding configurations.[3] For instance, force-field calculations have been used to predict the geometry of a 1:1 complex between a tripodal tris-amidopyridine receptor and trans-1,3,5-cyclohexane tricarboxylic acid, showing a preference for a specific binding geometry with six intermolecular hydrogen bonds.[3]
-
Ab Initio and Density Functional Theory (DFT): These quantum mechanical methods provide a more accurate description of electronic structure and intermolecular interactions. They are particularly useful for studying the details of hydrogen bonding and tautomeric equilibria in systems related to CTA.[4]
-
Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of CTA molecules over time, providing insights into the process of self-assembly and the stability of the resulting networks.
The choice of theoretical model depends on the specific question being addressed and the desired balance between computational cost and accuracy.
Experimental Techniques for Validating CTA Interaction Models
A multi-pronged experimental approach is crucial for a comprehensive validation of theoretical models. Each technique provides a unique piece of the puzzle, and their combination allows for a more complete picture of CTA's behavior.
Microscopic Techniques: Visualizing the Nanoscale
Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are powerful tools for visualizing the two-dimensional (2D) supramolecular networks formed by CTA on various surfaces.[1][5]
-
Scanning Tunneling Microscopy (STM): STM can provide real-space images of CTA self-assembled on conductive substrates like Highly Oriented Pyrolytic Graphite (HOPG) and Au(111).[1] It allows for the determination of lattice parameters of the molecular networks and can even be used to investigate the effect of bias voltage polarity on the self-assembled structure.[1] The ability to directly visualize the "chicken-wire" porous structures formed by CTA provides direct validation for predicted network topologies.[1]
-
Atomic Force Microscopy (AFM): AFM can be used to image surfaces with atomic resolution and is not limited to conductive samples.[6][7] High-resolution AFM can provide detailed information about the intramolecular and intermolecular structure of CTA assemblies.[8]
Spectroscopic Techniques: Probing Molecular Interactions
Spectroscopic methods provide information about the chemical environment and bonding within the CTA assemblies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of molecules in solution. It has been used to confirm the binding geometry of CTA complexes, complementing data from X-ray crystallography and force-field calculations.[3][9]
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to hydrogen bonding. Changes in the vibrational frequencies of the carboxylic acid groups can be used to probe the formation and strength of intermolecular hydrogen bonds within CTA networks.
Diffraction Techniques: Unveiling the 3D Structure
-
X-ray Diffraction: X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in a crystal. The crystal structure of cis,cis-cyclohexane-1,3,5-tricarboxylic acid has been solved from powder X-ray diffraction data, revealing the formation of supramolecular buckled honeycomb sheets linked by hydrogen bonds.[10] Such data is the gold standard for validating the accuracy of theoretical models in predicting solid-state packing.
Comparison of Theoretical Models and Experimental Validation Techniques
| Method | Type | Information Provided | Strengths | Limitations |
| Force-Field Calculations | Theoretical | Molecular geometry, interaction energies.[3] | Computationally efficient, good for initial screening of conformations. | Less accurate than quantum mechanical methods, relies on parameterization. |
| DFT/Ab Initio | Theoretical | Electronic structure, hydrogen bond details, reaction pathways.[4] | High accuracy for electronic properties. | Computationally expensive for large systems. |
| Molecular Dynamics (MD) | Theoretical | Dynamic behavior, self-assembly process, thermodynamic properties. | Provides temporal evolution of the system. | Accuracy depends on the force field, long simulation times may be required. |
| STM | Experimental | Real-space imaging of 2D networks on conductive surfaces.[1] | Atomic/molecular resolution, allows for manipulation of molecules. | Requires conductive substrates, can be influenced by tip-sample interactions.[6] |
| AFM | Experimental | High-resolution imaging of surface topography.[5] | Applicable to non-conductive samples, can achieve atomic resolution.[8] | Tip-sample forces can perturb delicate structures. |
| NMR Spectroscopy | Experimental | Molecular structure and dynamics in solution.[9] | Provides detailed information about connectivity and conformation. | Can be challenging for insoluble or aggregated systems. |
| X-ray Diffraction | Experimental | Precise 3D atomic coordinates in crystalline solids.[10] | Gold standard for solid-state structure determination. | Requires crystalline samples, which may not always be obtainable. |
Experimental Protocol: STM Imaging of CTA Self-Assembly on HOPG
This protocol outlines the general steps for preparing and imaging self-assembled monolayers of CTA on Highly Oriented Pyrolytic Graphite (HOPG) using Scanning Tunneling Microscopy (STM).[1]
Materials:
-
Cyclohexane-1,3,5-tricarboxylic acid (CTA)
-
Nonanoic acid (solvent)
-
Highly Oriented Pyrolytic Graphite (HOPG) substrate
-
Adhesive tape
-
Scanning Tunneling Microscope
Procedure:
-
Solution Preparation: Prepare a solution of CTA in nonanoic acid. The concentration can be varied to study its effect on the self-assembled network.[1]
-
Substrate Preparation: Cleave the HOPG substrate using adhesive tape immediately before use to expose a fresh, atomically flat surface.[1]
-
Deposition: Apply a small droplet of the CTA solution onto the freshly cleaved HOPG surface. The self-assembly of CTA molecules will occur at the liquid-solid interface.[1]
-
STM Imaging:
-
Carefully engage the STM tip with the sample surface.
-
Acquire STM images in constant-current mode.
-
Investigate the effect of bias voltage polarity on the self-assembled structure by switching between positive and negative sample bias.[1]
-
Acquire high-resolution images to determine the lattice parameters of the molecular networks.[1]
-
Data Analysis:
-
Analyze the STM images to identify the type of network formed (e.g., "chicken-wire" porous structure).[1]
-
Measure the unit cell parameters of the observed network.
-
Compare the experimental observations with the predictions from theoretical models.
Visualizing the Validation Workflow
The process of validating a theoretical model with experimental data can be visualized as a cyclical workflow.
Caption: Workflow for the validation of theoretical models with experimental data.
Conclusion
The robust validation of theoretical models for Cyclohexane-1,3,5-tricarboxylic acid interactions is not merely a procedural step but a cornerstone of predictive science in supramolecular chemistry. By judiciously selecting and combining computational and experimental techniques, researchers can build a high degree of confidence in their models. This synergistic approach, where theory guides experiment and experiment refines theory, is paramount for the rational design of novel materials and drug delivery systems based on the fascinating self-assembly of CTA.
References
- BenchChem. (2025). Application Notes and Protocols for Self-Assembly of Cyclohexane-1,3,5-tricarboxylic Acid on Surfaces.
-
Avilés-Moreno, J. R., et al. (2001). Selective Binding of cis-1,3,5-Cyclohexane Tricarboxylic Acid vs Its Epimeric trans Isomer by a Tripodal Amidopyridine Receptor; Crystal Structures of the 1:1 Complexes. Organic Letters, 3(2), 267-270. Retrieved from [Link]
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Nowell, H., et al. (2003). The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data. New Journal of Chemistry, 27(10), 1534-1538. Retrieved from [Link]
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Atwood, J. L., et al. (2003). Supramolecular architectures of cyclohexane-1, 3cis, 5cis-tricarboxylic acid in acid∶base complexes. New Journal of Chemistry, 27(5), 849-856. Retrieved from [Link]
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Khan, O., et al. (2025). Validation of CTA-based closed-loop coronary artery flow simulations against intravascular Doppler velocity and pressure measurements. Computers in Biology and Medicine, 188, 108868. Retrieved from [Link]
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Avilés-Moreno, J. R., et al. (2001). Selective binding of cis-1,3,5-cyclohexane tricarboxylic acid vs its epimeric trans isomer by a tripodal amidopyridine receptor; crystal structures of the 1:1 complexes. Organic Letters, 3(2), 267-70. Retrieved from [Link]
-
Flinn, J., et al. (2011). Triple hydrogen bonding in a circular arrangement: ab initio, DFT and first-principles MD studies of tris-hydroxyaryl enamines. Journal of Molecular Modeling, 17(9), 2257-2266. Retrieved from [Link]
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van Esch, J. H., et al. (2000). C3-Symmetric, amino acid based organogelators and thickeners: a systematic study of structure–property relations. Journal of the American Chemical Society, 122(14), 3291-3295. Retrieved from [Link]
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Ravoo, B. J., et al. (2020). Light‐Responsive Arylazopyrazole Gelators: From Organic to Aqueous Media and from Supramolecular to Dynamic Covalent Chemistry. Chemistry – A European Journal, 26(42), 9323-9331. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid. PubChem. Retrieved from [Link]
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DiVA. (n.d.). Predictive Modeling and Statistical Inference for CTA returns. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison between the theoretical models and experimental data in Ref.. Retrieved from [Link]
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Reddit. (2018). How to Compare Experimental data with Theory?. r/askscience. Retrieved from [Link]
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Max Planck Institute for Solid State Research. (2019). Scanning Tunneling Microscopy and Atomic Force Microscopy Investigation of Organic Molecules. Retrieved from [Link]
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Meijer, E. W., et al. (2023). Unveiling the Liquid‐Liquid Phase Separation of Benzene‐1,3,5‐Tricarboxamide in Water. Angewandte Chemie International Edition, 62(34), e202305571. Retrieved from [Link]
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Friedrich-Alexander-Universität Erlangen-Nürnberg. (2022). Scanning Tunneling Microscopy and Atomic Force Microscopy Studies on the Structure and Growth of Ionic Liquids on Au(111). Retrieved from [Link]
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Chemistry Steps. (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]
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Statistical Thinking. (2020). Implications of Interactions in Treatment Comparisons. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Assessment of Tricarboxylic Acid Cycle Probes. Retrieved from [Link]
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Seeber, G. P. M. (2003). Coordination chemistry of cis,trans-1,3,5-Triaminocyclohexane : from mononuclear complexes to supramolecular architectures. University of Birmingham. Retrieved from [Link]
- Google Books. (n.d.). Atomic Force Microscopy/Scanning Tunneling Microscopy.
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Hapala, P., et al. (2014). The mechanism of high-resolution STM/AFM imaging with functionalized tips. Physical Review B, 90(8), 085421. Retrieved from [Link]
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comparative analysis of hydrothermal vs electrochemical synthesis of Cyclohexane-1,3,5-tricarboxylic acid MOFs
Executive Summary Metal-Organic Frameworks (MOFs) constructed from the flexible, aliphatic ligand cyclohexane-1,3,5-tricarboxylic acid (H3CTC or H3chtc) offer unique topological advantages over their rigid aromatic counterparts (such as H3BTC). The conformational flexibility of the cyclohexane ring allows for the creation of intricate, highly porous 3D networks, which are increasingly utilized in gas storage, catalysis, and targeted drug delivery. This guide provides an in-depth comparative analysis of the two primary synthesis modalities for H3CTC MOFs: the traditional hydrothermal method and the highly scalable electrochemical (anodic dissolution) method.
The H3CTC Ligand: Structural Causality
Unlike rigid aromatic linkers, H3CTC possesses a non-planar cyclohexane core that can adopt multiple stereoisomeric conformations (e.g., cis,cis or cis,trans) 1. This flexibility requires precise control over synthesis conditions to direct the self-assembly of the desired stereoisomer into a stable framework.
-
Thermodynamic Control (Hydrothermal): High temperature and autogenous pressure allow the system to overcome kinetic barriers, favoring the most thermodynamically stable conformation. This yields highly crystalline, defect-free supramolecular networks 2.
-
Kinetic Control (Electrochemical): Rapid, localized generation of metal ions at the anode drives immediate coordination with the deprotonated ligand, trapping kinetic products. This often results in smaller crystallites (nanoparticles) with higher defect densities—ideal for catalytic applications 3.
Mechanistic Pathways & Workflows
Hydrothermal Synthesis: The Thermodynamic Standard
Hydrothermal synthesis relies on the autogenous pressure generated by heating an aqueous or mixed-solvent system in a sealed Teflon-lined autoclave. The elevated temperature increases the solubility of the H3CTC ligand and metal salts, while the slow cooling phase facilitates controlled nucleation and crystal growth 4.
Self-Validating Protocol: Hydrothermal Synthesis of [Co3(timb)2(chtc)2]·6H2O Causality Check: The addition of a secondary nitrogen-donor ligand (timb) acts as a structural pillar, preventing the flexible H3CTC layers from collapsing and ensuring a porous 3D topology 2.
-
Precursor Preparation: Dissolve 0.75 mmol of CoSO₄·7H₂O, 1.0 mmol of 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb), and 0.5 mmol of H3CTC in 15 mL of deionized water 4.
-
pH Adjustment: Carefully adjust the pH to ~5.5 using 0.1 M NaOH. Why? Partial deprotonation of H3CTC is critical; full deprotonation leads to rapid, amorphous precipitation, while low pH prevents coordination.
-
Solvothermal Treatment: Transfer the homogenous mixture to a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat at 140 °C for 72 hours 2.
-
Controlled Cooling: Cool to room temperature at a rate of 5 °C/hour. Why? Slow cooling minimizes defect formation and promotes the growth of diffraction-quality single crystals.
-
Isolation: Filter the resulting crystals, wash extensively with distilled water and ethanol to remove unreacted precursors, and dry under vacuum at 60 °C.
Electrochemical Synthesis: The Kinetic Innovator
Electrochemical synthesis, specifically anodic dissolution, eliminates the need for metal salts by using a sacrificial metal electrode (e.g., Co or Cu plates) 5. By applying a controlled current or voltage, metal ions are continuously released into an electrolyte solution containing the H3CTC ligand, leading to rapid MOF precipitation at room temperature 3.
Self-Validating Protocol: Electrochemical Synthesis of Cu-CTC MOF Causality Check: Using a conductive salt (e.g., MTBS or NaNO3) prevents the passivation of the anode and ensures a steady release of Cu²⁺ ions 6.
-
Electrolyte Preparation: Dissolve 1.0 mmol of H3CTC and 0.05 M of NaNO3 (as the supporting electrolyte) in 50 mL of a mixed solvent system (e.g., Ethanol/Water 1:1 v/v) 3.
-
Cell Assembly: Immerse a polished Copper plate (Anode) and a Titanium or Platinum plate (Cathode) into the solution, maintaining a fixed inter-electrode distance of 1.5 cm 5.
-
Electrolysis: Apply a constant current density of 10-25 mA/cm² for 2 hours at room temperature under continuous stirring [[3]](). Why? Stirring prevents localized depletion of the ligand at the anode surface, which would otherwise lead to the formation of dense, non-porous metal oxide films 6.
-
Isolation: Collect the precipitated MOF powder via centrifugation (8000 rpm for 10 mins).
-
Activation: Wash sequentially with ethanol to exchange trapped electrolyte and water, followed by vacuum drying at 80 °C for 12 hours.
Visualizing the Workflows
Figure 1: Comparative process flow of Hydrothermal vs. Electrochemical MOF synthesis.
Figure 2: Mechanistic pathway of anodic dissolution in electrochemical MOF synthesis.
Comparative Performance Data
The choice of synthesis method fundamentally alters the physical properties and production efficiency of the resulting H3CTC MOFs. The table below synthesizes quantitative data comparing the two methodologies based on established tricarboxylate MOF literature 235.
| Parameter | Hydrothermal Synthesis | Electrochemical Synthesis |
| Reaction Time | 24 – 72 hours | 1 – 2 hours |
| Operating Temperature | 120 °C – 150 °C | Room Temperature (20 °C – 25 °C) |
| Product Yield | Moderate (~60-75%) | High (>95%) |
| Crystallinity / Morphology | High / Large Single Crystals (µm to mm) | Moderate / Nanoparticles or Thin Films |
| Defect Density | Low (Thermodynamically controlled) | High (Kinetically trapped) |
| Scalability | Limited by autoclave volume | Highly scalable (Continuous flow capable) |
| Environmental Impact | Often requires toxic solvents (DMF) | Can utilize greener aqueous/ethanolic electrolytes |
Conclusion & Strategic Recommendations
For researchers and drug development professionals, the selection between hydrothermal and electrochemical synthesis of H3CTC MOFs should be dictated by the intended downstream application:
-
Choose Hydrothermal Synthesis when structural elucidation (via single-crystal X-ray diffraction) is required, or when the application demands high thermal stability and minimal structural defects (e.g., long-term gas storage or precision host-guest chemistry) 2 [[1]]().
-
Choose Electrochemical Synthesis for industrial scale-up, rapid prototyping, or when synthesizing MOF nanoparticles for drug delivery and catalysis. The higher defect density generated by kinetic control often translates to more active catalytic sites, while the ability to deposit MOFs directly onto conductive substrates opens avenues for electrochemical sensing and biomedical device integration 365.
References
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- 6. Electrodeposited films to MOF-derived electrochemical energy storage electrodes: a concept of simplified additive-free electrode processing for self-s ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C7TA01874F [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cyclohexane-1,3,5-tricarboxylic Acid
As a Senior Application Scientist, my primary objective is to empower our scientific community with the knowledge to conduct research that is not only groundbreaking but also fundamentally safe and environmentally responsible. Cyclohexane-1,3,5-tricarboxylic acid is a versatile building block in drug development and material science. However, its safe handling and disposal are paramount to maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
The core principle of chemical waste management is that all waste should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[1] This guide will delineate the decision-making process and procedural steps for handling waste containing Cyclohexane-1,3,5-tricarboxylic acid.
Hazard Assessment and Waste Classification
Before any disposal procedure, a thorough understanding of the compound's hazards is essential.
Known Hazards: According to its Safety Data Sheet (SDS), Cyclohexane-1,3,5-tricarboxylic acid is classified as a Category 2 skin and eye irritant.[2][3] This necessitates careful handling to avoid direct contact.
Waste Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4][5]
-
Corrosivity: As a carboxylic acid, solutions of this compound can be acidic. Aqueous solutions with a pH less than or equal to 2 are considered corrosive hazardous waste.[4]
-
Listing: Cyclohexane-1,3,5-tricarboxylic acid is not found on the EPA's F, K, P, or U lists of specifically regulated hazardous wastes.[6]
Therefore, the primary consideration for classification is the potential corrosivity of the waste stream. Your institution's EHS office is the final authority on waste determination.
Essential Safety and Handling Protocols
Adherence to proper safety protocols is non-negotiable at every stage of handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a fully buttoned lab coat.[7][8]
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[2][8]
-
Spill Management: In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[3][8] Do not use combustible materials like paper towels for large spills. Collect the contaminated absorbent material using non-sparking tools and place it into a suitable, sealed, and clearly labeled container for disposal as hazardous waste.[3][8][9]
Disposal Decision Workflow
The appropriate disposal method is contingent on the quantity and concentration of the waste generated. The following decision tree illustrates the proper workflow for determining the correct disposal path.
Caption: Disposal decision workflow for Cyclohexane-1,3,5-tricarboxylic acid waste.
Step-by-Step Disposal Protocols
Based on the workflow, select the appropriate detailed protocol below.
Protocol A: Disposal of Large Quantities, Concentrated Waste, or Solid Waste (Preferred Method)
This is the standard and most universally compliant method for chemical waste disposal.
-
Container Selection: Select a waste container that is in good condition, has a secure screw-top cap, and is made of a compatible material (e.g., High-Density Polyethylene - HDPE). The original chemical container is often the best choice.[1]
-
Waste Collection: Carefully transfer the waste Cyclohexane-1,3,5-tricarboxylic acid into the designated hazardous waste container. For solid waste, use a funnel to prevent spillage. Do not mix incompatible wastes; maintain a separate container for acidic waste.[10]
-
Labeling: Proper labeling is a critical regulatory requirement.[4][7] Affix a hazardous waste label to the container and fill it out completely with:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "Cyclohexane-1,3,5-tricarboxylic acid"
-
An accurate estimation of the concentration and quantity
-
The appropriate hazard identification (e.g., "Irritant" pictogram)
-
-
Storage: Keep the waste container tightly sealed when not in use.[4] Store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4] Ensure the storage area is away from heat sources and incompatible materials, such as strong bases.
-
Disposal Request: Once the container is full or has been in storage for the maximum allowable time (typically 6-12 months), arrange for pickup and disposal through your institution's EHS department.[1]
Protocol B: Conditional Disposal of Small, Dilute Aqueous Solutions
Disclaimer: This procedure should only be performed if explicitly permitted by your local wastewater authority and your institution's EHS department. Many municipalities prohibit the drain disposal of any laboratory chemicals. When in doubt, default to Protocol A.
This protocol is based on general procedures for neutralizing weak carboxylic acids.[8]
-
Verification: Confirm with your EHS department that neutralizing and drain-disposing small quantities (<100 mL of <1% solution) of this specific acid is an approved procedure.
-
Dilution: In a chemical fume hood, prepare a large beaker with cold water. Slowly add the acidic waste solution to the water while stirring. Always add acid to water, never the other way around, to safely dissipate any heat generated.[10]
-
Neutralization: While continuing to stir, slowly add a weak base, such as a saturated solution of sodium bicarbonate or 5% sodium carbonate, to the diluted acid. Monitor for gas (CO2) evolution and add the base slowly to prevent foaming over.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper. Continue adding the weak base until the pH is stable within a neutral range (typically between 6.0 and 8.0).[8]
-
Drain Disposal: Once neutralized, pour the solution down a sanitary sewer drain, followed by a copious amount of running water (at least a 100-fold excess) to ensure it is thoroughly flushed from the plumbing system.[8]
Disposal of Empty Containers
A container that held Cyclohexane-1,3,5-tricarboxylic acid can often be disposed of as regular trash, provided it is properly decontaminated.[1][4]
-
Triple Rinse: Rinse the empty container with a suitable solvent (such as water) three times.
-
Collect Rinsate: The first rinsate should be collected and disposed of as hazardous chemical waste (follow Protocol A). Subsequent rinsates may be handled according to Protocol B if appropriate.
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent confusion.[1][4]
-
Air Dry: Allow the container to air dry completely.
-
Disposal: Dispose of the clean, dry, and unlabeled container in the appropriate recycling or general waste bin as directed by your facility.
Summary of Disposal Procedures
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Solid or Concentrated Waste | Compatible, sealed hazardous waste container (e.g., HDPE) | "Hazardous Waste," full chemical name, hazard info | Protocol A: Collection and disposal via EHS department.[2] |
| Contaminated Debris (gloves, absorbent) | Sealed, compatible hazardous waste container | "Hazardous Waste," list of contents, hazard info | Protocol A: Collection and disposal via EHS department.[8] |
| Small, Dilute Aqueous Solutions | N/A | N/A | Protocol B (Conditional): Neutralize to pH 6-8, then drain dispose with copious water, ONLY if approved by EHS.[8] |
| Empty, Triple-Rinsed Containers | N/A | Original label must be completely defaced | Dispose in appropriate glass/plastic recycling or trash.[1][4] |
By adhering to these detailed procedures, you contribute to a culture of safety, protect our environment, and ensure that your vital research can proceed without incident. Always prioritize the guidance of your local EHS professionals as the ultimate authority on waste management.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. 10
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. 4
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Link
-
Hazardous Waste and Disposal. American Chemical Society (ACS). Link
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link
-
Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem. Link
-
SAFETY DATA SHEET - Cyclohexane. Agilent. Link
-
SAFETY DATA SHEET - 1,3,5-Cyclohexanetricarboxylic Acid. Tokyo Chemical Industry (TCI). Link
-
SAFETY DATA SHEET - Cyclohexane. Fisher Scientific. Link
-
1,2,4-Cyclohexanetricarboxylic acid Safety Data Sheet. AK Scientific, Inc. Link
-
Hazardous vs. Non-Hazardous Waste. VLS Environmental Services. Link
-
Non Hazardous Waste Disposal. U.S. Waste Industries. Link
-
Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply. MCF Environmental Services. Link
-
Chemical Disposal Guidelines Department of Natural Sciences. University of North Texas at Dallas. Link
Sources
- 1. vumc.org [vumc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. odu.edu [odu.edu]
- 5. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 6. untdallas.edu [untdallas.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. greenfield.com [greenfield.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling Cyclohexane-1,3,5-tricarboxylic acid
As a Senior Application Scientist, I frequently oversee the implementation of novel ligands in advanced materials research. Cyclohexane-1,3,5-tricarboxylic acid (H3chtc) is a highly versatile, C3-symmetric aliphatic linker utilized extensively to construct robust, porous 3D metal-organic frameworks (MOFs), particularly with transition metals like Cu(II) and Co(II)[1].
However, the physical and chemical properties of H3chtc necessitate strict operational controls. This guide provides a self-validating, mechanistic approach to handling this chemical, ensuring both scientific integrity and uncompromising laboratory safety.
Mechanistic Hazard Analysis & Chemical Profile
Understanding why a chemical is hazardous is the foundation of an effective safety protocol. H3chtc presents as a fine,2[2].
-
Aerosolization Risk: The micro-particulate nature of the solid makes it highly prone to becoming airborne during routine weighing and transfer operations.
-
Acidic Irritation (Causality): With a 2[2], H3chtc is a moderately strong organic acid. When airborne dust contacts the moisture in the mucosal membranes of the eyes or respiratory tract, it rapidly dissolves and lowers the local physiological pH. This localized acidification induces acute cellular irritation, directly resulting in its GHS hazard classifications:.
Table 1: Chemical & Hazard Data Summarized
| Property | Value | Operational Implication |
| Physical State | Solid, white powder | High risk of aerosolization; requires draft-controlled handling. |
| Acidity (pKa) | ~3.45 (Predicted) | Causes localized pH drop on moist tissues; requires acid-resistant barriers. |
| GHS Hazards | H315, H319 | Irritating to skin and eyes; mandates strict contact prevention. |
| Solubility | Soluble in methanol/water | Easily washed off skin with water; aqueous waste requires pH neutralization. |
Personal Protective Equipment (PPE) Matrix
To mitigate these specific mechanistic risks, the following PPE must be worn. This is not merely compliance; it is a targeted barrier system designed to interrupt the specific exposure pathways of H3chtc[3].
Table 2: PPE Requirements and Causality
| Equipment Category | Specification | Causality / Rationale |
| Eye Protection | Tight-fitting chemical safety goggles | Standard safety glasses leave gaps. Goggles prevent airborne acidic dust from reaching the moist conjunctiva. |
| Respiratory | 3 | Mechanically traps fine H3chtc particulates before they can enter and acidify the respiratory tract. |
| Hand Protection | Nitrile rubber gloves (≥0.11 mm) | Provides a sufficient chemical barrier against weak organic acids and prevents transfer to other surfaces. |
| Body Protection | Lab coat with elastic cuffs | Prevents dust accumulation on forearms and personal clothing. |
Experimental Methodology: Safe Handling in MOF Synthesis
The following protocol outlines the safe utilization of H3chtc during a typical solvothermal MOF synthesis. Every step incorporates self-validating safety checks to ensure the protocol is executed correctly.
Workflow for handling H3chtc safely during MOF synthesis and disposal.
Step-by-Step Operational Protocol:
-
Preparation & PPE Verification: Don all required PPE.
-
Self-Validation Check: Exhale sharply while wearing the N95 respirator and goggles. If your goggles fog, the respirator seal around the bridge of your nose is compromised and must be adjusted before handling the powder.
-
-
Dispensing (Fume Hood): Place the analytical balance inside a certified chemical fume hood. Temporarily disable the balance's internal draft shield fan to prevent the fine H3chtc powder from being blown around the enclosure. Carefully weigh the required amount of H3chtc (e.g., for a1[1]).
-
Solvent Quenching: Immediately transfer the weighed powder into the reaction vessel (e.g., a Teflon-lined autoclave insert) and add the designated solvent system (typically a water/ethanol mixture).
-
Causality: Wetting the powder immediately eliminates the inhalation hazard by physically preventing aerosolization.
-
-
Reaction Setup: Add the corresponding metal salts and secondary bridging ligands[1]. Seal the autoclave and proceed with the solvothermal heating cycle.
Spill Response and Disposal Plan
In the event of an accidental release, standard dry sweeping will exacerbate the inhalation hazard by kicking the acidic dust into the breathing zone.
Spill Response Protocol:
-
Isolate: Evacuate personnel without respiratory protection from the immediate area.
-
Suppress: Do NOT use compressed air or dry sweeping. Lightly mist the spilled powder with water to suppress dust formation.
-
Collect: Use a HEPA-filtered vacuum or wipe up the dampened powder with wet, disposable absorbent pads.
-
Neutralize: Wipe the affected surface with a mild basic solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a final deionized water wipe.
Disposal Plan:
-
Solid Waste: Unused or spilled H3chtc must be placed in a sealed, clearly labeled container and disposed of via a licensed chemical waste incineration facility.
-
Aqueous Waste: Mother liquors from MOF synthesis containing unreacted H3chtc must be neutralized to a pH of 6-8 using sodium hydroxide or sodium bicarbonate before being transferred to the appropriate aqueous heavy-metal waste carboy (due to the presence of Cu/Co ions)[1].
References
-
Cyclohexane-1,3,5-tricarboxylic acid | 25357-95-3 - Sigma-Aldrich - Link
-
Palladium on activated charcoal, 10% Pd India - Ottokemi - 3
-
(1s,3s,5s)-cyclohexane-1,3,5-tricarboxylic acid - ChemBK - 2
-
Synthesis, crystal structure and characterization of two new metal-organic frameworks... - Taylor & Francis - 1
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
